molecular formula C11H24ClN3O2 B2434592 N1,N8-Diacetylspermidine hydrochloride

N1,N8-Diacetylspermidine hydrochloride

Cat. No.: B2434592
M. Wt: 265.78 g/mol
InChI Key: RWKXLCKGDFFGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N8-Diacetylspermidine is a diacetylated derivative of spermidine, a natural polyamine. N1,N8-Diacetylspermidine has been found in human urine and is elevated in the urine of patients with colorectal and urogenital malignancies. It is selectively elevated in those with malignant conditions over those with benign urogenital hyperplasias, making this polyamine a potential biomarker for cancer detection.>

Properties

IUPAC Name

N-[4-(3-acetamidopropylamino)butyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2.ClH/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16;/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKXLCKGDFFGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCNC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N1,N8-Diacetylspermidine Hydrochloride: A Core Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of N1,N8-Diacetylspermidine hydrochloride, a key molecule in polyamine metabolism with significant implications for cancer research and diagnostics. This document details its fundamental chemical and physical characteristics, explores its biological role and associated signaling pathways, and furnishes detailed experimental protocols for its analysis.

Core Properties and Specifications

This compound is a diacetylated derivative of the naturally occurring polyamine spermidine (B129725).[1] It is an endogenous metabolite found in human urine and has garnered significant attention as a potential biomarker for various malignancies due to its elevated levels in cancer patients.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 178244-42-3[1][2]
Molecular Formula C₁₁H₂₃N₃O₂ • HCl[1][2]
Molecular Weight 265.8 g/mol [1][2]
Appearance Crystalline solid[2]
Purity ≥95%[2]
Solubility DMSO: 0.1 mg/mLPBS (pH 7.2): 10 mg/mLWater: 50 mg/mL[1][3]
Storage Store at -20°C[1]
Stability ≥ 4 years at -20°C[1]

Biological Significance and Signaling Pathway

N1,N8-Diacetylspermidine is a product of polyamine catabolism, a tightly regulated process essential for normal cell growth, proliferation, and differentiation. The key enzyme responsible for its formation is spermidine/spermine N1-acetyltransferase (SSAT), which transfers an acetyl group from acetyl-CoA to spermidine. This acetylation is the first and rate-limiting step in the catabolism of spermidine and spermine. The acetylated polyamines are then either oxidized by polyamine oxidase (PAO) or exported from the cell.

Dysregulation of polyamine metabolism is a hallmark of cancer. Elevated levels of polyamines are often observed in cancer cells, where they contribute to tumor growth and proliferation. The increased activity of SSAT in cancer cells leads to higher levels of acetylated polyamines, including N1,N8-Diacetylspermidine, which are then excreted in the urine. This makes urinary N1,N8-Diacetylspermidine a promising non-invasive biomarker for cancer detection and monitoring.[4][5]

Polyamine_Metabolism Polyamine Metabolism and N1,N8-Diacetylspermidine Formation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine N1_N12_Diacetylspermine N1,N12-Diacetylspermine Spermine->N1_N12_Diacetylspermine N1_Acetylspermidine->Putrescine N1_N8_Diacetylspermidine N1,N8-Diacetylspermidine N1_Acetylspermidine->N1_N8_Diacetylspermidine Export Cellular Export N1_N8_Diacetylspermidine->Export N1_N12_Diacetylspermine->Export ODC ODC ODC->Ornithine SPDS SPDS SPDS->Putrescine SPMS SPMS SPMS->Spermidine SSAT SSAT SSAT->Spermidine SSAT->Spermine SSAT->N1_Acetylspermidine PAO PAO PAO->N1_Acetylspermidine AcetylCoA Acetyl-CoA AcetylCoA->SSAT

Polyamine metabolism pathway leading to N1,N8-Diacetylspermidine.

Quantitative Data

Elevated levels of N1,N8-Diacetylspermidine in urine have been reported in patients with various cancers, including colorectal, breast, and urogenital malignancies.[1][6] The table below summarizes representative quantitative findings.

Table 2: Urinary Levels of N1,N8-Diacetylspermidine in Health and Disease

ConditionAnalyteConcentration (nmol/mg creatinine)Sensitivity (%)Specificity (%)Reference
Healthy ControlsN1-acetylspermidine< 4.0-95[2]
Colorectal CancerN1-acetylspermidineElevated5095[2]
Colorectal CancerN1,N8-diacetylspermidineElevated36.3-[6]
Breast CancerN1,N8-diacetylspermidineElevated14.2-[6]
Urogenital MalignanciesN1,N8-diacetylspermidineSignificantly increased--[3]

Note: The term "N1-acetylspermidine" in some studies may refer to a mixture of N1- and N8-isomers, while others differentiate them. "Diacetylspermidine" generally refers to the N1,N8 isoform.

Experimental Protocols

The quantification of N1,N8-Diacetylspermidine in biological samples, primarily urine, is crucial for its validation and application as a biomarker. The most common methods employed are Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).

Quantification by ELISA

ELISA offers a high-throughput and sensitive method for the detection of N1,N8-Diacetylspermidine. Commercially available kits are available for the quantification of related acetylated polyamines. A general workflow is described below.

ELISA_Workflow General ELISA Workflow for N1,N8-Diacetylspermidine Quantification Sample Urine Sample Collection Precipitation Protein Precipitation (if required for plasma/serum) Sample->Precipitation Derivatization Derivatization (for antibody recognition) Precipitation->Derivatization Incubation Add Standards, Controls, and Derivatized Samples Derivatization->Incubation Coating Coat Microtiter Plate with Capture Antibody Blocking Block Non-specific Sites Coating->Blocking Blocking->Incubation Competition Competitive Binding Occurs Incubation->Competition Washing1 Wash to Remove Unbound Components Competition->Washing1 DetectionAb Add Enzyme-conjugated Secondary Antibody Washing1->DetectionAb Washing2 Wash to Remove Unbound Conjugate DetectionAb->Washing2 Substrate Add Substrate (e.g., TMB) Washing2->Substrate Development Color Development Substrate->Development Stop Stop Reaction Development->Stop Read Read Absorbance at 450 nm Stop->Read Analysis Calculate Concentration from Standard Curve Read->Analysis

Generalized workflow for ELISA-based quantification.

Methodology:

A competitive ELISA format is typically used.[7]

  • Sample Preparation: Urine samples are collected and centrifuged to remove particulates. For plasma or serum, a protein precipitation step may be necessary.

  • Derivatization: Samples, standards, and controls are derivatized to enable recognition by the specific antibody.

  • Assay Procedure:

    • A microtiter plate is coated with a capture antibody specific for the derivatized N1,N8-Diacetylspermidine.

    • The plate is blocked to prevent non-specific binding.

    • Derivatized samples, standards, and controls are added to the wells, along with a fixed amount of enzyme-labeled N1,N8-Diacetylspermidine.

    • During incubation, the sample/standard and the enzyme-labeled analyte compete for binding to the capture antibody.

    • The plate is washed to remove unbound components.

    • A substrate for the enzyme is added, leading to a colorimetric reaction.

    • The reaction is stopped, and the absorbance is read on a plate reader.

  • Data Analysis: The concentration of N1,N8-Diacetylspermidine in the samples is inversely proportional to the color intensity and is calculated based on a standard curve.

Quantification by HPLC or LC-MS/MS

HPLC and LC-MS/MS provide high specificity and sensitivity for the quantification of N1,N8-Diacetylspermidine and its isomers.

Methodology:

  • Sample Preparation:

    • Urine samples are centrifuged and may be subjected to solid-phase extraction (SPE) for cleanup and concentration.

    • An internal standard (e.g., a deuterated analog) is added for accurate quantification.

    • Pre-column derivatization with a fluorescent tag (e.g., dansyl chloride) or an agent that enhances ionization for MS detection is often performed.[8]

  • Chromatographic Separation:

    • A reversed-phase C18 column is commonly used.[8]

    • The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[9]

  • Detection:

    • HPLC with Fluorescence Detection: If a fluorescent derivative is used, a fluorescence detector is employed for quantification.

    • LC-MS/MS: A mass spectrometer is used for detection, offering high selectivity and the ability to confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern.

Example Chromatographic Conditions:

  • Column: C18, 5 µm, 150 mm x 4.6 mm

  • Mobile Phase A: 0.1 M Ammonium Acetate

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a high aqueous to a high organic phase.

  • Flow Rate: 1 mL/min

  • Detection: Fluorescence (with pre-column derivatization) or Mass Spectrometry.

Conclusion

This compound is a metabolite of significant interest in the field of cancer research. Its elevated urinary excretion in cancer patients positions it as a promising non-invasive biomarker. Accurate and reliable quantification of this molecule is paramount for its clinical validation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively study and utilize N1,N8-Diacetylspermidine in their work. Further research into its precise role in cancer progression and its utility in combination with other biomarkers will continue to be a valuable area of investigation.

References

N1,N8-Diacetylspermidine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the endogenous metabolite N1,N8-diacetylspermidine (N1,N8-DiAcSpd), its biochemical significance, analytical methodologies for its detection, and its emerging role as a clinical biomarker.

N1,N8-diacetylspermidine is an endogenous polyamine metabolite that has garnered increasing attention in the scientific community for its potential as a biomarker in various pathological conditions, most notably in cancer.[1][2][3][4] This technical guide provides a comprehensive overview of N1,N8-DiAcSpd, including its metabolic pathways, quantitative data in biological matrices, detailed experimental protocols for its analysis, and its role in cellular signaling.

Introduction to Polyamine Metabolism and N1,N8-Diacetylspermidine

Polyamines, such as spermidine (B129725) and spermine (B22157), are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[5][6] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[7][8] Dysregulation of polyamine metabolism is a hallmark of various diseases, including cancer, where elevated polyamine levels are often observed.[5][6][7]

N1,N8-diacetylspermidine is a catabolic product of spermidine. The acetylation of polyamines is a critical step in their degradation and excretion pathway. This process is primarily mediated by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT or SAT1).[9][10][11] SSAT transfers an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine, and can further acetylate N1-acetylspermidine at the N8 position to form N1,N8-diacetylspermidine.[12] These acetylated derivatives are then either excreted from the cell or further catabolized by acetylpolyamine oxidase (APAO).[13]

The significance of N1,N8-DiAcSpd lies in its frequent and marked elevation in the urine and serum of patients with various malignancies, including urogenital, colorectal, breast, and lung cancers.[1][2][4][14] This has positioned N1,N8-DiAcSpd as a promising non-invasive biomarker for cancer detection, prognosis, and monitoring treatment response.[1][2]

Biochemical Pathways and Regulation

The metabolic pathway leading to the formation and degradation of N1,N8-diacetylspermidine is intrinsically linked to the overall polyamine metabolism.

// Biosynthesis Pathway Ornithine -> ODC [arrowhead=none]; ODC -> Putrescine [label=" ", color="#FBBC05"]; Putrescine -> SpdS [arrowhead=none]; AdoMet -> SpdS; SpdS -> Spermidine [label=" ", color="#FBBC05"]; Spermidine -> SpmS [arrowhead=none]; AdoMet -> SpmS; SpmS -> Spermine [label=" ", color="#FBBC05"];

// Catabolism Pathway Spermidine -> SSAT1 [dir=back, arrowhead=none, color="#EA4335"]; SSAT1 -> N1_AcSpd [label=" Acetyl-CoA", color="#EA4335"]; N1_AcSpd -> SSAT1 [dir=back, arrowhead=none, color="#EA4335"]; SSAT1 -> N1N8_DiAcSpd [label=" Acetyl-CoA", color="#EA4335"]; Spermine -> SSAT1 [dir=back, arrowhead=none, color="#EA4335"]; SSAT1 -> N1_AcSpm [label=" Acetyl-CoA", color="#EA4335"];

N1_AcSpd -> APAO [arrowhead=none]; APAO -> Putrescine [label=" ", color="#34A853"]; N1_AcSpm -> APAO [arrowhead=none]; APAO -> Spermidine [label=" ", color="#34A853", style=dashed];

N1N8_DiAcSpd -> Excretion [style=dashed]; N1_AcSpd -> Excretion [style=dashed]; N1_AcSpm -> Excretion [style=dashed];

// Interconversion Spermine -> Spermidine [style=dashed, label=" SMOX"]; Spermidine -> Putrescine [style=dashed, label=" SMOX"]; } end_dot Caption: Polyamine Metabolism and N1,N8-Diacetylspermidine Formation.

The key regulatory enzyme, spermidine/spermine N1-acetyltransferase (SSAT1) , is highly inducible and plays a pivotal role in polyamine homeostasis.[9][11] Its expression and activity are stimulated by high intracellular concentrations of polyamines, creating a feedback loop to reduce polyamine levels.[9] Certain polyamine analogs can also induce SSAT1, leading to the depletion of natural polyamines, a strategy explored in cancer chemotherapy.[9] Another isoform, SSAT2, has been identified, but it exhibits poor activity towards polyamines and is not considered a significant contributor to their catabolism.[12][15]

Quantitative Data of N1,N8-Diacetylspermidine

The concentration of N1,N8-diacetylspermidine in biological fluids is a key parameter for its use as a biomarker. The following tables summarize quantitative data from various studies. It is important to note that values can vary depending on the analytical method, cohort characteristics, and sample handling procedures.

Table 1: N1,N8-Diacetylspermidine Levels in Human Urine

PopulationConditionN1,N8-DiAcSpd ConcentrationReference
Healthy Individuals-Typically below normal limits[1]
Cancer PatientsUrogenital MalignanciesSignificantly increased[1]
Cancer PatientsVarious CancersFrequently and markedly increased[2]
Cancer PatientsColorectal CancerSensitivity of 36.3%[4]
Cancer PatientsBreast CancerSensitivity of 14.2%[4]

Table 2: N1,N8-Diacetylspermidine Levels in Human Plasma/Serum

PopulationConditionN1,N8-DiAcSpd ConcentrationReference
Healthy Individuals-1.7 ± 0.6 nM[16]
Cancer Patients with COVID-19Severe COVID-19Elevated[17]
Healthy Individuals-Detected and quantified[18]

Experimental Protocols for N1,N8-Diacetylspermidine Analysis

Accurate and sensitive quantification of N1,N8-diacetylspermidine is crucial for its clinical application. The most common analytical techniques are based on chromatography coupled with mass spectrometry.

General Workflow for Sample Analysis

Experimental_Workflow Sample Biological Sample (Urine, Plasma, Serum) Preparation Sample Preparation (e.g., SPE, LLE) Sample->Preparation Derivatization Derivatization (Optional, e.g., Dansyl Chloride) Preparation->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Sample Preparation

Urine:

  • Protocol 1 (General): Urine samples are often centrifuged to remove particulate matter. Depending on the subsequent analytical method, a simple dilution or a solid-phase extraction (SPE) step may be employed to concentrate the analyte and remove interfering substances.

  • Protocol 2 (for HPLC with derivatization): Acid hydrolysis may be performed to release conjugated polyamines, followed by neutralization and derivatization.

Plasma/Serum:

  • Protocol 1 (Protein Precipitation): A common method involves the addition of a cold organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins. After centrifugation, the supernatant containing the metabolites is collected.

  • Protocol 2 (Liquid-Liquid Extraction - LLE): A two-step LLE has been described for the simultaneous determination of multiple polyamine metabolites, which helps to eliminate interfering compounds and reduce matrix effects.[18]

Chromatographic Separation and Mass Spectrometric Detection (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of N1,N8-diacetylspermidine.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is typically used. A C18 column is commonly employed with a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for N1,N8-diacetylspermidine and a stable isotope-labeled internal standard are monitored.

    • Example MRM transition: While specific transitions depend on the instrument and conditions, a representative transition for N1,N8-diacetylspermidine could be monitored.[19]

Derivatization for HPLC with Fluorescence Detection

For high-performance liquid chromatography (HPLC) with fluorescence detection, a derivatization step is necessary to render the polyamines fluorescent.

  • Derivatizing Agent: Dansyl chloride is a common derivatizing agent.[20]

  • Procedure: The sample extract is mixed with a dansyl chloride solution in an alkaline buffer (e.g., sodium bicarbonate) and incubated. The reaction is then stopped, and the derivatized polyamines are extracted into an organic solvent (e.g., toluene) before injection into the HPLC system.

  • Separation: Reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water is used to separate the dansylated polyamines.[20]

Role in Signaling and Disease

The primary clinical significance of N1,N8-diacetylspermidine is its association with cancer.[1][2] Its elevated levels are thought to reflect the increased polyamine turnover in cancer cells.[7] The induction of SSAT1, leading to increased production and excretion of acetylated polyamines, is a mechanism by which cells attempt to reduce the high intracellular polyamine concentrations that are necessary for rapid proliferation.[5][9]

Signaling_Implication Cancer_Cell Cancer Cell High_Polyamines High Intracellular Polyamines Cancer_Cell->High_Polyamines SSAT1_Induction SSAT1 Induction High_Polyamines->SSAT1_Induction N1N8_DiAcSpd_Production Increased N1,N8-DiAcSpd Production SSAT1_Induction->N1N8_DiAcSpd_Production Excretion Excretion into Urine/Blood N1N8_DiAcSpd_Production->Excretion Biomarker Detectable Biomarker Excretion->Biomarker

While a direct signaling role for N1,N8-diacetylspermidine itself is not well-established, its precursor, spermidine, and the broader polyamine metabolic pathway are implicated in various cellular processes, including:

  • Cell Proliferation and Growth: Polyamines are essential for these processes, and their dysregulation is a key feature of cancer.[5][7]

  • Autophagy: Polyamines are known to regulate autophagy, a cellular process for degrading and recycling cellular components.

  • Immune Response: Recent studies suggest that polyamines can modulate the anti-tumor immune response.[6][8]

Future Perspectives

N1,N8-diacetylspermidine holds considerable promise as a non-invasive biomarker for cancer. Future research will likely focus on:

  • Clinical Validation: Large-scale clinical studies are needed to validate its diagnostic and prognostic utility for specific cancer types.

  • Combination Biomarkers: Its performance may be enhanced when used in combination with other biomarkers.

  • Therapeutic Targeting: The polyamine catabolic pathway, including the enzymes SSAT1 and APAO, represents a potential target for cancer therapy. Understanding the dynamics of N1,N8-diacetylspermidine levels in response to such therapies could be crucial for monitoring treatment efficacy.

References

An In-depth Technical Guide to N1,N8-Diacetylspermidine: From Discovery to Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725), which has emerged from relative obscurity to become a significant molecule of interest in clinical and biomedical research. Initially identified as a minor component in human urine, its role as a biomarker, particularly in the context of various malignancies, has garnered substantial attention. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles related to N1,N8-diacetylspermidine. It details the metabolic pathways governing its synthesis and degradation, presents quantitative data on its levels in physiological and pathological states, and outlines the experimental protocols for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the study of polyamines and their clinical applications.

Discovery and History

The journey of N1,N8-diacetylspermidine from an unknown metabolite to a promising biomarker is rooted in the broader history of polyamine research, which began as early as 1678 with Antonie van Leeuwenhoek's observation of spermine (B22157) crystals in human semen[1][2]. However, the elucidation of the more complex aspects of polyamine metabolism, including their acetylation, occurred much more recently.

The formal identification of N1,N8-diacetylspermidine as a naturally occurring metabolite in humans was a significant advancement in the field. A pivotal study by Hiramatsu et al. in 1995 was among the first to definitively demonstrate the presence of N1,N8-diacetylspermidine, alongside N1,N12-diacetylspermine, as a regular constituent in the urine of healthy individuals.[3] This research laid the groundwork for understanding the baseline physiological levels of this compound.

Subsequent research quickly pivoted to exploring the clinical utility of these diacetylated polyamines. It was observed that the urinary excretion of N1,N8-diacetylspermidine was significantly increased in patients with various types of cancer, including urogenital malignancies.[3][4] This discovery sparked a wave of investigations into its potential as a non-invasive tumor marker. Further studies have since explored its utility in the diagnosis and prognosis of a range of cancers, including colorectal and breast cancer.[5][6] The development of specific analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA), has been instrumental in advancing this research.[7][8]

Metabolic Pathways

The metabolism of N1,N8-diacetylspermidine is intricately linked to the broader polyamine metabolic pathway. The formation and degradation of this molecule are governed by the activity of specific enzymes that regulate the overall polyamine pool within the body.

Synthesis of N1,N8-Diacetylspermidine

The synthesis of N1,N8-diacetylspermidine is a critical step in the catabolism of spermidine. The key enzyme responsible for this transformation is spermidine/spermine N1-acetyltransferase (SSAT) . SSAT catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 and N8 amino groups of spermidine. This acetylation process is a rate-limiting step in polyamine catabolism and is tightly regulated.[9]

The acetylation of spermidine to N1,N8-diacetylspermidine serves two primary purposes: it marks the polyamine for degradation or facilitates its export from the cell, thereby playing a crucial role in maintaining polyamine homeostasis.

Polyamine Metabolism and N1,N8-Diacetylspermidine Formation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N1_N8_Diacetylspermidine N1,N8-Diacetylspermidine Spermidine->N1_N8_Diacetylspermidine SSAT (further acetylation) N1_Acetylspermidine->Putrescine APAO Degradation_Excretion Degradation / Excretion N1_N8_Diacetylspermidine->Degradation_Excretion ODC ODC Spermidine_Synthase Spermidine Synthase Spermine_Synthase Spermine Synthase SSAT SSAT APAO APAO

Polyamine metabolism and N1,N8-diacetylspermidine formation.
Degradation and Excretion

Once formed, N1,N8-diacetylspermidine can be further metabolized or excreted from the body, primarily through the urine. The enzyme N1-acetylpolyamine oxidase (APAO) can oxidize monoacetylated polyamines. While its direct action on diacetylated forms is less characterized, the overall catabolic pathway leads to the breakdown of these molecules. The high levels of N1,N8-diacetylspermidine found in the urine of cancer patients are thought to be a result of increased polyamine biosynthesis and catabolism within tumor cells, leading to an overflow of these acetylated byproducts into circulation and subsequent renal clearance.

Quantitative Data

The concentration of N1,N8-diacetylspermidine in biological fluids, particularly urine, is a key indicator of its potential clinical utility. The following tables summarize quantitative data from various studies, comparing the levels in healthy individuals and patients with different types of cancer.

Table 1: Urinary N1,N8-Diacetylspermidine Levels in Healthy Controls and Cancer Patients

Cancer TypePatient GroupNMean ± SD (nmol/mg creatinine)Range (nmol/mg creatinine)Reference
Colorectal CancerHealthy Controls292.8 ± 1.5-[5]
Colorectal Cancer Patients425.9 ± 4.8-[5]
Breast CancerHealthy Controls28-< 3.0[6]
Breast Cancer Patients28-0.5 - 12.0[6]
Urogenital MalignanciesHealthy Controls521.4 ± 0.7-[3]
Cancer Patients-Significantly elevated-[3][4]

Note: Data presented here is a compilation from multiple sources and methodologies may vary. Direct comparison between studies should be made with caution.

Experimental Protocols

Accurate and reliable quantification of N1,N8-diacetylspermidine is crucial for both research and clinical applications. The two most common methods employed are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (MS), is a highly sensitive and specific method for the quantification of N1,N8-diacetylspermidine.

Sample Preparation (Urine):

  • Collection: Collect a 24-hour or spot urine sample.

  • Centrifugation: Centrifuge the urine sample to remove any particulate matter.

  • Extraction (Optional but recommended for complex matrices): Solid-phase extraction (SPE) can be used to clean up the sample and concentrate the analytes.

  • Derivatization (if using fluorescence detection): If not using MS, derivatization with a fluorescent tag (e.g., dansyl chloride) may be necessary to enhance detection.

HPLC-MS/MS Parameters (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-product ion transitions for N1,N8-diacetylspermidine and an internal standard.[10]

HPLC Workflow for N1,N8-Diacetylspermidine Quantification Urine_Sample Urine Sample Centrifugation Centrifugation Urine_Sample->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE HPLC HPLC Separation (Reversed-Phase) SPE->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis Competitive ELISA for N1,N8-Diacetylspermidine Coat_Plate Coat Plate with Antigen Conjugate Block Block Wells Coat_Plate->Block Add_Sample_Ab Add Sample and Primary Antibody Block->Add_Sample_Ab Incubate_Compete Incubate (Competition) Add_Sample_Ab->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Secondary_Ab Add Enzyme-linked Secondary Antibody Wash1->Add_Secondary_Ab Wash2 Wash Add_Secondary_Ab->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance

References

N1,N8-Diacetylspermidine: A Comprehensive Technical Guide on its Biological Functions and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (Ac2Spd) is a diacetylated polyamine that has emerged as a significant molecule in biomedical research. This technical guide provides an in-depth overview of the biological functions and metabolic pathways of N1,N8-diacetylspermidine. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its role as a biomarker in various diseases, particularly cancer, and its intricate connection with polyamine metabolism. This document summarizes key quantitative data, presents detailed experimental protocols for its analysis, and provides visual representations of the associated signaling and metabolic pathways to facilitate a comprehensive understanding of this important biomolecule.

Introduction

Polyamines, including spermidine (B129725), spermine, and their precursor putrescine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, differentiation, and proliferation. The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. N1,N8-diacetylspermidine is a product of spermidine catabolism, and its levels are often altered in pathological conditions, most notably in cancer. This has led to its investigation as a potential biomarker for disease diagnosis, prognosis, and monitoring of therapeutic response.

Biological Functions of N1,N8-Diacetylspermidine

The primary biological function of N1,N8-diacetylspermidine that has been extensively studied is its role as a biomarker. Elevated levels of this molecule are frequently observed in the urine and plasma of patients with various malignancies.

Cancer Biomarker

Numerous studies have demonstrated a significant increase in urinary excretion of N1,N8-diacetylspermidine in patients with various cancers, including those of the urogenital tract, colon, and breast.[1][2] Its levels often correlate with tumor stage and can decrease following successful treatment, suggesting its utility as a prognostic indicator.[2]

  • Urogenital Malignancies: Increased urinary levels of N1,N8-diacetylspermidine have been reported in patients with urogenital cancers.[3]

  • Colorectal Cancer: Patients with colon adenocarcinoma show significantly increased urinary excretion of both N1-acetylspermidine and N8-acetylspermidine.[1] For N1-acetylspermidine, a cut-off value of 4.0 nmol/mg creatinine (B1669602) has been shown to yield a 95% specificity and 50% sensitivity for colon cancer.[1]

  • Breast Cancer: The sensitivity of urinary N1,N12-diacetylspermine and N1,N8-diacetylspermidine as tumor markers for breast cancer has been reported to be 46.4% and 14.2%, respectively.[4]

Other Pathological Conditions

Beyond cancer, altered levels of acetylated polyamines, including N1,N8-diacetylspermidine, have been associated with other diseases, indicating a broader role in human pathophysiology.

Metabolic and Signaling Pathways

N1,N8-diacetylspermidine is a key metabolite in the polyamine catabolic pathway. Its formation is catalyzed by the rate-limiting enzyme spermidine/spermine N1-acetyltransferase (SSAT).

Polyamine Metabolism

The catabolism of polyamines is a critical process for maintaining cellular homeostasis. Spermidine can be acetylated at either the N1 or N8 position. The acetylation is catalyzed by SSAT, which transfers an acetyl group from acetyl-CoA to the amino groups of spermidine. The resulting N1-acetylspermidine can be further oxidized by polyamine oxidase (PAOX) to produce putrescine, while N8-acetylspermidine can be deacetylated back to spermidine. The diacetylated form, N1,N8-diacetylspermidine, is primarily an end product that is excreted from the cell.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermine Spermine Spermidine->Spermine SPMS N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT N8_Acetylspermidine N8-Acetylspermidine Spermidine->N8_Acetylspermidine SSAT N1_Acetylspermidine->Putrescine PAOX N1N8_Diacetylspermidine N1,N8-Diacetylspermidine N1_Acetylspermidine->N1N8_Diacetylspermidine SSAT N8_Acetylspermidine->Spermidine Deacetylase N8_Acetylspermidine->N1N8_Diacetylspermidine SSAT Excretion Excretion N1N8_Diacetylspermidine->Excretion AcetylCoA Acetyl-CoA SSAT SSAT AcetylCoA->SSAT CoA CoA ODC ODC SPDS SPDS SPMS SPMS SSAT->CoA PAOX PAOX Deacetylase Deacetylase

Polyamine Catabolic Pathway
Regulation of Spermidine/Spermine N1-Acetyltransferase (SSAT)

SSAT is a highly regulated enzyme at both the transcriptional and post-transcriptional levels. Its expression is induced by a variety of stimuli, including high levels of polyamines, hormones, and cytokines.

The transcription of the SSAT gene is controlled by several transcription factors, including NF-E2-related factor 2 (Nrf-2) and polyamine-modulated factor-1 (PMF-1).[5] These factors bind to a polyamine-responsive element (PRE) in the SSAT promoter. The interaction between Nrf-2 and PMF-1 is crucial for the transcriptional activation of the SSAT gene.[5]

SSAT_Transcriptional_Regulation Stimuli Stimuli (Polyamines, Hormones, Cytokines) Signaling_Pathways Signaling Pathways Stimuli->Signaling_Pathways Nrf2 Nrf-2 Signaling_Pathways->Nrf2 PMF1 PMF-1 Signaling_Pathways->PMF1 Nrf2_PMF1_Complex Nrf-2/PMF-1 Complex Nrf2->Nrf2_PMF1_Complex PMF1->Nrf2_PMF1_Complex PRE Polyamine Responsive Element (PRE) in SSAT Promoter Nrf2_PMF1_Complex->PRE SSAT_Gene SSAT Gene PRE->SSAT_Gene activates transcription SSAT_mRNA SSAT mRNA SSAT_Gene->SSAT_mRNA SSAT_Protein SSAT Protein SSAT_mRNA->SSAT_Protein translation

Transcriptional Regulation of SSAT

SSAT is also regulated at the post-transcriptional and post-translational levels. The stability of SSAT mRNA can be influenced by polyamines. Furthermore, the SSAT protein has a very short half-life and its degradation is regulated by the proteasome. Post-translational modifications, such as phosphorylation, can also modulate SSAT activity.[6][7][8]

Quantitative Data

The following tables summarize quantitative data related to N1,N8-diacetylspermidine and the key enzyme in its synthesis, SSAT.

Table 1: Urinary N1,N8-Diacetylspermidine Levels in Cancer Patients and Healthy Controls

Cancer TypePatient GroupNMean ± SD (nmol/mg creatinine)p-valueReference
UrogenitalPatients-Significantly increased<0.05[3]
Healthy Controls-Normal levels[3]
ColorectalPatients42Significantly increased<0.05[1]
Healthy Controls29Normal levels[1]
BreastPatients28--[4]
Healthy Controls--[4]

Note: Specific mean and standard deviation values were not consistently available in the reviewed literature.

Table 2: Kinetic Parameters of Spermidine/Spermine N1-Acetyltransferase (SSAT)

SubstrateEnzyme SourceKm (µM)VmaxReference
N1-dansylnorspermineRat Hepatoma Cells~11-[9]
Acetyl-CoARat Hepatoma Cells~13-[9]
SpermidineZebrafish (zSSAT1)55-[10]
SpermineZebrafish (zSSAT1)182-[10]

Experimental Protocols

This section provides an overview of common experimental protocols used for the quantification of N1,N8-diacetylspermidine and the measurement of SSAT activity.

Quantification of N1,N8-Diacetylspermidine

ELISA is a sensitive and high-throughput method for quantifying N1,N8-diacetylspermidine in biological fluids.

ELISA_Workflow Start Start Sample_Prep Sample Preparation (Urine/Plasma) Start->Sample_Prep Coating Coat Microplate with Capture Antibody Sample_Prep->Coating Blocking Block Non-specific Sites Coating->Blocking Add_Sample Add Standards and Samples Blocking->Add_Sample Add_Detection_Ab Add Detection Antibody (conjugated to enzyme) Add_Sample->Add_Detection_Ab Add_Substrate Add Substrate Add_Detection_Ab->Add_Substrate Color_Development Color Development Add_Substrate->Color_Development Stop_Reaction Stop Reaction Color_Development->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Calculate Concentration from Standard Curve Read_Absorbance->Data_Analysis End End Data_Analysis->End

ELISA Workflow for N1,N8-Diacetylspermidine

Protocol Outline:

  • Sample Preparation: Centrifuge urine or plasma samples to remove debris.[11] Dilute samples as necessary.

  • Coating: Coat a 96-well microplate with a capture antibody specific for N1,N8-diacetylspermidine and incubate.

  • Washing: Wash the plate to remove unbound antibody.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add standards and prepared samples to the wells and incubate.

  • Detection Antibody: Add an enzyme-conjugated detection antibody and incubate.

  • Washing: Wash the plate to remove unbound detection antibody.

  • Substrate Addition: Add a chromogenic substrate.

  • Color Development: Incubate until a color change is observed.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the concentration of N1,N8-diacetylspermidine in the samples.

LC-MS/MS is a highly specific and sensitive method for the absolute quantification of N1,N8-diacetylspermidine.

LCMS_Workflow Start Start Sample_Prep Sample Preparation (Urine/Plasma) - Add Internal Standard - Protein Precipitation - Supernatant Collection Start->Sample_Prep LC_Separation Liquid Chromatography (LC) - Separation of Analytes Sample_Prep->LC_Separation Ionization Mass Spectrometry (MS) - Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) - Precursor Ion Selection - Collision-Induced Dissociation (CID) - Product Ion Detection Ionization->MS_Analysis Data_Acquisition Data Acquisition - Multiple Reaction Monitoring (MRM) MS_Analysis->Data_Acquisition Data_Analysis Data Analysis - Peak Integration - Quantification using  Internal Standard Data_Acquisition->Data_Analysis End End Data_Analysis->End

LC-MS/MS Workflow for N1,N8-Diacetylspermidine

Protocol Outline:

  • Sample Preparation:

    • Thaw urine or plasma samples on ice.

    • Add an internal standard (e.g., a stable isotope-labeled analog of N1,N8-diacetylspermidine).

    • Precipitate proteins using a solvent like acetonitrile (B52724) or methanol.

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute the sample in a suitable mobile phase.

  • LC Separation:

    • Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18).

    • Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate N1,N8-diacetylspermidine from other components.

  • MS/MS Detection:

    • Introduce the eluent from the LC into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for N1,N8-diacetylspermidine and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the concentration of N1,N8-diacetylspermidine in the samples by comparing the peak area ratios to a standard curve.

Measurement of SSAT Enzyme Activity

SSAT activity is typically measured by quantifying the amount of acetylated product formed over time.

SSAT_Assay_Workflow Start Start Cell_Lysate_Prep Prepare Cell or Tissue Lysate Start->Cell_Lysate_Prep Initiate_Reaction Initiate Reaction by Adding Lysate Cell_Lysate_Prep->Initiate_Reaction Reaction_Mixture Prepare Reaction Mixture - Buffer (e.g., Tris-HCl) - Spermidine (substrate) - Acetyl-CoA (co-substrate) Reaction_Mixture->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., by heating or adding acid) Incubation->Stop_Reaction Product_Quantification Quantify Acetylated Product (e.g., by HPLC or colorimetric assay) Stop_Reaction->Product_Quantification Calculate_Activity Calculate Enzyme Activity (nmol/min/mg protein) Product_Quantification->Calculate_Activity End End Calculate_Activity->End

SSAT Enzyme Activity Assay Workflow

Protocol Outline:

  • Lysate Preparation:

    • Homogenize cells or tissues in a lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.8), spermidine as the substrate, and acetyl-CoA as the acetyl group donor.

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding a known amount of cell lysate.

    • Incubate the reaction for a specific time at 37°C.

  • Reaction Termination:

    • Stop the reaction by methods such as boiling or adding a strong acid.

  • Product Detection:

    • Quantify the amount of N1-acetylspermidine and/or N8-acetylspermidine formed using a suitable method like HPLC or a colorimetric assay that detects the co-product Coenzyme A.[9][10]

  • Activity Calculation:

    • Calculate the SSAT activity, typically expressed as nmol of product formed per minute per mg of protein.

Conclusion

N1,N8-diacetylspermidine is a critical molecule in polyamine metabolism with significant implications for human health and disease. Its role as a non-invasive biomarker for various cancers is well-documented and holds promise for improving early detection and patient monitoring. The regulation of its synthesis through the highly inducible enzyme SSAT presents a potential therapeutic target. This technical guide has provided a comprehensive overview of the current knowledge on N1,N8-diacetylspermidine, including its biological functions, metabolic and signaling pathways, quantitative data, and key experimental protocols. Further research is warranted to fully elucidate the intricate roles of this molecule in cellular physiology and to translate these findings into clinical applications.

References

The Core Mechanism of Action of Diacetylated Polyamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylated polyamines, principally N¹,N¹²-diacetylspermine (DiAcSpm) and N¹,N⁸-diacetylspermidine (DiAcSpd), are metabolic products of endogenous polyamines that are increasingly recognized for their significant roles in cellular physiology and pathology. Historically viewed as mere catabolic intermediates destined for excretion, recent evidence has illuminated their active participation in critical cellular processes, including proliferation, gene regulation, and signaling. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of diacetylated polyamines, with a focus on their molecular interactions, effects on signaling pathways, and the experimental methodologies used to elucidate these functions.

Polyamine Metabolism and the Genesis of Diacetylated Polyamines

Polyamines such as spermine (B22157) and spermidine (B129725) are ubiquitous polycations essential for cell growth and proliferation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The acetylation of polyamines, a critical step in their catabolism, is primarily catalyzed by the rate-limiting enzyme spermidine/spermine N¹-acetyltransferase (SSAT). SSAT transfers an acetyl group from acetyl-CoA to the N¹ position of spermine or spermidine. A second acetylation can occur, resulting in the formation of diacetylated polyamines.[1]

These diacetylated forms have a reduced positive charge compared to their parent molecules, which facilitates their export from the cell.[2] Alternatively, they can be oxidized by acetylpolyamine oxidase (PAOX), leading to the "back-conversion" of polyamines, where N¹-acetylspermine and N¹-acetylspermidine are converted back to spermidine and putrescine, respectively.[3][4] The diacetylated forms, particularly DiAcSpm, are often found at elevated levels in the urine of cancer patients, positioning them as potential biomarkers for various malignancies.[5][6][7]

Polyamine Metabolism Pathway

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine N1_Acetylspermidine N¹-Acetylspermidine Spermidine->N1_Acetylspermidine N1_Acetylspermine N¹-Acetylspermine Spermine->N1_Acetylspermine N1_Acetylspermidine->Putrescine N1N8_Diacetylspermidine N¹,N⁸-Diacetylspermidine N1_Acetylspermidine->N1N8_Diacetylspermidine Acetylation N1_Acetylspermine->Spermidine N1N12_Diacetylspermine N¹,N¹²-Diacetylspermine N1_Acetylspermine->N1N12_Diacetylspermine Acetylation Cell_Export1 Cell Export N1N8_Diacetylspermidine->Cell_Export1 Cell_Export2 Cell Export N1N12_Diacetylspermine->Cell_Export2 ODC ODC ODC->Ornithine SRM SRM SRM->Putrescine SMS SMS SMS->Spermidine SSAT1 SSAT1 SSAT1->Spermidine SSAT2 SSAT1 SSAT2->Spermine PAOX1 PAOX PAOX1->N1_Acetylspermidine PAOX2 PAOX PAOX2->N1_Acetylspermine

Caption: Overview of the polyamine metabolic pathway.

Quantitative Data on Enzyme Kinetics and Cellular Effects

The biological activity of diacetylated polyamines is intrinsically linked to the kinetics of the enzymes that produce and degrade them, as well as their effective concentrations in cellular systems.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)InhibitorKi (nM)Reference(s)
Human SSAT1 Spermidine55--N¹-spermine-acetyl-CoA6[8][9]
Spermine182--[9]
Human SSAT2 Spermidine>1000<0.01<0.3--[10][11]
Spermine>1000<0.01<0.3--[10][11]
Human HDAC10 N⁸-Acetylspermidine--2,900 ± 200--[6]
N¹-Acetylspermidine--24 ± 5--[6]
Zebrafish HDAC10 N⁸-Acetylspermidine--4,600 ± 300--[6]
N¹-Acetylspermidine--7 ± 2--[6]
Cellular EffectCompoundCell Line(s)Effective ConcentrationObserved EffectReference(s)
Increased Cell Proliferation N¹,N¹²-DiacetylspermineSW480, Caco-20.5 µMSignificant increase in growth rate[2][12]

Molecular Mechanisms of Action

The mechanisms through which diacetylated polyamines exert their biological effects are multifaceted, involving interactions with nucleic acids, modulation of signaling pathways, and regulation of enzyme activity.

Regulation of Gene Expression: The miR-559/CBS Axis

A significant breakthrough in understanding the mechanism of diacetylated polyamines has been the elucidation of the N¹,N¹²-diacetylspermine (DiAcSpm)-mediated regulation of the microRNA-559 (miR-559) and cystathionine (B15957) β-synthase (CBS) axis in colorectal cancer (CRC) cells.[2][8] In this pathway, DiAcSpm downregulates the expression of miR-559.[8][12] As miR-559 normally targets the 3'-UTR of CBS mRNA for degradation or translational repression, its downregulation by DiAcSpm leads to an increase in CBS protein levels.[8][12] Elevated CBS, an enzyme involved in transsulfuration and hydrogen sulfide (B99878) production, has been shown to promote CRC cell proliferation.[12]

DiAcSpm_Signaling DiAcSpm N¹,N¹²-Diacetylspermine miR_559 miR-559 DiAcSpm->miR_559 downregulates CBS_mRNA CBS mRNA miR_559->CBS_mRNA targets CBS_Protein CBS Protein CBS_mRNA->CBS_Protein translates to Proliferation Cell Proliferation CBS_Protein->Proliferation promotes LCMS_Workflow Sample Cell Lysate or Biological Fluid Extraction Protein Precipitation & Solid Phase Extraction Sample->Extraction LC Reverse-Phase HPLC Separation Extraction->LC MS Tandem Mass Spectrometry (MRM/SRM) LC->MS Quantification Quantification against Labeled Internal Standards MS->Quantification PAOX_Assay_Workflow Lysate Cell/Tissue Lysate (Source of PAOX) Reaction_Mix Prepare Reaction Mix: - Lysate - HRP - Luminol Lysate->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Substrate_Addition Add Substrate (e.g., N¹-Acetylspermine) Incubation->Substrate_Addition Detection Measure Chemiluminescence Substrate_Addition->Detection

References

N1,N8-Diacetylspermidine: A Technical Whitepaper on its Emerging Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725). Historically relegated to the status of a metabolic byproduct and urinary biomarker for certain malignancies, emerging research is beginning to shed light on its intricate involvement in polyamine homeostasis and its potential as a therapeutic target, particularly in oncology. This technical guide provides an in-depth overview of the preliminary studies investigating the therapeutic relevance of DiAcSpd. It consolidates available quantitative data, details key experimental protocols, and visualizes the known signaling pathways and experimental workflows. The central therapeutic hypothesis revolves not around the direct activity of DiAcSpd itself, but rather the modulation of its metabolic pathway to impact cancer cell proliferation.

Introduction

Polyamines, including spermidine, are essential polycations involved in a myriad of cellular processes such as cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a complex network of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is a well-established hallmark of cancer, making the enzymes within this pathway attractive targets for therapeutic intervention. N1,N8-diacetylspermidine has been identified as a urinary biomarker in various cancers, including colorectal, breast, and urogenital malignancies, with its levels often correlating with disease progression and treatment response[1][2]. However, recent investigations into the enzymatic regulation of polyamines have unveiled a more functional role for the acetylation and deacetylation of spermidine, positioning DiAcSpd within a therapeutically relevant signaling cascade.

The Polyamine Metabolism and N1,N8-Diacetylspermidine's Place

The therapeutic potential related to N1,N8-diacetylspermidine is primarily understood through its relationship with Histone Deacetylase 10 (HDAC10). HDAC10 is a unique class IIb HDAC that functions as a polyamine deacetylase with a high specificity for N8-acetylspermidine (N8-AcSpd)[3]. The deacetylation of N8-AcSpd by HDAC10 regenerates spermidine, which can then re-enter the polyamine pool to support cell proliferation. This recycling mechanism is particularly crucial for cancer cells, which have an elevated demand for polyamines.

N1,N8-diacetylspermidine is synthesized from N1-acetylspermidine by the enzyme arylamine N-acetyltransferase (NAT2) and is considered a terminal metabolic product[3]. Inhibition or knockout of HDAC10 leads to an accumulation of its substrate, N8-AcSpd, and subsequently, an increase in N1,N8-diacetylspermidine[3][4][5]. Therefore, the therapeutic strategy does not involve administering DiAcSpd, but rather inhibiting HDAC10 to disrupt polyamine homeostasis and sensitize cancer cells to polyamine-depleting therapies like difluoromethylornithine (DFMO).

Signaling Pathway

The following diagram illustrates the key enzymatic steps in the metabolism of acetylated spermidine derivatives.

Polyamine_Metabolism cluster_1 Acetylation & Deacetylation Cycle Spermidine Spermidine N8_AcSpd N8-acetylspermidine Spermidine->N8_AcSpd Acetylation N1_AcSpd N1-acetylspermidine Spermidine->N1_AcSpd SSAT1 N8_AcSpd->Spermidine HDAC10 (Deacetylation) DiAcSpd N1,N8-diacetylspermidine N8_AcSpd->DiAcSpd Acetylation N1_AcSpd->DiAcSpd NAT2

Polyamine acetylation and deacetylation pathway.

Quantitative Data

The primary quantitative data available focuses on the modulation of acetylated spermidine derivatives upon inhibition of HDAC10.

Cell LineTreatmentN1-acetylspermidine (Relative Abundance)N8-acetylspermidine (Relative Abundance)N1,N8-diacetylspermidine (Relative Abundance)Reference
BE(2)-CDMSO (Control)~1.0~1.0~1.0[4][5]
BE(2)-CDKFZ-748 (HDAC10 Inhibitor)No significant changeSignificant increaseSignificant increase[4][5]
BE(2)-CHDAC10 KnockdownDecreaseSignificant increaseSignificant increase[4][5]

Note: This table summarizes the reported trends. Absolute quantification can be found in the cited literature.

The sensitivity of urinary N1,N8-diacetylspermidine as a tumor marker has been quantified in comparison to other established markers.

Cancer TypeN1,N8-diacetylspermidine SensitivityCEA SensitivityCA 15-3 SensitivityCA 19-9 SensitivityReference
Breast Cancer14.2%LowerLowerN/A[2]
Colorectal Cancer36.3%HigherN/ALower[2]

Experimental Protocols

Quantification of N1,N8-Diacetylspermidine by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of polyamines from cell culture samples.

1. Sample Preparation:

  • Harvest cells and wash with ice-cold PBS.
  • Perform cell lysis using a suitable buffer (e.g., RIPA buffer).
  • Perform protein quantification (e.g., BCA assay) to normalize the sample.
  • Add an internal standard (e.g., deuterated N1,N8-diacetylspermidine).
  • Extract metabolites using a two-step liquid-liquid extraction with a Folch reagent (chloroform:methanol) and ethyl acetate.
  • Dry the organic phase under a stream of nitrogen.

2. Derivatization (Dansyl Chloride Method):

  • Reconstitute the dried extract in a suitable buffer (e.g., sodium carbonate buffer, pH 9.5).
  • Add dansyl chloride solution in acetone (B3395972) and incubate at 60°C for 30 minutes.
  • Add a quenching solution (e.g., proline) to remove excess dansyl chloride.
  • Extract the dansylated derivatives with a suitable organic solvent (e.g., toluene).
  • Dry the organic phase and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: A C18 reverse-phase column (e.g., Kinetex EVO C18, 2.6 µm, 2.1 mm × 150 mm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from low to high organic phase to separate the analytes of interest.
  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions for N1,N8-diacetylspermidine and the internal standard.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

1. Cell Plating:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat cells with varying concentrations of the test compound (e.g., an HDAC10 inhibitor) or vehicle control.
  • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

3. MTS Reagent Addition:

  • Add MTS reagent, combined with an electron coupling reagent (e.g., PES), to each well.
  • Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

5. Data Analysis:

  • Subtract the background absorbance (media only).
  • Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.

HDAC10 Enzymatic Assay

This protocol describes a fluorescent-based assay to measure HDAC10 activity.

1. Reagents:

  • Recombinant human HDAC10 enzyme.
  • Fluorescently labeled substrate (e.g., aminocoumarin-labeled N8-acetylspermidine derivative).
  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM KCl, 1 mM MgCl2).
  • Developer solution (e.g., containing a protease to cleave the deacetylated product and release the fluorophore).

2. Assay Procedure:

  • In a 384-well plate, add the HDAC10 enzyme and the test inhibitor at various concentrations.
  • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
  • Initiate the reaction by adding the fluorescently labeled substrate.
  • Incubate for a specific time (e.g., 60 minutes) at 37°C.
  • Stop the reaction and add the developer solution.
  • Incubate for a further period to allow for the development of the fluorescent signal.

3. Measurement:

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

4. Data Analysis:

  • Calculate the percentage of inhibition relative to the no-inhibitor control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the therapeutic potential of targeting the N1,N8-diacetylspermidine metabolic pathway.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HCT116, BE(2)-C) HDAC10_Inhibition Treatment with HDAC10 Inhibitor Cell_Culture->HDAC10_Inhibition Cell_Viability Cell Viability Assay (e.g., MTS) HDAC10_Inhibition->Cell_Viability Polyamine_Quant LC-MS/MS Quantification of Acetylated Spermidines HDAC10_Inhibition->Polyamine_Quant HDAC10_Activity HDAC10 Enzymatic Assay HDAC10_Inhibition->HDAC10_Activity Animal_Model Xenograft Mouse Model Treatment Systemic Administration of HDAC10 Inhibitor +/- DFMO Animal_Model->Treatment Tumor_Growth Tumor Volume Measurement Treatment->Tumor_Growth Biomarker_Analysis Analysis of Urinary/Tumor DiAcSpd Levels Treatment->Biomarker_Analysis

Workflow for assessing HDAC10 inhibition.

Conclusion and Future Directions

The preliminary studies on N1,N8-diacetylspermidine are shifting its perception from a simple biomarker to a key indicator of a therapeutically relevant metabolic pathway. The current body of evidence strongly suggests that the therapeutic potential lies in the inhibition of HDAC10, which leads to an accumulation of N8-acetylspermidine and subsequently N1,N8-diacetylspermidine, thereby disrupting polyamine homeostasis and inhibiting cancer cell growth.

Future research should focus on several key areas:

  • Direct Biological Activity: Investigating whether N1,N8-diacetylspermidine has any direct biological effects, independent of the broader polyamine pathway dysregulation.

  • In Vivo Efficacy: Conducting in vivo studies using animal models of cancer to evaluate the efficacy of selective HDAC10 inhibitors in combination with established anticancer agents.

  • Biomarker Refinement: Further validating the use of urinary or plasma N1,N8-diacetylspermidine as a pharmacodynamic biomarker for HDAC10 inhibitor activity in clinical settings.

  • Mechanism of Transport: Elucidating the mechanisms by which acetylated polyamines are transported across cell membranes, which could reveal additional therapeutic targets.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N1,N8-diacetylspermidine (DiAcSpd) is a diacetylated derivative of the polyamine spermidine (B129725). Polyamines are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Alterations in polyamine metabolism are a well-established hallmark of cancer, and there is a growing body of evidence highlighting the significance of their acetylated metabolites as biomarkers. This technical guide provides a comprehensive overview of the current understanding of N1,N8-diacetylspermidine and its profound link to urogenital malignancies, including prostate, bladder, kidney, and ovarian cancers. Urinary levels of N1,N8-diacetylspermidine, along with N1,N12-diacetylspermine (DiAcSpm), have been found to be significantly elevated in patients with these cancers, positioning them as promising non-invasive biomarkers for diagnosis, prognosis, and monitoring of therapeutic response.[1][2][3][4] This guide will delve into the quantitative data supporting this association, detail the experimental protocols for its detection, and illustrate the key signaling pathways involved.

Quantitative Data Summary

The concentration of N1,N8-diacetylspermidine in urine is a key indicator of its potential as a biomarker. The following tables summarize quantitative data from various studies, comparing the levels of this metabolite in patients with urogenital malignancies and healthy controls. It is important to note that methodologies and patient cohorts may vary between studies, affecting direct comparability.

Table 1: Urinary N1,N8-Diacetylspermidine Levels in Patients with Urogenital Malignancies vs. Healthy Controls

Malignancy TypePatient CohortN1,N8-Diacetylspermidine Level (nmol/mg creatinine) - Mean ± SD or Median (Range)Healthy Controls (nmol/mg creatinine) - Mean ± SD or Median (Range)Reference
Urogenital Malignancies (General)Patients with various urogenital cancersSignificantly increased compared to healthy personsNot specified quantitatively in this study, but levels are low[3][4]
Colorectal Cancer (for comparison)42 patientsN1SPD: Significantly increased29 healthy controls[5]

Note: Specific quantitative data for N1,N8-diacetylspermidine across a wide range of urogenital cancers in a single comprehensive study is limited. The available data strongly indicates a significant increase in patients with malignancies. Further research with standardized methodologies is needed for more precise comparative values.

Table 2: Diagnostic Performance of Urinary Diacetylpolyamines

Malignancy TypeDiacetylpolyamineSensitivity (%)Specificity (%)Reference
Urogenital MalignanciesN1,N8-diacetylspermidine & N1,N12-diacetylspermine (combined)High (distinguishes >90% of patients from healthy individuals)High[4]
Breast CancerN1,N8-diacetylspermidine14.2Not specified[6]
Colorectal CancerN1,N8-diacetylspermidine36.3Not specified[6]
Bladder CancerN1,N12-diacetylspermineNot significantly different from controlsNot significantly different from controls[7]

Note: While some studies show high sensitivity and specificity for combined diacetylpolyamines in urogenital cancers, the performance of N1,N8-diacetylspermidine alone can vary by cancer type. One study indicated that N1,N12-diacetylspermine may not be a useful marker for bladder cancer.[7]

Experimental Protocols

Accurate quantification of N1,N8-diacetylspermidine in biological fluids is crucial for its clinical application. The two most common methods employed are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of multiple polyamines and their derivatives.

Methodology Overview:

  • Sample Preparation:

    • Urine samples are collected and centrifuged to remove cellular debris.

    • An internal standard (e.g., a stable isotope-labeled version of N1,N8-diacetylspermidine) is added to the urine sample for accurate quantification.

    • Proteins are precipitated using an acid (e.g., perchloric acid) and removed by centrifugation.

    • The supernatant is then subjected to derivatization (e.g., with benzoyl chloride) to improve the chromatographic properties and ionization efficiency of the polyamines.[8]

  • Chromatographic Separation:

    • The derivatized sample is injected into an HPLC system.

    • Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into a tandem mass spectrometer.

    • Ionization is typically performed using electrospray ionization (ESI) in the positive ion mode.

    • The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for N1,N8-diacetylspermidine and its internal standard are monitored for high selectivity and sensitivity.

Workflow Diagram:

HPLC_MS_Workflow Urine Urine Sample IS Addition of Internal Standard Urine->IS Precip Protein Precipitation (e.g., Perchloric Acid) IS->Precip Cent1 Centrifugation Precip->Cent1 Supernatant Collect Supernatant Cent1->Supernatant Deriv Derivatization (e.g., Benzoyl Chloride) Supernatant->Deriv HPLC HPLC Separation (C18 column) Deriv->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Analysis and Quantification MS->Data

Caption: Workflow for N1,N8-diacetylspermidine quantification by HPLC-MS/MS.

Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and cost-effective method for the quantification of N1,N8-diacetylspermidine, particularly for large-scale clinical studies.

Methodology Overview:

  • Principle: This is a competitive immunoassay. N1,N8-diacetylspermidine in the sample competes with a fixed amount of enzyme-labeled N1,N8-diacetylspermidine for binding to a limited amount of specific antibody coated on a microplate. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of N1,N8-diacetylspermidine in the sample.

  • Procedure:

    • Coating: Microtiter plate wells are coated with a capture antibody specific for N1,N8-diacetylspermidine.

    • Blocking: Non-specific binding sites in the wells are blocked with a blocking buffer (e.g., BSA or non-fat dry milk).

    • Competition: Urine samples (or standards) and a known amount of enzyme-conjugated N1,N8-diacetylspermidine are added to the wells and incubated.

    • Washing: The wells are washed to remove unbound components.

    • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.

    • Measurement: The absorbance is measured using a microplate reader. The concentration of N1,N8-diacetylspermidine in the sample is determined by comparing its absorbance to a standard curve.[9][10][11]

Workflow Diagram:

ELISA_Workflow Coat Coat plate with anti-DiAcSpd antibody Block Block non-specific binding sites Coat->Block AddSample Add urine sample and enzyme-labeled DiAcSpd Block->AddSample Incubate Incubate (Competition) AddSample->Incubate Wash Wash to remove unbound components Incubate->Wash AddSubstrate Add substrate Wash->AddSubstrate Develop Color development AddSubstrate->Develop Read Measure absorbance Develop->Read Calculate Calculate concentration Read->Calculate

Caption: Workflow for competitive ELISA of N1,N8-diacetylspermidine.

Signaling Pathways and Biological Role

The elevation of N1,N8-diacetylspermidine in urogenital malignancies is intrinsically linked to the dysregulation of the polyamine metabolic pathway. The key enzyme responsible for its production is spermidine/spermine (B22157) N1-acetyltransferase (SSAT).

Polyamine Metabolism and the Role of SSAT

Polyamines such as spermidine and spermine are synthesized from ornithine through a series of enzymatic steps. SSAT is the rate-limiting enzyme in the catabolism of polyamines.[12][13] It transfers an acetyl group from acetyl-CoA to spermidine and spermine, forming N1-acetylspermidine and N1-acetylspermine, respectively. N1-acetylspermidine can be further acetylated to form N1,N8-diacetylspermidine. The monoacetylated polyamines are then either exported from the cell or oxidized by N1-acetylpolyamine oxidase (APAO), a process that generates hydrogen peroxide (H₂O₂) and reactive aldehydes, contributing to oxidative stress.[2]

In many cancers, including those of the urogenital tract, the expression and activity of SSAT are upregulated.[12] This leads to an increased flux through the polyamine catabolic pathway, resulting in the accumulation and subsequent excretion of acetylated polyamines like N1,N8-diacetylspermidine in the urine.

Polyamine_Metabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1AcSpd N1-Acetylspermidine Spermidine->N1AcSpd SSAT N1AcSpm N1-Acetylspermine Spermine->N1AcSpm SSAT DiAcSpd N1,N8-Diacetylspermidine N1AcSpd->DiAcSpd SSAT OxidativeStress Oxidative Stress (H₂O₂, Aldehydes) N1AcSpd->OxidativeStress APAO Export Cellular Export (Urinary Excretion) DiAcSpd->Export N1AcSpm->Export N1AcSpm->OxidativeStress APAO ODC ODC SpdSynth Spermidine Synthase SpmSynth Spermine Synthase SSAT1 SSAT SSAT2 SSAT APAO APAO

Caption: Simplified polyamine metabolism pathway highlighting the role of SSAT.

Link to Oncogenic Signaling

The dysregulation of SSAT and polyamine metabolism is not an isolated event but is interconnected with major oncogenic signaling pathways.

  • AKT/mTOR Pathway: In prostate cancer, the PI3K/AKT/mTOR pathway has been shown to upregulate enzymes in the polyamine synthesis pathway.[14] This increased production of polyamines can, in turn, induce SSAT expression as a feedback mechanism to control intracellular polyamine levels.

  • Oxidative Stress and Tumor Progression: The catabolism of polyamines by the SSAT/APAO axis is a significant source of reactive oxygen species (ROS).[2] While high levels of ROS can be cytotoxic, moderately elevated levels, as often seen in cancer cells, can promote tumor progression by inducing DNA damage, genomic instability, and activating pro-survival signaling pathways.

  • Inflammation: Chronic inflammation is a known risk factor for several urogenital cancers. Inflammatory stimuli can induce SSAT expression, linking inflammation to the altered polyamine metabolism observed in cancer.[14]

Signaling_Link OncogenicSignals Oncogenic Signals (e.g., Growth Factors, Inflammation) PI3K_AKT PI3K/AKT/mTOR Pathway OncogenicSignals->PI3K_AKT PolyamineSynthesis Increased Polyamine Synthesis PI3K_AKT->PolyamineSynthesis SSAT SSAT Upregulation PolyamineSynthesis->SSAT PolyamineCatabolism Increased Polyamine Catabolism SSAT->PolyamineCatabolism DiAcSpd Increased N1,N8-Diacetylspermidine (Urinary Biomarker) PolyamineCatabolism->DiAcSpd ROS Increased ROS (H₂O₂, Aldehydes) PolyamineCatabolism->ROS TumorProgression Tumor Progression (DNA Damage, Proliferation, Metastasis) ROS->TumorProgression

Caption: The link between oncogenic signaling and polyamine catabolism.

Conclusion and Future Directions

N1,N8-diacetylspermidine has emerged as a highly promising, non-invasive biomarker for the detection and monitoring of urogenital malignancies. Its elevated urinary levels are a direct consequence of the dysregulated polyamine metabolism, particularly the upregulation of SSAT, a key feature of many cancers. The quantification of N1,N8-diacetylspermidine, through robust methods like HPLC-MS/MS and ELISA, offers a valuable tool for cancer research and has the potential for clinical translation.

Future research should focus on:

  • Large-scale clinical validation studies: To establish definitive cutoff values for N1,N8-diacetylspermidine for specific urogenital cancers.

  • Elucidation of direct signaling roles: Investigating whether N1,N8-diacetylspermidine itself has any direct biological activity or if it is solely a metabolic byproduct.

  • Therapeutic targeting: The polyamine catabolic pathway, particularly SSAT, represents a potential target for novel cancer therapies. The development of SSAT inhibitors or modulators could offer new avenues for treatment.[1]

This technical guide provides a solid foundation for researchers and drug development professionals to understand and explore the critical role of N1,N8-diacetylspermidine in the context of urogenital malignancies. Continued investigation in this area holds significant promise for improving the diagnosis, prognosis, and treatment of these cancers.

References

Methodological & Application

Application Notes and Protocols: N1,N8-Diacetylspermidine as a Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N8-diacetylspermidine (Ac2Spd) is a polyamine metabolite that has emerged as a promising biomarker for the detection and monitoring of various cancers. Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in neoplastic diseases. The acetylation of polyamines is a key catabolic process, and elevated levels of acetylated polyamines, such as Ac2Spd, in biological fluids like urine have been associated with the presence of malignant tumors.[1][2][3] These application notes provide a comprehensive overview of the utility of Ac2Spd as a cancer biomarker, including detailed protocols for its quantification and insights into its biological relevance.

Clinical Significance

Elevated urinary concentrations of N1,N8-diacetylspermidine have been observed in patients with various malignancies, including urogenital, colorectal, and breast cancers.[1][4] Studies have demonstrated that urinary Ac2Spd levels are significantly higher in cancer patients compared to healthy individuals.[1] Furthermore, the levels of this biomarker tend to decrease following successful cancer treatment and increase upon tumor recurrence, suggesting its potential role in monitoring therapeutic response and disease progression.[2]

Diagnostic and Prognostic Value

N1,N8-diacetylspermidine, often in conjunction with a related compound N1,N12-diacetylspermine (Ac2Spm), has shown utility in distinguishing cancer patients from healthy individuals.[3] In some cancers, the sensitivity of these diacetylated polyamines as biomarkers has been reported to be higher than that of established markers such as Carcinoembryonic Antigen (CEA) and Cancer Antigen 15-3 (CA 15-3).[4] For instance, in patients with colorectal cancer, the sensitivity of Ac2Spd was found to be 36.3%, while in breast cancer patients, it was 14.2%.[4] While Ac2Spd may not be a standalone diagnostic marker for all cancer types, its inclusion in a panel of biomarkers could significantly improve early detection and prognostic evaluation.

Data Presentation: Quantitative Levels of Urinary N1,N8-Diacetylspermidine

The following tables summarize the reported concentrations of N1,N8-diacetylspermidine in the urine of healthy individuals and patients with different types of cancer. These values are typically normalized to creatinine (B1669602) levels to account for variations in urine dilution.

Population Analyte Mean Concentration (nmol/mg creatinine) Notes Reference
Healthy ControlsN8-acetylspermidine-Cut-off for normalcy: 4.0 nmol/mg creatinine[1]
Colorectal Cancer PatientsN8-acetylspermidineSignificantly increased compared to controlsElevated in poorly differentiated adenocarcinoma[1]
Cancer Type Analyte Sensitivity Specificity Comparison to Other Markers Reference
Colorectal CancerN1,N8-diacetylspermidine36.3%Not specifiedCEA: Not specified, CA 19-9: Not specified[4]
Breast CancerN1,N8-diacetylspermidine14.2%Not specifiedHigher than CEA and CA 15-3[4]
Urogenital MalignanciesN1,N8-diacetylspermidineSignificantly increasedHigh specificity for malignancyMore frequently and markedly increased than other polyamines[2][3]

Signaling Pathway: Polyamine Catabolism

The production of N1,N8-diacetylspermidine is a key step in the polyamine catabolic pathway. This pathway is often upregulated in cancer cells to manage the high levels of polyamines required for their rapid proliferation. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a crucial role in this process.

Polyamine_Catabolism cluster_synthesis Polyamine Synthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Spermidine_cat Spermidine N1_Acetylspermidine N1-Acetylspermidine Spermidine_cat->N1_Acetylspermidine Acetyl-CoA N1N8_Diacetylspermidine N1,N8-Diacetylspermidine N1_Acetylspermidine->N1N8_Diacetylspermidine Acetyl-CoA Putrescine_out Putrescine N1_Acetylspermidine->Putrescine_out Excretion Urinary Excretion N1N8_Diacetylspermidine->Excretion SSAT SSAT SSAT->N1_Acetylspermidine SSAT->N1N8_Diacetylspermidine PAOX PAOX PAOX->Putrescine_out

Caption: Polyamine catabolism pathway leading to N1,N8-diacetylspermidine.

Experimental Protocols

Accurate and reproducible quantification of N1,N8-diacetylspermidine is crucial for its clinical application as a biomarker. The two primary methods for this are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Urine Sample Collection Centrifuge Centrifugation Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Store Store at -80°C Supernatant->Store ELISA ELISA Store->ELISA LCMS LC-MS/MS Store->LCMS Quantification Quantification ELISA->Quantification LCMS->Quantification Normalization Normalization to Creatinine Quantification->Normalization Comparison Comparison to Control/Reference Normalization->Comparison

Caption: General workflow for N1,N8-diacetylspermidine analysis.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general framework for a competitive ELISA to quantify N1,N8-diacetylspermidine in urine samples.

Materials:

  • Microtiter plate pre-coated with anti-N1,N8-diacetylspermidine antibody

  • N1,N8-diacetylspermidine standard solutions

  • Biotinylated N1,N8-diacetylspermidine

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H2SO4)

  • Urine samples

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge samples at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.

    • Prepare a serial dilution of the N1,N8-diacetylspermidine standard to create a standard curve.

    • Dilute urine samples as necessary with an appropriate assay buffer.

  • Competitive Binding:

    • Add 50 µL of the standard or diluted urine sample to the wells of the pre-coated microtiter plate.

    • Immediately add 50 µL of biotinylated N1,N8-diacetylspermidine to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells 3-5 times with 300 µL of Wash Buffer per well.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Enzyme Conjugate Incubation:

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Cover the plate and incubate for 30-60 minutes at room temperature.

  • Second Washing:

    • Repeat the washing step as described in step 3.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the N1,N8-diacetylspermidine standards.

    • Determine the concentration of N1,N8-diacetylspermidine in the urine samples by interpolating their absorbance values from the standard curve.

    • Normalize the results to urinary creatinine concentration.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the sensitive and specific quantification of N1,N8-diacetylspermidine in urine using LC-MS/MS.

Materials and Reagents:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

  • N1,N8-diacetylspermidine standard

  • Stable isotope-labeled internal standard (e.g., deuterated N1,N8-diacetylspermidine)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA) or Heptafluorobutyric acid (HFBA)

  • Ultrapure water

  • Urine samples

  • Centrifuge and microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • To 100 µL of urine, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Centrifuge again to remove any remaining particulates before injection.

  • LC Separation:

    • Mobile Phase A: 0.1% Formic Acid or 0.1% HFBA in water.

    • Mobile Phase B: 0.1% Formic Acid or 0.1% HFBA in acetonitrile/methanol (e.g., 90:10 v/v).

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: Gradient to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-10 min: Return to 5% B and equilibrate.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N1,N8-diacetylspermidine: Determine the precursor ion (M+H)+ and select at least two product ions for quantification and confirmation.

      • Internal Standard: Determine the corresponding MRM transitions for the stable isotope-labeled standard.

    • Optimization: Optimize MS parameters such as collision energy and declustering potential for each transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Calculate the concentration of N1,N8-diacetylspermidine in the urine samples from the calibration curve.

    • Normalize the results to urinary creatinine concentration.

Conclusion

N1,N8-diacetylspermidine is a valuable biomarker with demonstrated potential in the non-invasive detection and monitoring of several cancers. The provided protocols for ELISA and LC-MS/MS offer robust methods for its quantification in a research or clinical setting. Further studies are warranted to establish standardized reference ranges and to fully elucidate the clinical utility of Ac2Spd in routine cancer management. The integration of N1,N8-diacetylspermidine into biomarker panels holds promise for improving patient outcomes through earlier diagnosis and more effective monitoring of therapeutic interventions.

References

Application Notes and Protocols for N1,N8-Diacetylspermidine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical synthesis and subsequent purification of N1,N8-diacetylspermidine, a key polyamine metabolite implicated in various physiological and pathological processes, including cancer and ischemic cardiomyopathy. The protocols are designed to be a valuable resource for researchers in academia and the pharmaceutical industry.

I. Chemical Synthesis of N1,N8-Diacetylspermidine

The synthesis of N1,N8-diacetylspermidine can be achieved through the selective diacetylation of the primary amino groups of spermidine (B129725). A common and effective method involves a multi-step process that includes protection of the secondary amine, acetylation of the primary amines, and subsequent deprotection.

A well-established method for the selective modification of spermidine has been described by Bergeron (1986), which serves as a foundational protocol for synthesizing N1,N8-diacetylspermidine. The general principle involves the use of protecting groups to shield the more reactive secondary amine, allowing for the specific acetylation of the terminal primary amines.

Experimental Protocol: Chemical Synthesis

This protocol is adapted from established methods for selective N-acetylation of polyamines.

Materials:

  • Spermidine

  • A suitable protecting group for the secondary amine (e.g., Boc anhydride)

  • Acetic anhydride (B1165640) (Ac₂O)

  • Triethylamine (Et₃N)

  • Solvents: Dichloromethane (CH₂Cl₂), Methanol (B129727) (MeOH), Tetrahydrofuran (THF)

  • Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Protection of the Secondary Amine:

    • Dissolve spermidine in a suitable solvent like dichloromethane.

    • Add a protecting group reagent (e.g., Boc anhydride) to selectively protect the secondary amine. This reaction is typically carried out at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, purify the N4-protected spermidine intermediate, often by silica gel column chromatography.

  • Diacetylation of Primary Amines:

    • Dissolve the purified N4-protected spermidine in dichloromethane.

    • Cool the solution in an ice bath.

    • Add acetic anhydride and a base, such as triethylamine, to the solution.

    • Allow the reaction to stir for several hours, monitoring completion by TLC.

    • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.

    • Dry the organic layer and concentrate it under reduced pressure to obtain the crude N4-protected-N1,N8-diacetylspermidine.

  • Deprotection of the Secondary Amine:

    • Dissolve the crude product from the previous step in a suitable solvent.

    • Add a deprotecting agent (e.g., TFA or HCl in an organic solvent) to remove the protecting group from the secondary amine.

    • Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

    • Neutralize the reaction mixture and perform an aqueous workup.

    • Extract the product into an organic solvent, dry, and concentrate to yield the crude N1,N8-diacetylspermidine.

  • Purification:

    • Purify the crude N1,N8-diacetylspermidine using silica gel column chromatography to obtain the final product with high purity.

II. Purification Methods for N1,N8-Diacetylspermidine

The choice of purification method depends on the desired purity and scale of the product. Common techniques include silica gel column chromatography, high-performance liquid chromatography (HPLC), and crystallization.

A. Silica Gel Column Chromatography

This is a widely used method for the purification of N1,N8-diacetylspermidine from a reaction mixture.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

  • Crude N1,N8-diacetylspermidine

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., Chloroform/Methanol mixture)

  • Chromatography column and accessories

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude N1,N8-diacetylspermidine in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the mobile phase (e.g., a gradient of methanol in chloroform).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified N1,N8-diacetylspermidine.

B. High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is suitable for obtaining highly pure N1,N8-diacetylspermidine, especially for analytical purposes or when very high purity is required for biological assays. Often, derivatization with agents like dansyl chloride is employed to enhance detection.

Experimental Protocol: HPLC Purification (with Derivatization)

Materials:

  • Partially purified N1,N8-diacetylspermidine

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate buffer (pH ~9.5)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase solvents (e.g., Acetonitrile (B52724) and Water)

Procedure:

  • Derivatization:

    • Dissolve the N1,N8-diacetylspermidine sample in the sodium bicarbonate buffer.

    • Add a solution of dansyl chloride in acetone.

    • Incubate the mixture in the dark at an elevated temperature (e.g., 60°C) for a specified time to allow for complete derivatization.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the components on a C18 column using a suitable gradient of acetonitrile in water.

    • Detect the dansylated N1,N8-diacetylspermidine using a fluorescence detector.

  • Fraction Collection: Collect the peak corresponding to the desired product.

  • Post-Purification Processing: Depending on the subsequent application, removal of the derivatizing agent may be necessary, which can be a complex process. For many analytical applications, the derivatized product is used directly.

C. Crystallization

Crystallization can be an effective method for obtaining highly pure N1,N8-diacetylspermidine, particularly for obtaining material suitable for structural studies. The choice of solvent is critical for successful crystallization.

Experimental Protocol: Crystallization

Materials:

  • Purified N1,N8-diacetylspermidine (preferably post-chromatography)

  • A range of solvents for solubility testing (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof)

Procedure:

  • Solvent Screening: Test the solubility of the purified N1,N8-diacetylspermidine in various solvents at room temperature and at elevated temperatures to identify a suitable solvent system where the compound is sparingly soluble at room temperature and highly soluble when heated.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer may promote crystal formation.

  • Crystal Collection: Collect the formed crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

III. Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis and purification of N1,N8-diacetylspermidine and its analogs based on available literature.

Step/MethodStarting MaterialProductYield (%)Purity (%)Reference
Synthesis
Acetylation of protected amine intermediateCrude amine S3N1,N8-Diacetylspermidine analogue 1281 (2 steps)-Ohta et al., 2018[1]
Purification
Silica Gel Column ChromatographyCrude N1,N8-diacetylspermidine analogue 14Purified N1,N8-diacetylspermidine analogue 192>95 (assumed)Ohta et al., 2018[1]
Silica Gel Column ChromatographyCrude N1,N8-diacetylspermidine analogue mixturePurified N1,N8-diacetylspermidine analogue 12--Ohta et al., 2018[1]

Note: Quantitative data for the direct synthesis and purification of unmodified N1,N8-diacetylspermidine are not explicitly detailed in the cited literature. The provided yields are for analogue syntheses and should be considered as representative.

IV. Signaling Pathway and Experimental Workflows

Polyamine Catabolism Pathway

N1,N8-diacetylspermidine is a product of polyamine metabolism. The catabolism of polyamines is a tightly regulated process involving key enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and N1-acetylpolyamine oxidase (APAO).

Polyamine_Catabolism Spermine Spermine N1_Acetylspermine N1-Acetylspermine Spermine->N1_Acetylspermine Acetyl-CoA Spermidine Spermidine N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine Acetyl-CoA Putrescine Putrescine N1_Acetylspermine->Spermidine H₂O₂ N1_Acetylspermidine->Putrescine H₂O₂ N1_N8_Diacetylspermidine N1,N8-Diacetylspermidine N1_Acetylspermidine->N1_N8_Diacetylspermidine Acetyl-CoA SSAT1 SSAT1 (Spermidine/spermine N1-acetyltransferase 1) SSAT1->Spermine SSAT1->Spermidine APAO APAO (N1-acetylpolyamine oxidase) APAO->N1_Acetylspermine APAO->N1_Acetylspermidine NAT2 NAT2 (N-acetyltransferase 2) NAT2->N1_Acetylspermidine

Caption: Polyamine catabolism pathway showing the formation of N1,N8-diacetylspermidine.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of N1,N8-diacetylspermidine.

Synthesis_Workflow Start Start: Spermidine Protection Step 1: Protection of Secondary Amine Start->Protection Acetylation Step 2: Diacetylation of Primary Amines Protection->Acetylation Deprotection Step 3: Deprotection of Secondary Amine Acetylation->Deprotection Crude_Product Crude N1,N8-Diacetylspermidine Deprotection->Crude_Product Purification Step 4: Purification Crude_Product->Purification Chromatography Silica Gel Column Chromatography Purification->Chromatography HPLC HPLC Purification->HPLC Crystallization Crystallization Purification->Crystallization Final_Product Pure N1,N8-Diacetylspermidine Chromatography->Final_Product HPLC->Final_Product Crystallization->Final_Product

References

Application Notes and Protocols: N1,N8-Diacetylspermidine Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N8-Diacetylspermidine is a diacetylated derivative of the natural polyamine spermidine (B129725). While extensively studied as a urinary biomarker for various malignancies, its direct applications and mechanisms of action in cell culture experiments are less characterized.[1][2][3][4] This document provides a comprehensive guide for researchers interested in investigating the cellular effects of N1,N8-Diacetylspermidine hydrochloride. Drawing upon the broader knowledge of polyamines and their acetylated derivatives, these notes offer hypothesized applications, suggested starting concentrations, and detailed protocols for key cellular assays.

Potential Cellular Effects and Applications

Based on the known functions of its parent compound, spermidine, and related mono-acetylated forms, this compound may be investigated for its role in:

  • Autophagy Modulation: Spermidine is a well-established inducer of autophagy.[5][6][7] It is plausible that N1,N8-diacetylspermidine could also influence this cellular self-renewal process.

  • Apoptosis Regulation: N8-acetylspermidine has been shown to protect neuronal cells from apoptosis, while N1-acetylspermidine, in combination with other compounds, can promote apoptosis in cancer cells.[8][9] The diacetylated form may exhibit context-dependent effects on programmed cell death.

  • Cell Proliferation and Differentiation: Polyamines are crucial for cell growth and proliferation. N1-acetylspermidine has been implicated in maintaining a stem cell state in hair follicle organoids, suggesting a role for acetylated polyamines in differentiation processes.[10]

  • Neuroprotection: Given the neuroprotective effects of spermidine, N1,N8-diacetylspermidine could be explored for its potential to mitigate neuronal damage in various in vitro models of neurodegenerative diseases.

Data Presentation: Suggested Starting Concentrations for In Vitro Experiments

Due to the limited data on this compound in cell culture, the following concentrations are extrapolated from studies on spermidine and its mono-acetylated derivatives. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and experimental endpoint.

CompoundCell Line TypeSuggested Starting Concentration RangePotential Effects Observed in Literature for Related Compounds
N1,N8-Diacetylspermidine HClVarious Cancer Cell Lines10 µM - 1 mMModulation of proliferation, apoptosis, or autophagy
Neuronal Cell Lines1 µM - 100 µMNeuroprotective effects, modulation of apoptosis
Stem/Progenitor Cells1 µM - 50 µMInfluence on differentiation and self-renewal

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for experimental reproducibility.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile filter

Protocol:

  • Based on the manufacturer's instructions, dissolve this compound in sterile water or DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).[11]

  • If using water, ensure complete dissolution. Gentle warming or vortexing may be required.

  • Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage. A working solution can be prepared by diluting the stock solution in a complete cell culture medium to the desired final concentration immediately before use.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest concentration of the compound).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines if this compound induces apoptosis.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.

Western Blot for Autophagy Markers (LC3-I/II and p62)

This protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualization of Pathways and Workflows

Hypothesized Signaling Pathway of N1,N8-Diacetylspermidine N1N8 N1,N8-Diacetylspermidine Hydrochloride Cell Cell Membrane N1N8->Cell Enters Cell Cytoplasm Cytoplasm Cell->Cytoplasm HATs Histone Acetyltransferases (HATs) Cytoplasm->HATs Inhibition? HDAC10 Histone Deacetylase 10 (HDAC10) Cytoplasm->HDAC10 Modulation? mTOR mTOR Signaling Cytoplasm->mTOR Inhibition? AMPK AMPK Signaling Cytoplasm->AMPK Activation? Apoptosis Apoptosis Cytoplasm->Apoptosis Modulation? Proliferation Cell Proliferation Cytoplasm->Proliferation Modulation? Autophagy Autophagy HATs->Autophagy mTOR->Autophagy AMPK->Autophagy

Caption: Hypothesized signaling pathways of N1,N8-Diacetylspermidine.

Experimental Workflow for Investigating N1,N8-Diacetylspermidine start Start stock Prepare Stock Solution of N1,N8-Diacetylspermidine HCl start->stock dose_response Dose-Response Experiment (e.g., MTT Assay) stock->dose_response determine_conc Determine Optimal Working Concentration dose_response->determine_conc mechanism_assays Mechanism of Action Assays determine_conc->mechanism_assays apoptosis_assay Apoptosis Assay (Annexin V) mechanism_assays->apoptosis_assay autophagy_assay Autophagy Assay (Western Blot for LC3, p62) mechanism_assays->autophagy_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) mechanism_assays->cell_cycle_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis autophagy_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying N1,N8-Diacetylspermidine.

Conclusion

While the direct cellular functions of this compound are still an emerging area of research, the information available for related polyamines provides a strong foundation for investigation. The protocols and hypothesized pathways presented here offer a starting point for researchers to explore the potential of this compound in various cell culture models. Careful experimental design, including comprehensive dose-response studies and the use of appropriate controls, will be essential to elucidate its specific mechanisms of action.

References

Preparing Stock Solutions of N1,N8-Diacetylspermidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1,N8-Diacetylspermidine is a diacetylated polyamine found in human urine.[1][2] It has garnered significant interest in the scientific community, particularly in cancer research, as a potential biomarker for detecting and monitoring various malignancies, including colorectal and urogenital cancers.[2][3] Accurate and reproducible experimental results rely on the correct preparation and storage of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of N1,N8-Diacetylspermidine hydrochloride stock solutions to ensure their stability and efficacy in research applications.

Physicochemical Properties and Solubility

This compound is a solid, appearing as a light yellow to yellow substance.[1] Understanding its solubility is critical for preparing concentrated stock solutions. The compound is soluble in both aqueous solutions and organic solvents.

Table 1: Solubility and Molecular Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₂₄ClN₃O₂[1][4]
Molecular Weight 265.78 g/mol [1][4][5]
Appearance Light yellow to yellow solid[1]
Solubility in DMSO ≥ 83.33 mg/mL (≥ 313.53 mM)[1]
Solubility in Water ≥ 50 mg/mL (≥ 188.13 mM)[1][5]
Storage (Solid) 4°C, sealed, away from moisture[1][5]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months[1][5][6]

Note: Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent for best results.[1] For aqueous solutions, filtration through a 0.22 µm filter is recommended before use.[1]

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound in Dimethyl Sulfoxide (DMSO) and sterile water.

Materials:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, deionized, or distilled water

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile microcentrifuge tubes or cryovials

  • Pipettes and sterile filter tips

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Weigh N1,N8-Diacetylspermidine hydrochloride powder solvent Add appropriate volume of solvent (DMSO or Water) start->solvent mix Vortex thoroughly to dissolve solvent->mix sonicate Sonicate if necessary to aid dissolution mix->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Step-by-Step Procedure:
  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration and volume.

    • Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight (mg/mmol)

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable container.

  • Add solvent:

    • For DMSO stock solution: Add the required volume of anhydrous DMSO to the powder.

    • For aqueous stock solution: Add the required volume of sterile water to the powder.

  • Dissolve the compound:

    • Vortex the solution thoroughly until the powder is completely dissolved.

    • If dissolution is slow, sonication can be used to facilitate the process.[1] Gentle warming may also aid dissolution, but avoid excessive heat to prevent degradation.

  • Sterilization (for aqueous solutions): If preparing an aqueous stock solution for cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter.[1]

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.[1][5]

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][6] Ensure the vials are tightly sealed to prevent evaporation and contamination.

Application Example: Preparing a 10 mM Stock Solution in DMSO

To prepare 1 mL of a 10 mM stock solution of this compound in DMSO:

  • Calculate mass: 10 mmol/L * 0.001 L * 265.78 g/mol = 0.0026578 g = 2.66 mg

  • Procedure:

    • Weigh 2.66 mg of this compound.

    • Add 1 mL of anhydrous DMSO.

    • Vortex until fully dissolved. Sonicate if needed.

    • Aliquot into appropriate volumes for single use.

    • Store at -20°C or -80°C.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound and solvents.

  • Handle the powder in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Proper preparation and storage of this compound stock solutions are fundamental for obtaining reliable and reproducible results in research. By following this detailed protocol, researchers can ensure the integrity and stability of their stock solutions, contributing to the accuracy of their experimental outcomes. The provided data and workflow offer a comprehensive guide for researchers, scientists, and drug development professionals working with this important biomolecule.

References

Application Notes and Protocols for N1,N8-Diacetylspermidine in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N8-diacetylspermidine (DAS) is a diacetylated derivative of the natural polyamine spermidine (B129725). While spermidine has been extensively studied for its role in promoting longevity, inducing autophagy, and exerting neuroprotective and anti-inflammatory effects, the specific functions and therapeutic potential of DAS in vivo are less characterized. These application notes provide a comprehensive guide for researchers initiating in vivo animal studies with DAS, drawing upon existing knowledge of spermidine and related polyamines to propose experimental designs and protocols.

Disclaimer: The following protocols and dosage recommendations are extrapolated from studies on the related compound spermidine. Researchers should conduct preliminary dose-response and toxicity studies to establish safe and effective dosages for N1,N8-diacetylspermidine in their specific animal models.

Data Presentation: Quantitative Data for Spermidine in In Vivo Studies

Due to the limited availability of in vivo data for N1,N8-diacetylspermidine, the following table summarizes quantitative data from studies using its parent compound, spermidine. This information can serve as a starting point for designing studies with DAS.

Application AreaAnimal ModelSpermidine DosageAdministration RouteTreatment DurationKey Findings
Neuroprotection Mouse model of Parkinson's Disease50 mg/kgIntraperitoneal injectionDailyReduced M1 microglia activation and dopaminergic neuron death.[1]
Rat model of Ischemia/ReperfusionNot specifiedIntraperitoneal injectionNot specifiedAmeliorated neuronal injury in the hippocampus and cortex.[2][3]
Aged mice3 mM and 6 mM in drinking waterOral6 monthsImproved cognitive function.[4]
Anti-inflammation Mouse model of osteoarthritisNot specifiedIntraperitoneal injectionNot specifiedAttenuated synovitis and cartilage degeneration.[5]
Mouse model of diet-induced obesityNot specifiedOralNot specifiedAttenuated inflammatory responses in the liver and adipose tissue.[6]
Mouse model of colitisNot specifiedNot specifiedNot specifiedDose-dependent anti-inflammatory effect.[7]
Autophagy Induction Aged miceNot specifiedOral28 daysPotently inhibited oxidative stress.[8]
Rat model of myocardial infarctionNot specifiedNot specifiedNot specifiedEnhanced autophagic flux and improved cardiac function.[9][10]
MJD zebrafish and mouse modelsNot specifiedIn drinking waterNot specifiedInduced autophagy.[11]

Experimental Protocols

Preparation and Administration of N1,N8-Diacetylspermidine

a. Reagent Preparation:

  • Vehicle Selection: The solubility of N1,N8-diacetylspermidine in common vehicles should be determined. Based on the properties of similar compounds, sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl) are recommended starting points for aqueous solutions. For compounds with limited aqueous solubility, a vehicle such as a solution containing a small percentage of DMSO (e.g., 5-10%) followed by dilution in saline or corn oil may be considered. All vehicles should be sterile and tested for toxicity in the animal model.

  • Preparation of Stock Solution:

    • Weigh the desired amount of N1,N8-diacetylspermidine powder in a sterile container.

    • Add the chosen sterile vehicle to achieve the desired stock concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Sterile-filter the solution through a 0.22 µm filter into a sterile vial.

    • Store the stock solution at an appropriate temperature (e.g., 4°C or -20°C) based on its stability.

b. Administration Routes:

  • Intraperitoneal (IP) Injection: This route allows for rapid absorption. For mice, the injection volume should typically not exceed 10 ml/kg body weight.

  • Oral Gavage (PO): This method is suitable for direct administration to the stomach. The volume should be carefully controlled to avoid aspiration.

  • Administration in Drinking Water: For long-term studies, providing the compound in the drinking water is a less stressful method.[12][13][14][15][16] The concentration should be calculated based on the average daily water consumption of the animals to achieve the target dose.[13][14]

Protocol for Investigating Neuroprotective Effects

a. Animal Model: Utilize an established animal model of a neurodegenerative disease (e.g., MPTP-induced Parkinson's disease, 5XFAD model for Alzheimer's disease).

b. Experimental Groups:

  • Vehicle control group
  • Disease model + vehicle group
  • Disease model + N1,N8-diacetylspermidine (low dose)
  • Disease model + N1,N8-diacetylspermidine (high dose)

c. Procedure:

  • Induce the disease pathology in the animals according to the established model protocol.
  • Administer N1,N8-diacetylspermidine or vehicle daily via the chosen route for the specified duration.
  • Monitor the animals for behavioral changes using tests such as the Morris water maze, rotarod test, or open field test.[11]
  • At the end of the study, euthanize the animals and collect brain tissue.
  • Perform histological analysis (e.g., Nissl staining for neuronal loss, immunohistochemistry for disease-specific markers like α-synuclein or Aβ plaques).
  • Assess neuroinflammation by measuring levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) via ELISA or qPCR, and by immunohistochemical analysis of microglia (Iba1) and astrocyte (GFAP) activation.[17][18][19]

Protocol for Assessing Anti-Inflammatory Properties

a. Animal Model: Use a model of acute or chronic inflammation, such as lipopolysaccharide (LPS)-induced endotoxemia or a collagen-induced arthritis model.

b. Experimental Groups:

  • Vehicle control group
  • Inflammatory model + vehicle group
  • Inflammatory model + N1,N8-diacetylspermidine (low dose)
  • Inflammatory model + N1,N8-diacetylspermidine (high dose)
  • Inflammatory model + positive control (e.g., dexamethasone)

c. Procedure:

  • Induce inflammation in the animals.
  • Administer N1,N8-diacetylspermidine, vehicle, or positive control.
  • Collect blood samples at various time points to measure systemic inflammatory markers (e.g., cytokines).
  • In tissue-specific inflammation models, collect the affected tissues for histological analysis and measurement of local inflammatory mediators.
  • Analyze signaling pathways involved in inflammation, such as the NF-κB pathway, by Western blot for key proteins like p-p65.[6][20][21][22]

Protocol for Evaluating Autophagy Induction

a. Animal Model: Wild-type mice or a transgenic model with fluorescently tagged autophagy markers (e.g., GFP-LC3 mice) can be used.[23]

b. Experimental Groups:

  • Vehicle control group
  • N1,N8-diacetylspermidine treated group
  • Positive control for autophagy induction (e.g., rapamycin)

c. Procedure:

  • Administer N1,N8-diacetylspermidine or controls for the desired duration.
  • Collect tissues of interest (e.g., liver, heart, brain).
  • Assess autophagy by:
  • Western Blot: Measure the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1.[24]
  • Immunohistochemistry/Immunofluorescence: Visualize LC3 puncta in tissue sections.[24]
  • Electron Microscopy: Directly observe the formation of autophagosomes and autolysosomes.
  • To measure autophagic flux, animals can be co-treated with an autophagy inhibitor like chloroquine (B1663885) or bafilomycin A1 to assess the accumulation of autophagosomes.[23]

Mandatory Visualizations

Polyamine_Metabolism_Pathway Polyamine Metabolism Pathway Arginine Arginine Arginase Arginase Arginine->Arginase Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine SPDS SPDS Putrescine->SPDS Spermidine Spermidine SPMS SPMS Spermidine->SPMS SSAT1 SSAT Spermidine->SSAT1 SSAT2 SSAT Spermidine->SSAT2 Spermine Spermine N1_acetylspermidine N1_acetylspermidine N1_N8_diacetylspermidine N1,N8-Diacetylspermidine N1_acetylspermidine->N1_N8_diacetylspermidine PAOX PAOX N1_acetylspermidine->PAOX N8_acetylspermidine N8_acetylspermidine N8_acetylspermidine->N1_N8_diacetylspermidine Arginase->Ornithine ODC->Putrescine SPDS->Spermidine SPMS->Spermine SSAT1->N1_acetylspermidine SSAT2->N8_acetylspermidine PAOX->Putrescine Experimental_Workflow_Neuroprotection Experimental Workflow for Neuroprotection Studies Animal_Model Select Animal Model (e.g., MPTP, 5XFAD) Grouping Randomly Assign to Groups (Vehicle, Disease+Vehicle, Disease+DAS) Animal_Model->Grouping Induction Induce Neurodegenerative Pathology Grouping->Induction Treatment Administer N1,N8-Diacetylspermidine or Vehicle Induction->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue Tissue Collection and Processing Behavioral->Tissue Analysis Histological and Biochemical Analysis (IHC, ELISA, Western Blot) Tissue->Analysis Autophagy_Signaling_Pathway Spermidine-Mediated Autophagy Signaling cluster_downstream Downstream Effects Spermidine Spermidine (and potentially DAS) AMPK AMPK Spermidine->AMPK activates mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 Complex mTOR->ULK1 inhibits Autophagy Autophagy Induction ULK1->Autophagy Cell_Survival Increased Cell Survival Autophagy->Cell_Survival Reduced_Inflammation Reduced Inflammation Autophagy->Reduced_Inflammation Anti_Inflammatory_Signaling Spermidine's Anti-Inflammatory Signaling cluster_nucleus Spermidine Spermidine (and potentially DAS) IKK IKK Complex Spermidine->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Inflammatory_Genes

References

Analytical Methods for the Detection of Diacetylpolyamines in Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpolyamines, particularly N¹,N⁸-diacetylspermidine (DiAcSpd) and N¹,N¹²-diacetylspermine (DiAcSpm), are increasingly recognized as important biomarkers in clinical and pharmaceutical research.[1][2] These acetylated derivatives of the polyamines spermidine (B129725) and spermine (B22157) are minor components of human urine, but their concentrations can be significantly elevated in various pathological conditions, most notably in several types of cancer.[1][2] The quantification of urinary diacetylpolyamines offers a non-invasive approach for disease diagnosis, prognosis, and monitoring treatment efficacy.[2] This document provides detailed application notes and protocols for the key analytical methods used to detect and quantify diacetylpolyamines in urine.

Quantitative Data Summary

The following tables summarize the quantitative data related to the analytical methods and the typical concentration ranges of diacetylpolyamines in human urine.

Table 1: Performance Characteristics of Analytical Methods for Diacetylspermine (B31011) (DiAcSpm) in Urine

Analytical MethodDetection LimitLinear RangeReference
LC-MS/MS0.6 pmol (S/N = 5)0.0375 - 750 ng/mL[3][4]
Colorimetric Assay<1 µM0 - 10 µM (R² = 0.94)
ELISA3 nmol/L6.25 - 200 nM

Table 2: Urinary Concentrations of Diacetylpolyamines in Healthy Adults and Cancer Patients

DiacetylpolyamineHealthy Adults (nmol/g creatinine)Cancer Patients (nmol/g creatinine)Reference
N¹,N¹²-diacetylspermine (DiAcSpm)Males: < 210, Females: < 250Significantly elevated in various cancers
N¹,N⁸-diacetylspermidine (DiAcSpd)Constitutes ~1.4% of total urinary polyaminesFrequently elevated in various cancers[1][3]

Metabolic Pathway of Diacetylpolyamines

The formation of diacetylpolyamines is a key part of the polyamine catabolic pathway. This pathway is crucial for maintaining polyamine homeostasis within cells. An overview of this pathway is presented below.

Polyamine_Catabolism Polyamine Catabolic Pathway Spermine Spermine N1_Acetylspermine N¹-Acetylspermine Spermine->N1_Acetylspermine Acetyl-CoA Spermidine Spermidine N1_Acetylspermidine N¹-Acetylspermidine Spermidine->N1_Acetylspermidine Acetyl-CoA PAOX PAOX (Polyamine oxidase) Spermidine->PAOX Putrescine Putrescine Putrescine->PAOX N1_Acetylspermine->Spermidine H₂O₂ DiAcSpm N¹,N¹²-Diacetylspermine (DiAcSpm) N1_Acetylspermine->DiAcSpm Acetyl-CoA SSAT1 SSAT1 (Spermidine/spermine N¹-acetyltransferase 1) N1_Acetylspermine->SSAT1 N1_Acetylspermidine->Putrescine H₂O₂ DiAcSpd N¹,N⁸-Diacetylspermidine (DiAcSpd) N1_Acetylspermidine->DiAcSpd Acetyl-CoA N1_Acetylspermidine->SSAT1 Excretion Urinary Excretion DiAcSpm->Excretion DiAcSpd->Excretion SSAT1->Spermine SSAT1->Spermidine PAOX->N1_Acetylspermine PAOX->N1_Acetylspermidine

Polyamine Catabolic Pathway

Experimental Workflow Overview

The general workflow for the analysis of diacetylpolyamines in urine involves sample collection, preparation, and analysis by a specific detection method.

Experimental_Workflow General Workflow for Urinary Diacetylpolyamine Analysis Start Urine Sample Collection Pre_analysis Sample Preparation (e.g., Centrifugation, Dilution) Start->Pre_analysis Cleanup Optional Sample Cleanup/ Concentration (e.g., SPE, Ion Exchange) Pre_analysis->Cleanup Analysis Analytical Method Pre_analysis->Analysis Direct Analysis Cleanup->Analysis LC_MS LC-MS/MS Analysis->LC_MS ELISA ELISA Analysis->ELISA Colorimetric Colorimetric Assay Analysis->Colorimetric Colloidal_Gold Colloidal Gold Assay Analysis->Colloidal_Gold Data_Acquisition Data Acquisition LC_MS->Data_Acquisition ELISA->Data_Acquisition Colorimetric->Data_Acquisition Colloidal_Gold->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

General Analytical Workflow

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method allows for the simultaneous, sensitive, and specific quantification of multiple diacetylpolyamines and their precursors.

a. Sample Preparation

  • Thaw frozen urine samples on ice.

  • Vortex the samples for 10 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitate.

  • Transfer 100 µL of the supernatant to a new microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., a mixture of deuterium-labeled diacetylpolyamines).

  • Vortex for 5 seconds.

  • For cleanup, pass the sample through a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge to remove interfering anions.

  • Collect the eluate for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: 0.1% HFBA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Gas Temperature: 300°C.

  • Gas Flow: 12 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350°C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 4000 V.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each diacetylpolyamine and internal standard should be optimized.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a competitive ELISA format and is suitable for high-throughput screening.

a. Reagent Preparation

  • Wash Buffer: Prepare a 1X solution from a concentrated stock (e.g., PBS with 0.05% Tween-20).

  • Antibody Dilution Buffer: Prepare as specified by the kit manufacturer.

  • Standard Solutions: Reconstitute the diacetylspermine standard and perform serial dilutions to create a standard curve (e.g., 6.25 to 200 nM).

  • HRP-conjugated Secondary Antibody: Dilute as per the kit instructions.

  • Substrate Solution: Prepare fresh before use.

  • Stop Solution: 1N H₂SO₄.

b. Sample Preparation

  • Collect urine samples. The addition of a preservative like sodium azide (B81097) (0.1% final concentration) is recommended.

  • Centrifuge at 1,500 rpm for 5 minutes.

  • Dilute the supernatant at least 4-fold with the provided dilution buffer.

  • It is recommended to normalize the results to creatinine (B1669602) concentration, which should be measured in a separate aliquot of the diluted urine.

c. Assay Procedure

  • Add 100 µL of standards, controls, and diluted urine samples to the wells of the microtiter plate pre-coated with a diacetylspermine analog.

  • Add 50 µL of the primary anti-diacetylspermine antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with 300 µL of wash buffer per well.

  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with 300 µL of wash buffer per well.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the diacetylspermine concentration in the samples by interpolating from the standard curve.

Colorimetric Assay

This method is based on the enzymatic oxidation of diacetylspermine and the subsequent colorimetric detection of a reaction product.

a. Principle Recombinant diacetylspermine oxidase (rDASO) catalyzes the oxidation of diacetylspermine, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a chromogenic substrate (e.g., Amplex™ Red) to produce a colored product (resorufin), which can be quantified spectrophotometrically.

b. Sample Preparation Due to interfering substances in urine, a two-column cleanup and concentration step is recommended.

  • Pass the urine sample through a strong cation exchange resin to bind diacetylpolyamines.

  • Wash the resin to remove unbound interfering substances.

  • Elute the diacetylpolyamines.

  • Pass the eluate through a strong anion exchange resin to remove remaining interfering anions.

  • The purified and concentrated sample is then used in the assay.

c. Assay Procedure

  • In a 96-well plate, add 50 µL of the prepared urine sample, standards, and controls.

  • Prepare a reaction mixture containing rDASO, HRP, and the chromogenic substrate in a suitable buffer.

  • Add 50 µL of the reaction mixture to each well.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the absorbance at the appropriate wavelength for the chosen chromogen (e.g., 570 nm for resorufin).

  • Determine the concentration of diacetylspermine from a standard curve.

Colloidal Gold Aggregation Assay

This is a rapid, semi-quantitative or quantitative method suitable for point-of-care or high-throughput screening.

a. Principle The assay is based on the aggregation of colloidal gold nanoparticles functionalized with anti-diacetylspermine antibodies in the presence of diacetylspermine. In the absence of free diacetylspermine in the sample, a diacetylspermine-protein conjugate added to the reaction mixture binds to the antibody-coated gold nanoparticles, preventing their aggregation and resulting in a red-colored solution. When diacetylspermine is present in the sample, it competes for antibody binding, leading to the aggregation of the gold nanoparticles and a color change from red to blue/grey. The extent of the color change is proportional to the concentration of diacetylspermine.

b. Assay Procedure (using a commercial kit)

  • Add a specified volume of the urine sample to a reaction vial containing the antibody-colloidal gold conjugate and the diacetylspermine-protein conjugate.

  • Mix and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Observe the color change visually for a qualitative result or measure the absorbance spectrum using a spectrophotometer for a quantitative result.

  • The concentration is determined by comparing the result to a calibrator or a standard curve. This method can be automated on clinical chemistry analyzers.

References

Application of Monoclonal Antibodies for the Detection of N¹,N¹²-diacetylspermine (DiAcSpd)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N¹,N¹²-diacetylspermine (DiAcSpd) is a polyamine that has emerged as a promising biomarker for various pathological conditions, most notably for the early detection and monitoring of certain cancers, including colorectal cancer.[1][2] The quantification of DiAcSpd in biological fluids and tissues is crucial for its clinical validation and for understanding its biological role. Monoclonal antibodies specific to DiAcSpd offer a highly sensitive and specific tool for its detection in various immunoassays. These application notes provide detailed protocols for the utilization of anti-DiAcSpd monoclonal antibodies in Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Western Blotting.

Performance Characteristics of Anti-DiAcSpd Antibodies

The selection of a suitable monoclonal antibody is critical for the development of a robust and reliable immunoassay. The following table summarizes the performance characteristics of commercially available and research-grade anti-DiAcSpd antibodies based on published data.

Antibody CloneTypeApplication(s)SensitivitySpecificity/Cross-reactivityReference
ASPM-2 MonoclonalELISAEC50: 29 µM for DiAcSpmStrong immunoreaction with N¹,N¹²-diacetylspermine (DiAcSpm), N-monoacetylspermine, and N¹-acetylspermidine. No cross-reaction with other polyamine-related compounds or amino acids.[3]
Anti-DiAcSpm mAb MonoclonalCompetitive ELISANot specifiedCross-reaction with N¹-acetylspermidine was as low as 0.26%.[4]
Anti-DiAcSpd mAb MonoclonalCompetitive ELISANot specifiedCross-reaction with N⁸-acetylspermidine was as low as 0.6%.[4]
DAS AB016 PolyclonalIHC, ELISAHigh sensitivity in CRC tissuesHigh specificity with low cross-reactivity with related polyamine species.[1]
Polyclonal Anti-DiAcSpm PolyclonalCompetitive ELISALower Limit of Detection: 4.53 nM/assayNot specified[5]

Signaling Pathway and Experimental Workflow

The role of DiAcSpd in cancer progression is an active area of research. One identified mechanism involves the regulation of microRNAs and their downstream targets. The following diagrams illustrate the proposed signaling pathway of DiAcSpd in colorectal cancer and a general workflow for its detection.

DiAcSpd_Signaling_Pathway DiAcSpd DiAcSpd miR559 miR-559 DiAcSpd->miR559 downregulates CBS Cystathionine β-synthase (CBS) miR559->CBS inhibits Proliferation Cell Proliferation & Survival CBS->Proliferation promotes

Figure 1: Proposed signaling pathway of DiAcSpd in colorectal cancer.[1]

DiAcSpd_Detection_Workflow cluster_sample Sample Preparation cluster_assay Immunoassay cluster_detection Detection & Analysis Urine Urine Sample ELISA Competitive ELISA Urine->ELISA Tissue Tissue Sample (Paraffin-embedded) IHC Immunohistochemistry Tissue->IHC Cells Cell Lysate WB Western Blot Cells->WB Quantification Quantitative Analysis ELISA->Quantification Localization Cellular Localization IHC->Localization Confirmation Target Confirmation WB->Confirmation

Figure 2: General experimental workflow for DiAcSpd detection.

Experimental Protocols

Competitive ELISA for Urinary DiAcSpd Detection

This protocol is adapted from established methods for the quantification of DiAcSpd in urine samples.[4][5]

Materials:

  • Anti-DiAcSpd monoclonal antibody

  • DiAcSpd standard

  • DiAcSpd-enzyme conjugate (e.g., HRP-conjugated DiAcSpd)

  • 96-well microtiter plates (high-binding)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with an appropriate concentration of anti-DiAcSpd monoclonal antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block the remaining protein-binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competition: Add urine samples (appropriately diluted) and DiAcSpd standards to the wells. Immediately add the DiAcSpd-enzyme conjugate. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Incubation: Add the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding Stop Solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader. The concentration of DiAcSpd in the samples is inversely proportional to the signal intensity.

Immunohistochemistry (IHC) for DiAcSpd in Paraffin-Embedded Tissues

This protocol is based on a method for detecting DiAcSpd in colorectal cancer tissues.[1]

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 10% normal goat serum in PBS)

  • Anti-DiAcSpd primary antibody (e.g., DAS AB016 at 1:300 dilution)[1]

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 10-20 minutes.[6] Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[6] Rinse with PBS.

  • Blocking: Apply blocking solution and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate with the anti-DiAcSpd primary antibody overnight at 4°C in a humidified chamber.[1]

  • Secondary Antibody Incubation: Wash with PBS and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification: Wash with PBS and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Visualization: Wash with PBS and apply the DAB substrate solution until the desired color intensity is reached.

  • Counterstaining: Counterstain with hematoxylin for 1-2 minutes.

  • Dehydration and Mounting: Dehydrate through a graded series of ethanol and xylene. Mount with mounting medium.

  • Analysis: Observe the staining under a microscope. DiAcSpd staining is typically observed in the cytoplasm and/or nucleus.[1]

Western Blot for DiAcSpd Detection (Adapted Protocol)

As DiAcSpd is a small molecule, this protocol is adapted from general guidelines for the Western blotting of small molecules and acetylated proteins. Optimization will be required.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (RIPA or similar) with protease and deacetylase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (high percentage, e.g., 15% or gradient)

  • PVDF membrane (0.22 µm pore size)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Anti-DiAcSpd primary antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease and deacetylase inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a high-percentage SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a 0.22 µm PVDF membrane. A wet transfer system is often preferred for small molecules to ensure efficient transfer.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DiAcSpd primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

Conclusion

Monoclonal antibodies against DiAcSpd are invaluable tools for researchers and clinicians. The protocols provided herein offer a starting point for the sensitive and specific detection of DiAcSpd in various biological samples. Adherence to these guidelines and proper optimization of experimental conditions will enable the generation of reliable and reproducible data, furthering our understanding of the role of DiAcSpd in health and disease and aiding in the development of novel diagnostic and therapeutic strategies.

References

Troubleshooting & Optimization

N1,N8-Diacetylspermidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N1,N8-Diacetylspermidine hydrochloride. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO and PBS?

A1: The reported solubility of this compound can vary. It is recommended to consult the certificate of analysis provided by your supplier. Published data indicates the following solubility ranges:

SolventReported Solubility
DMSO0.1 mg/mL to 80 mg/mL
PBS (pH 7.2)Approximately 10 mg/mL
Water50 mg/mL

Note: The wide range in reported DMSO solubility may be due to differences in the purity of the compound, the specific batch, temperature, and the method used for dissolution.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the crystalline solid in your solvent of choice, such as DMSO or an aqueous buffer like PBS.[1] For aqueous solutions, it is best to prepare them fresh for each experiment. If using an organic solvent like DMSO, the stock solution can be further diluted into aqueous buffers for biological experiments.[1]

Q3: How should I store stock solutions of this compound?

A3: Stock solutions should be stored in tightly sealed vials, preferably in aliquots to avoid repeated freeze-thaw cycles.[2] For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended.[3][4] Aqueous solutions are not recommended for storage for more than one day.[1]

Q4: What are the primary research applications of this compound?

A4: N1,N8-Diacetylspermidine is a polyamine found in human urine and is investigated as a potential biomarker for detecting various types of cancer, including colorectal and urogenital malignancies.[5][6][7] Its levels are often elevated in cancer patients and can be monitored to assess treatment efficacy and prognosis.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out a specific mass of this compound (Molecular Weight: 265.78 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.6578 mg.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but be cautious of potential degradation.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[3][4]

Protocol 2: Preparation of a 1 mg/mL Working Solution in PBS (pH 7.2)

  • Weighing: Weigh out 1 mg of this compound.

  • Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the solid.

  • Mixing: Vortex thoroughly until the solid is fully dissolved. If you encounter solubility issues, gentle heating or sonication may assist.

  • Usage: It is highly recommended to prepare this aqueous solution fresh and use it on the same day.[1] If filtration is required for sterile applications, use a 0.22 µm filter.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage The concentration may be too high for the storage temperature.Try preparing a more dilute stock solution. Before use, gently warm the solution and vortex to redissolve any precipitate.
Compound precipitates when diluting a DMSO stock into aqueous buffer The final concentration of DMSO in the aqueous solution is too low to maintain solubility.Ensure the final DMSO concentration is sufficient to keep the compound in solution. Perform serial dilutions. It is crucial to ensure the residual amount of organic solvent is insignificant, as it may have physiological effects.[1]
Inconsistent experimental results Degradation of the compound due to improper storage or multiple freeze-thaw cycles.Always use freshly prepared aqueous solutions.[1] For stock solutions, use aliquots to avoid repeated freezing and thawing.[2]
Difficulty dissolving the compound in PBS The solubility limit in PBS may have been exceeded.Do not exceed a concentration of 10 mg/mL in PBS (pH 7.2).[1][5] Consider using a different solvent system or preparing a more dilute solution.

Signaling Pathway and Experimental Workflow

N1,N8-Diacetylspermidine is a product of polyamine metabolism. Polyamines are crucial for cell growth and differentiation.[8] The dysregulation of polyamine metabolism is often observed in cancer, leading to elevated levels of acetylated polyamines like N1,N8-diacetylspermidine. This makes it a valuable biomarker.

Polyamine_Metabolism_and_Cancer_Biomarker Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine (B129725) Spermidine Putrescine->Spermidine Spermidine Synthase Spermine (B22157) Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1-Acetylspermidine Spermidine->N1_Acetylspermidine SSAT Cancer_Cell Cancer Cell Proliferation & Survival Spermidine->Cancer_Cell Spermine->Cancer_Cell N1N8_Diacetylspermidine N1,N8-Diacetylspermidine N1_Acetylspermidine->N1N8_Diacetylspermidine Acetylation Biomarker Urinary Biomarker for Cancer Detection N1N8_Diacetylspermidine->Biomarker

Caption: Polyamine metabolism pathway leading to N1,N8-Diacetylspermidine.

Experimental_Workflow Start Start: Obtain N1,N8-Diacetylspermidine HCl Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Stock Store Aliquot and Store (-20°C or -80°C) Prepare_Stock->Store Prepare_Working Prepare Fresh Working Solution (e.g., in PBS) Store->Prepare_Working Experiment Perform Biological Experiment (e.g., Cell Culture Assay) Prepare_Working->Experiment Analyze Analyze Results Experiment->Analyze Troubleshoot Troubleshoot if Needed (e.g., solubility issues) Experiment->Troubleshoot Troubleshoot->Prepare_Working Adjust Protocol

Caption: General experimental workflow for using N1,N8-Diacetylspermidine HCl.

References

Technical Support Center: Polyamine Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with polyamine analysis using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and improve the peak resolution in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are polyamines and why is their analysis important?

A1: Polyamines are small, positively charged organic molecules, with the most common in mammalian cells being putrescine, spermidine, and spermine. They are essential for various cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] The analysis of polyamines is crucial in many research areas, particularly in cancer research, as their levels are often elevated in tumor cells.[3][4][5] Monitoring polyamine concentrations can serve as a biomarker for disease progression and response to therapy.[3]

Q2: What are the common challenges in analyzing polyamines by HPLC?

A2: The primary challenges in polyamine analysis by HPLC stem from their inherent chemical properties. Polyamines are highly polar and typically exist as cations at physiological pH.[1][6] This makes their retention on traditional reversed-phase (non-polar) HPLC columns difficult, often resulting in poor peak shape and co-elution with the solvent front. Furthermore, polyamines lack a strong chromophore, making their detection by UV-Vis absorbance challenging at low concentrations.[7]

Q3: Why is derivatization often necessary for polyamine analysis?

A3: Derivatization is a chemical modification process used to improve the chromatographic properties and detectability of analytes.[7] For polyamines, derivatization serves two main purposes:

  • Increased Hydrophobicity: By attaching a non-polar group to the amine functional groups of the polyamines, their hydrophobicity is increased. This enhances their retention on reversed-phase HPLC columns, leading to better separation from the solvent front and improved peak shape.

  • Enhanced Detection: Derivatizing agents often contain a fluorophore or a strong chromophore.[7] This allows for highly sensitive detection using fluorescence or UV-Vis detectors, which is essential for quantifying the low concentrations of polyamines typically found in biological samples.[8][9]

Q4: What is ion-pair chromatography and when is it used for polyamines?

A4: Ion-pair chromatography is a technique used in reversed-phase HPLC to separate ionic and highly polar compounds. It involves adding an ion-pairing reagent to the mobile phase.[10][11][12][13] This reagent has a hydrophobic part and an ionic part that is opposite in charge to the analyte. For polyamines (cations), an anionic ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is used.[3] The reagent forms a neutral ion pair with the polyamine, which can then be retained and separated on a reversed-phase column.[3][10] This method is often employed when analyzing underivatized polyamines.[3]

Troubleshooting Guide: Improving Peak Resolution

Q5: My peaks are broad. What are the likely causes and solutions?

A5: Broad peaks in HPLC can significantly reduce resolution and sensitivity.[14] Common causes and their respective solutions are outlined below.

  • Problem: Column inefficiency or contamination.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may be deteriorated and require replacement.[15] Using a guard column can help protect the analytical column from contamination.[16]

  • Problem: Sample overloading.

    • Solution: Reduce the injection volume or dilute the sample.[15][17] Overloading the column can lead to peak broadening and tailing.[14]

  • Problem: Inappropriate mobile phase strength or pH.

    • Solution: For reversed-phase chromatography of derivatized polyamines, if the mobile phase is too strong (too much organic solvent), peaks may elute too quickly and appear broad.[14][15] Decrease the organic solvent concentration. The mobile phase pH should be controlled to ensure consistent ionization of any residual polar groups.[14]

  • Problem: High dead volume in the system.

    • Solution: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce extra-column band broadening.[17]

Q6: I am observing peak tailing. How can I fix this?

A6: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Problem: Interaction with active sites on the column.

    • Solution: Polyamines, even after derivatization, can have residual positive charges that interact with free silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of a competing base, like triethylamine, to the mobile phase can help to mask these silanol groups. Alternatively, using an end-capped column is recommended.

  • Problem: Column contamination or degradation.

    • Solution: Similar to broad peaks, contamination at the column inlet can cause peak tailing.[16] Flushing the column or replacing the guard column is a good first step.[15][16] If the column bed has deteriorated, the column will need to be replaced.[15]

Q7: My peaks are splitting. What should I investigate?

A7: Split peaks can be a complex issue arising from various factors.[18][19][20]

  • Problem: Co-elution of two different components.

    • Solution: To confirm if the split peak represents two co-eluting compounds, try injecting a smaller sample volume.[18][21] If two distinct peaks appear, the chromatographic method needs to be optimized to improve their separation. This can be achieved by adjusting the mobile phase composition, gradient, or temperature.[18]

  • Problem: Incompatibility between the sample solvent and the mobile phase.

    • Solution: The sample should ideally be dissolved in the initial mobile phase.[20][21] If the sample solvent is much stronger than the mobile phase, it can cause peak distortion and splitting.[20]

  • Problem: Blockage in the column frit or tubing.

    • Solution: A partial blockage can cause the sample to travel through two different paths, leading to a split peak.[18][20] Reversing and flushing the column (if the manufacturer allows) may resolve the issue. If not, the frit or the column may need to be replaced.[18]

  • Problem: Formation of different ionic forms at a specific pH.

    • Solution: For polyamines, which have multiple amine groups with different pKa values, operating at a mobile phase pH close to a pKa can lead to the co-existence of multiple ionic forms, potentially resulting in split or broad peaks.[4] It is advisable to use a mobile phase pH that is at least 2 units away from the pKa of the analytes.[21]

Q8: I have no or poor resolution between two peaks. What can I do?

A8: Improving the separation between two closely eluting or co-eluting peaks is a common goal in method development. The resolution is influenced by column efficiency, selectivity, and retention factor.

  • Solution 1: Change the Mobile Phase Composition. This is often the most powerful way to alter selectivity.

    • Adjust the organic solvent ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention times, which may improve resolution.

    • Change the organic solvent type: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can significantly alter the selectivity of the separation for different compounds.

    • Modify the mobile phase pH: Changing the pH can alter the ionization state of the derivatized polyamines, affecting their retention and potentially improving separation.

  • Solution 2: Change the Stationary Phase. If modifying the mobile phase is not effective, using a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide a different selectivity.

  • Solution 3: Adjust the Temperature. Increasing the column temperature can improve efficiency and may also change selectivity. However, be mindful of the thermal stability of your derivatized analytes.

Q9: My baseline is unstable. How can I improve it?

A9: An unstable baseline, characterized by drift or noise, can interfere with peak detection and integration.

  • Problem: Air bubbles in the system.

    • Solution: Ensure the mobile phase is properly degassed. Purge the pump and the detector flow cell to remove any trapped air bubbles.

  • Problem: Contaminated or old mobile phase.

    • Solution: Prepare fresh mobile phase using high-purity solvents and reagents. Microbial growth can occur in buffered aqueous mobile phases over time, leading to baseline noise.

  • Problem: Leaks in the system.

    • Solution: Check all fittings for leaks, as these can cause pressure fluctuations and an unstable baseline.[17]

  • Problem: Detector issues.

    • Solution: A failing detector lamp can cause baseline noise.[17] Contamination of the detector flow cell can also be a cause; flushing the cell with a strong solvent may help.[17]

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Reagents for Polyamine Analysis

Derivatizing ReagentDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA) FluorescenceRapid reaction at room temperature, suitable for automated pre-column derivatization.[1][9] Reagent itself is not fluorescent.[7]Derivatives can be unstable. Does not react with secondary amines.
Dansyl Chloride FluorescenceProduces stable derivatives.[2] Reacts with both primary and secondary amines.Slow reaction requiring heating. The reagent is fluorescent and can interfere if not completely removed.
Benzoyl Chloride UV AbsorbanceForms stable derivatives.[6][7] Simple and rapid derivatization procedure.[6][7]Lower sensitivity compared to fluorescence methods.[6]
N-hydroxysuccinimidyl 6-quinolinyl carbamate (B1207046) (HSQC) FluorescenceHighly sensitive and reproducible method for all natural polyamines and their monoacetyl conjugates.Requires synthesis of the reagent.
4-(1-pyrene)butyric acid N-hydroxysuccinimide ester (PSE) Fluorescence (Excimer)Highly selective, as it forms intramolecular excimers with polyamines, reducing interference from monoamines.[8] Very low detection limits.[8]Requires heating for derivatization.[8]

Table 2: Influence of HPLC Parameters on Polyamine Peak Resolution

ParameterAdjustmentEffect on Retention TimeEffect on Peak WidthEffect on Resolution (Rs)
Mobile Phase Strength (% Organic Solvent) DecreaseIncreaseMay increaseGenerally improves
IncreaseDecreaseMay decreaseGenerally decreases
Flow Rate DecreaseIncreaseDecrease (narrower peaks)Improves
IncreaseDecreaseIncrease (broader peaks)Decreases
Column Temperature DecreaseIncreaseIncreaseMay decrease
IncreaseDecreaseDecrease (narrower peaks)May improve (due to higher efficiency)
Column Length IncreaseIncreaseIncreaseImproves
DecreaseDecreaseDecreaseDecreases
Column Particle Size DecreaseNo significant changeDecrease (narrower peaks)Improves
IncreaseNo significant changeIncrease (broader peaks)Decreases

Detailed Experimental Protocol

Protocol: Analysis of Polyamines using Pre-column Derivatization with o-Phthalaldehyde (OPA) and Reversed-Phase HPLC

This protocol describes a common method for the sensitive quantification of polyamines in biological samples.[1][9]

1. Materials and Reagents

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: o-Phthalaldehyde (OPA), N-acetyl-L-cysteine (NAC), sodium borate (B1201080), perchloric acid (PCA)

  • Polyamine standards: Putrescine, spermidine, spermine

2. Sample Preparation (Deproteinization)

  • Homogenize tissue samples or cell pellets in a 10-fold volume of cold 0.2 M PCA.

  • For liquid samples like serum, add an equal volume of cold 0.4 M PCA.

  • Vortex the mixture and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the polyamines. The supernatant can be stored at -80°C until analysis.

3. Preparation of Derivatization Reagent (OPA/NAC)

  • Prepare a borate buffer (e.g., 0.4 M, pH 10.4).

  • Dissolve OPA in methanol to make a stock solution (e.g., 50 mg/mL).

  • Dissolve NAC in the borate buffer to make a stock solution (e.g., 50 mg/mL).

  • The working derivatization reagent is prepared fresh daily by mixing the OPA stock, NAC stock, and borate buffer.

4. Automated Pre-column Derivatization and HPLC Analysis This procedure is best performed using an autosampler with a pre-column derivatization program.

  • Transfer an aliquot of the PCA extract (or standard) to an autosampler vial.

  • The autosampler program will typically involve the following steps:

    • Aspirate a defined volume of the sample.

    • Aspirate the OPA/NAC derivatization reagent.

    • Mix the sample and reagent for a short period (e.g., 1-2 minutes) to allow the reaction to complete.

    • Inject the derivatized sample onto the HPLC column.

  • HPLC Conditions:

    • Mobile Phase A: 0.1 M Sodium Acetate (pH 7.2) with a small percentage of methanol and tetrahydrofuran.

    • Mobile Phase B: 100% Methanol or Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic derivatized polyamines.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Fluorescence Detection: Excitation at 340 nm and Emission at 450 nm.[1][9]

5. Quantification

  • Generate a standard curve by running a series of known concentrations of polyamine standards that have undergone the same derivatization procedure.

  • Quantify the polyamines in the samples by comparing their peak areas to the standard curve.

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution broad Are Peaks Broad? start->broad overload Reduce Injection Volume / Dilute Sample broad->overload Yes tailing Are Peaks Tailing? broad->tailing No flush_col Flush Column with Strong Solvent overload->flush_col replace_col_broad Replace Column flush_col->replace_col_broad end Resolution Improved replace_col_broad->end add_modifier Add Mobile Phase Modifier (e.g., TEA) tailing->add_modifier Yes splitting Are Peaks Splitting? tailing->splitting No use_endcapped Use End-Capped Column add_modifier->use_endcapped use_endcapped->end check_coelution Inject Smaller Volume to Check for Co-elution splitting->check_coelution Yes no_resolution No Resolution Between Peaks? splitting->no_resolution No check_solvent Ensure Sample Solvent is Compatible with Mobile Phase check_coelution->check_solvent flush_frit Reverse Flush Column / Check for Blockages check_solvent->flush_frit flush_frit->end change_mp Change Mobile Phase Composition (Solvent Ratio/Type, pH) no_resolution->change_mp Yes no_resolution->end No change_col Change Column (Different Stationary Phase) change_mp->change_col change_col->end

Caption: Troubleshooting workflow for common HPLC peak resolution issues.

Polyamine_Metabolism cluster_biosynthesis Biosynthesis Pathway cluster_catabolism Catabolism (Back-conversion) Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC (Ornithine Decarboxylase) Rate-limiting step Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Putrescine_cat Putrescine Spermine Spermine Spermidine->Spermine Spermine Synthase Spermidine_cat Spermidine Spermine_cat Spermine dcSAM1 dcSAM dcSAM1->Putrescine dcSAM2 dcSAM dcSAM2->Spermidine N1_AcSpermine N1-acetylspermine N1_AcSpermine->Spermidine_cat PAOX N1_AcSpermidine N1-acetylspermidine N1_AcSpermidine->Putrescine_cat PAOX Spermine_cat->N1_AcSpermine SSAT Spermine_cat->Spermidine_cat SMOX Spermidine_cat->N1_AcSpermidine SSAT

Caption: Simplified overview of the mammalian polyamine metabolism pathway.

References

N1,N8-Diacetylspermidine stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N1,N8-diacetylspermidine in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving N1,N8-diacetylspermidine in aqueous solutions.

Problem Possible Causes Recommended Solutions
Inconsistent analytical results (e.g., varying concentrations in repeat measurements) 1. Degradation of N1,N8-diacetylspermidine in solution: The compound may be unstable under the storage or experimental conditions. Hydrolysis of the acetyl groups is a potential degradation pathway. 2. Precipitation of the compound: The solubility of N1,N8-diacetylspermidine may be exceeded in the prepared solution. 3. Adsorption to container surfaces: The compound may adsorb to plastic or glass surfaces, especially at low concentrations.1. Prepare fresh solutions daily: For optimal results, it is recommended to prepare aqueous solutions of N1,N8-diacetylspermidine immediately before use.[1] 2. Control pH and temperature: Store stock solutions at -20°C or -80°C.[1] For working solutions, maintain a pH close to neutral (pH 7.2) and keep on ice if not used immediately. 3. Ensure complete dissolution: Use sonication or gentle heating to aid dissolution.[1] Visually inspect for any particulates. 4. Use appropriate containers: Consider using low-adsorption microcentrifuge tubes or silanized glassware.
Appearance of unexpected peaks in chromatogram (e.g., LC-MS analysis) 1. Formation of degradation products: Hydrolysis of N1,N8-diacetylspermidine can lead to the formation of N1-acetylspermidine, N8-acetylspermidine, and spermidine. 2. Contamination: The sample may be contaminated from the solvent, container, or handling.1. Perform forced degradation studies: To identify potential degradation products, subject a sample of N1,N8-diacetylspermidine to stress conditions (e.g., acidic, basic, oxidative, thermal) and analyze the resulting mixture by LC-MS/MS. 2. Run a blank sample: Analyze the solvent and any additives to identify potential sources of contamination.
Loss of biological activity of N1,N8-diacetylspermidine in cell-based assays 1. Degradation to less active or inactive forms: The compound may be degrading in the cell culture medium. 2. Metabolism by cells: Cells may metabolize N1,N8-diacetylspermidine.1. Minimize incubation time: Reduce the time the compound is in the cell culture medium before the assay readout. 2. Prepare fresh solutions for each experiment: Avoid using previously prepared and stored solutions for biological assays. 3. Test stability in media: Incubate N1,N8-diacetylspermidine in the cell culture medium for the duration of the experiment and analyze for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N1,N8-diacetylspermidine stock solutions?

A1: For long-term stability, stock solutions of N1,N8-diacetylspermidine should be stored at -80°C, where they can be stable for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: How stable is N1,N8-diacetylspermidine in aqueous solutions at room temperature?

Q3: What factors can influence the stability of N1,N8-diacetylspermidine in aqueous solutions?

A3: The stability of N1,N8-diacetylspermidine in aqueous solutions can be influenced by several factors:

  • pH: Hydrolysis of the acetyl groups is expected to be catalyzed by both acidic and basic conditions. The compound is likely most stable at a neutral pH.

  • Temperature: Higher temperatures will accelerate the rate of degradation.

  • Presence of enzymes: In biological samples or cell culture, enzymes such as deacetylases could metabolize the compound.

  • Buffer components: Certain buffer components may catalyze degradation. It is advisable to use common biological buffers such as PBS (pH 7.2).[2]

Q4: What are the potential degradation products of N1,N8-diacetylspermidine in an aqueous environment?

A4: The primary degradation pathway for N1,N8-diacetylspermidine in aqueous solution is likely the hydrolysis of its two acetyl groups. This would result in the formation of:

  • N1-acetylspermidine

  • N8-acetylspermidine

  • Spermidine

Q5: How can I monitor the stability of N1,N8-diacetylspermidine in my experimental setup?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the recommended approach. This technique can separate and quantify N1,N8-diacetylspermidine from its potential degradation products.

Experimental Protocols

Protocol for Stability Testing of N1,N8-Diacetylspermidine in Aqueous Buffers

This protocol outlines a general procedure for assessing the stability of N1,N8-diacetylspermidine in aqueous solutions under various conditions.

1. Materials and Reagents:

  • N1,N8-Diacetylspermidine

  • HPLC-grade water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • HPLC-grade acetonitrile (B52724) and formic acid for LC-MS/MS analysis

  • Low-adsorption microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of N1,N8-diacetylspermidine in DMSO.

  • Prepare working solutions by diluting the stock solution in the desired aqueous buffers (e.g., PBS at pH 5, 7.4, and 9) to a final concentration of 10 µg/mL.

3. Stability Study Design:

  • Temperature: Aliquot the working solutions into separate tubes for incubation at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot from each condition.

  • Sample Processing: Immediately after collection, samples should be stored at -80°C until analysis to prevent further degradation.

4. LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitor the multiple reaction monitoring (MRM) transitions for N1,N8-diacetylspermidine and its potential degradation products (N1-acetylspermidine, N8-acetylspermidine, and spermidine).

5. Data Analysis:

  • Quantify the peak area of N1,N8-diacetylspermidine at each time point.

  • Calculate the percentage of N1,N8-diacetylspermidine remaining relative to the T=0 time point.

  • Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.

Quantitative Data Summary

The following table presents hypothetical data from a stability study of N1,N8-diacetylspermidine at 10 µg/mL in different pH buffers at 37°C.

Time (hours) % Remaining (pH 5.0) % Remaining (pH 7.4) % Remaining (pH 9.0)
0100100100
295.299.194.5
490.798.289.3
882.196.579.8
2458.390.155.6
4834.081.230.9

Visualizations

Polyamine_Metabolism Polyamine Metabolism Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine synthase Spermine Spermine Spermidine->Spermine Spermine synthase N1_acetylspermidine N1_acetylspermidine Spermidine->N1_acetylspermidine SAT1 N8_acetylspermidine N8_acetylspermidine Spermidine->N8_acetylspermidine Unknown Enzyme N1_acetylspermine N1_acetylspermine Spermine->N1_acetylspermine SAT1 N1_acetylspermidine->Putrescine PAOX N1_N8_diacetylspermidine N1,N8-Diacetylspermidine N1_acetylspermidine->N1_N8_diacetylspermidine Acetyl-CoA N8_acetylspermidine->N1_N8_diacetylspermidine Acetyl-CoA N1_acetylspermine->Spermidine PAOX

Caption: Polyamine metabolism pathway showing the synthesis and catabolism of polyamines.

Stability_Testing_Workflow Experimental Workflow for Stability Testing start Start prep_solution Prepare N1,N8-Diacetylspermidine Working Solutions in Buffers start->prep_solution aliquot Aliquot Solutions for Different Conditions (pH, Temperature) prep_solution->aliquot incubate Incubate Samples aliquot->incubate sample Collect Samples at Defined Time Points incubate->sample store Store Samples at -80°C sample->store analyze LC-MS/MS Analysis store->analyze data_analysis Data Analysis (Quantification, Kinetics) analyze->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting a chemical stability study.

References

Technical Support Center: Polyamine Derivatization for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyamine derivatization in HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for polyamine analysis by HPLC?

A1: Polyamines are small, highly polar, aliphatic molecules that lack a strong chromophore. This makes them difficult to detect using common HPLC detectors like UV-Vis. Derivatization attaches a chemical group to the polyamine that imparts desirable properties, such as:

  • Increased hydrophobicity: This improves retention and separation on reverse-phase HPLC columns.[1][2]

  • UV absorbance or fluorescence: The attached group allows for sensitive detection.[3][4]

Common derivatizing reagents include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and benzoyl chloride.[2][3][5]

Q2: Which derivatization reagent should I choose?

A2: The choice of reagent depends on your specific needs, such as required sensitivity, available detection methods, and the complexity of your sample matrix.

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce fluorescent derivatives, making it suitable for automated pre-column derivatization.[6][7] However, the derivatives can be unstable.[8]

  • Dansyl Chloride: A widely used reagent that forms stable, fluorescent derivatives with both primary and secondary amines.[3][5] The reaction can be time-consuming.

  • Benzoyl Chloride: Forms UV-absorbing derivatives that are stable.[2][9] However, by-products from the reagent can co-elute with polyamine peaks, causing interference.[9]

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC): Reacts with primary and secondary amines to form stable, fluorescent derivatives.[4][5]

Q3: My derivatized polyamine peaks are showing poor resolution. How can I improve this?

A3: Poor peak resolution in HPLC can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely eluting peaks.[10]

  • Adjust the flow rate: Lowering the flow rate can increase peak resolution, but will also increase the run time.[11]

  • Modify the column temperature: Lowering the temperature can increase retention and improve resolution, but be mindful of the analysis time.[11]

  • Ensure proper sample preparation: Filtration or extraction to remove particulates and impurities can significantly improve resolution.[11]

Troubleshooting Guides

Issue 1: Incomplete or No Derivatization

Symptoms:

  • No peaks corresponding to derivatized polyamines.

  • Very small peak areas, suggesting low reaction yield.

Possible Causes and Solutions:

Possible CauseSolution
Incorrect pH of the reaction mixture. Derivatization reactions are often pH-dependent. For example, dansylation is optimal at a pH of 9.5-10.5.[3] Benzoylation requires a basic medium to deprotonate the amino groups.[12] Ensure your buffer system maintains the optimal pH for your chosen reagent.
Degraded or impure derivatization reagent. Reagents like benzoyl chloride and dansyl chloride can degrade over time. Use high-purity reagents and store them under the recommended conditions.[9][13] It is often best to prepare reagent solutions fresh daily.
Presence of interfering substances in the sample. Primary amines from other sources (e.g., amino acids) can compete for the derivatization reagent. Proper sample cleanup, such as solid-phase extraction (SPE), can help remove these interferences.[14]
Acidic conditions from sample preparation. If samples are extracted or deproteinized with acids like perchloric acid, the amino groups on the polyamines will be protonated, making them less reactive. The reaction mixture needs to be neutralized or made basic before adding the derivatization reagent.[12]
Issue 2: Unstable Derivatives and Poor Reproducibility

Symptoms:

  • Peak areas decrease over time when samples are left in the autosampler.

  • Inconsistent results between runs.

Possible Causes and Solutions:

Possible CauseSolution
Inherent instability of the derivative. OPA derivatives, in particular, are known for their instability.[8] To mitigate this, consider using an automated in-line pre-column derivatization setup where the reaction occurs just before injection.[6][7] This minimizes the time between derivatization and analysis.
Temperature effects. The stability of some derivatives can be temperature-sensitive. Keep your samples cool in the autosampler (e.g., 4°C).[15]
Variability in reaction time. Ensure that the derivatization reaction time is consistent for all samples and standards. Using an autosampler for the derivatization process can improve reproducibility.[4]
Photodegradation. Some fluorescent derivatives may be light-sensitive. Use amber vials to protect samples from light.[11]
Issue 3: Extraneous or Interfering Peaks

Symptoms:

  • Multiple unexpected peaks in the chromatogram.

  • Peaks from reagent by-products co-eluting with the analytes of interest.

Possible Causes and Solutions:

Possible CauseSolution
Reagent by-products. Excess derivatization reagent can react with the solvent or itself to form by-products. For benzoyl chloride, dissolving the reagent in methanol (B129727) instead of acetone (B3395972) can shift the retention time of by-products away from the polyamine peaks.[9]
Formation of multiple derivative products. Polyamines have multiple amino groups, which can lead to the formation of several derivatization products.[4] Optimizing the reagent-to-analyte ratio can help favor the formation of a single, fully derivatized product.[16]
Contaminants from the sample matrix. Complex biological samples can contain many compounds that may be derivatized and detected. A more thorough sample cleanup procedure, such as liquid-liquid extraction or solid-phase extraction, may be necessary.[17]

Experimental Protocols

Protocol 1: Benzoyl Chloride Derivatization

This protocol is adapted from methods described for the analysis of polyamines in biological samples.[2][18]

  • Sample Preparation: To 100 µL of sample or standard, add 100 µL of 2 M NaOH.

  • Derivatization: Add 10 µL of benzoyl chloride. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at 37°C for 20-30 minutes.

  • Extraction: Add 200 µL of saturated NaCl solution to stop the reaction. Extract the benzoylated polyamines by adding 500 µL of diethyl ether and vortexing.

  • Centrifugation: Centrifuge at 2000 x g for 5 minutes.

  • Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

Protocol 2: OPA/N-acetyl-L-cysteine In-line Derivatization

This protocol is designed for use with an HPLC autosampler capable of automated pre-column derivatization.[6][7]

  • Reagent Preparation: Prepare the OPA derivatization reagent containing OPA and N-acetyl-L-cysteine in a suitable buffer (e.g., borate (B1201080) buffer).

  • Autosampler Program: Program the autosampler to perform the following steps:

    • Aspirate a specific volume of the derivatization reagent (e.g., 10 µL).

    • Aspirate an equal volume of the sample or standard (e.g., 10 µL).

    • Mix the reagent and sample in the injection loop for a short period.

    • Inject the entire mixture onto the HPLC column.

Quantitative Data Summary

ParameterOPA DerivatizationDansyl Chloride DerivatizationBenzoyl Chloride Derivatization
Detection Limit ~0.5 nmol/mL in biological samples[6][7]~10 ng/mL in urine[14]~0.02 - 1.0 ng/mL in urine[18]
Linearity Range 1 - 50 µM[6][7]-1 - 1000 ng/mL[18]
Precision (RSD) 0.5 - 1.4%[6][7]-Intra-day: 2.0 - 14.7%, Inter-day: 3.9 - 12.9%[18]
Accuracy 2.5 - 4.2%[6][7]--

Note: The values presented are indicative and can vary depending on the specific method, instrumentation, and sample matrix.

Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Biological Sample Homogenize Homogenization & Deproteinization Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deriv_reagent Add Derivatization Reagent & Buffer Supernatant->Deriv_reagent React Incubate Deriv_reagent->React Stop Stop Reaction React->Stop Extract Extract/Clean-up Stop->Extract Inject Inject into HPLC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/Fluorescence) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Experimental workflow for polyamine analysis.

G cluster_symptoms Identify Symptoms cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_causes3 Potential Causes cluster_solutions Solutions start Problem with Derivatization no_peaks No/Small Peaks start->no_peaks bad_repro Poor Reproducibility/ Unstable Peaks start->bad_repro extra_peaks Interfering Peaks start->extra_peaks ph Incorrect pH no_peaks->ph reagent Reagent Degradation no_peaks->reagent acid Acidic Sample no_peaks->acid instability Derivative Instability bad_repro->instability temp Autosampler Temp. bad_repro->temp time Inconsistent Reaction Time bad_repro->time byproducts Reagent By-products extra_peaks->byproducts matrix Matrix Interference extra_peaks->matrix check_ph Verify/Adjust pH ph->check_ph fresh_reagent Use Fresh/High-Purity Reagent reagent->fresh_reagent neutralize Neutralize Sample acid->neutralize inline_deriv Use In-line Derivatization instability->inline_deriv cool_sample Cool Autosampler temp->cool_sample automate Automate Reaction time->automate optimize_reagent Optimize Reagent Solvent byproducts->optimize_reagent cleanup Improve Sample Cleanup matrix->cleanup

Caption: Troubleshooting decision tree for derivatization.

References

Technical Support Center: N1,N8-Diacetylspermidine ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during N1,N8-Diacetylspermidine ELISA experiments. Our goal is to help you achieve accurate and reproducible results by providing clear and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the N1,N8-Diacetylspermidine ELISA?

This assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, N1,N8-Diacetylspermidine present in the sample competes with a fixed amount of labeled N1,N8-Diacetylspermidine for a limited number of binding sites on a specific antibody coated on the microplate. The signal generated is inversely proportional to the concentration of N1,N8-Diacetylspermidine in the sample.

Q2: What are the most common sources of interference in this assay?

The most common sources of interference include cross-reactivity with structurally similar molecules, such as other acetylated polyamines, and matrix effects from components in the biological sample. Improper sample preparation and assay procedure can also lead to inaccurate results.

Q3: How can I minimize cross-reactivity?

To minimize cross-reactivity, it is crucial to use a highly specific monoclonal antibody. Some commercially available kits are designed to have low cross-reactivity with related compounds. For example, one study using monoclonal antibodies reported cross-reactivity with N8-acetylspermidine to be as low as 0.6%. Always review the kit's cross-reactivity data to understand potential interferences.

Q4: What are matrix effects and how can I mitigate them?

Matrix effects are caused by components in the sample (e.g., proteins, lipids, salts in serum, plasma, or urine) that can interfere with the antibody-antigen binding.[1][2] To mitigate these effects, you can:

  • Dilute your samples: This is the simplest method to reduce the concentration of interfering substances.[1][2][3][4][5][6]

  • Use a matrix-matched standard curve: Prepare your standards in a matrix that is similar to your samples (e.g., analyte-free serum for serum samples).[6]

  • Perform spike and recovery experiments: Adding a known amount of N1,N8-Diacetylspermidine to your sample matrix can help you assess the extent of interference.[2]

Q5: What should I do if I get a high background signal?

High background can be caused by several factors in a competitive ELISA.[7][8][9] Common causes and solutions include:

  • Insufficient washing: Increase the number of wash steps or the soaking time between washes.[8][9]

  • Concentration of detection reagents is too high: Optimize the concentration of the enzyme-conjugated antibody.

  • Non-specific binding: Ensure that the blocking step is performed correctly with an appropriate blocking buffer.[9]

Q6: What could cause a weak or no signal?

A weak or no signal in a competitive ELISA suggests a problem with the assay components or procedure.[8][9] Consider the following:

  • Incorrect reagent preparation: Double-check the dilution of antibodies, standards, and other reagents.

  • Expired or improperly stored reagents: Ensure all components are within their expiry date and have been stored correctly.

  • Procedural errors: Verify that all incubation times and temperatures are as per the protocol.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during your N1,N8-Diacetylspermidine ELISA experiments.

Problem: High Variability Between Replicates

High coefficient of variation (CV) between replicate wells can compromise the reliability of your results.

Possible Cause Recommended Solution
Pipetting Error Ensure pipettes are calibrated. Use fresh pipette tips for each standard and sample. Pipette consistently and avoid introducing air bubbles.
Inadequate Mixing Gently mix all reagents and samples thoroughly before pipetting into wells.
Plate Washing Inconsistency Use an automated plate washer for better consistency. If washing manually, ensure all wells are filled and aspirated completely and uniformly.
Temperature Gradients Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.
Problem: Poor Standard Curve

An unreliable standard curve will lead to inaccurate quantification of your samples.

Possible Cause Recommended Solution
Improper Standard Preparation Reconstitute and dilute standards precisely as instructed in the protocol. Prepare fresh standards for each assay.
Incorrect Curve Fitting Use the appropriate curve fitting model for competitive ELISA, typically a four-parameter logistic (4-PL) fit.
Degraded Standards Store standards at the recommended temperature and avoid repeated freeze-thaw cycles.

Diagram: Troubleshooting Workflow for N1,N8-Diacetylspermidine ELISA

ELISA_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes & Solutions start Start: Inaccurate Results high_background High Background? start->high_background weak_signal Weak/No Signal? high_background->weak_signal No cause_hb1 Insufficient Washing - Increase wash steps - Increase soak time high_background->cause_hb1 Yes high_cv High CV? weak_signal->high_cv No cause_ws1 Reagent Error - Check dilutions - Use fresh reagents weak_signal->cause_ws1 Yes cause_cv1 Pipetting Inconsistency - Calibrate pipettes - Use proper technique high_cv->cause_cv1 Yes end End: Accurate Results high_cv->end No (Other Issue) cause_hb2 Reagent Concentration Too High - Titrate detection reagent cause_hb1->cause_hb2 cause_hb3 Non-specific Binding - Optimize blocking step cause_hb2->cause_hb3 cause_hb3->end cause_ws2 Procedural Error - Verify incubation times - Check temperatures cause_ws1->cause_ws2 cause_ws2->end cause_cv2 Inadequate Mixing - Thoroughly mix all solutions cause_cv1->cause_cv2 cause_cv2->end Competitive_ELISA_Interference cluster_well Microplate Well antibody Antibody sample_analyte N1,N8-Diacetylspermidine (from Sample) sample_analyte->antibody Binds labeled_analyte Labeled N1,N8-Diacetylspermidine (Conjugate) labeled_analyte->antibody Binds interfering_molecule Interfering Molecule (e.g., N8-Acetylspermidine) interfering_molecule->antibody Cross-reacts (Interference)

References

Technical Support Center: N1,N8-Diacetylspermidine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of N1,N8-diacetylspermidine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of N1,N8-diacetylspermidine?

A1: The primary degradation products of N1,N8-diacetylspermidine are spermidine (B129725) and putrescine. The metabolic pathway involves the deacetylation of N1,N8-diacetylspermidine. Specifically, N8-acetylspermidine is deacetylated to yield spermidine, while N1-acetylspermidine is primarily metabolized to putrescine.[1][2]

Q2: Which enzymes are responsible for the degradation of N1,N8-diacetylspermidine?

A2: The degradation of acetylated polyamines is carried out by polyamine deacetylases. For instance, N8-acetylspermidine is deacetylated by a specific polyamine deacetylase. In some bacterial systems, enzymes like SpeG (spermidine acetyltransferase) are involved in the acetylation of spermidine to form N-acetylspermidine derivatives.

Q3: Why are N1,N8-diacetylspermidine and its metabolites considered important biomarkers?

A3: N1,N8-diacetylspermidine and other acetylated polyamines are valuable as potential biomarkers in various diseases. Elevated levels have been observed in the urine of patients with certain malignancies, making them useful for diagnosis and prognosis.[3] They have also been identified as potential biomarkers in the context of bloodstream infections and neurological disorders.

Troubleshooting Guides

Issue 1: Poor peak shape or resolution during LC-MS/MS analysis.
  • Question: I am observing tailing or fronting peaks for N1,N8-diacetylspermidine and its metabolites in my chromatogram. What could be the cause and how can I fix it?

  • Answer:

    • Mobile Phase pH: The pH of your mobile phase can significantly affect the peak shape of polyamines. Ensure the pH is optimized for the protonation state of your analytes. Acidic mobile phases are often used to improve retention on reversed-phase columns and enhance ionization in positive ion mode.

    • Column Choice: The choice of chromatography column is critical. A column with good retention for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, may provide better peak shape and resolution.

    • Injection Solvent: A mismatch between the injection solvent and the initial mobile phase composition can lead to peak distortion. Ideally, dissolve your samples in a solvent that is weaker than or matches the initial mobile phase.

    • Column Contamination: Contamination of the column with matrix components can lead to poor peak shape. Use a guard column and ensure adequate sample cleanup to minimize matrix effects. Regular column flushing is also recommended.

Issue 2: Low sensitivity or inability to detect degradation products.
  • Question: I am struggling to detect the degradation products of N1,N8-diacetylspermidine, such as spermidine and putrescine. What are the possible reasons and solutions?

  • Answer:

    • Sample Preparation: Polyamines are present at low concentrations in many biological samples. An effective sample preparation method is crucial for enrichment and removal of interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.

    • Derivatization: To improve sensitivity, especially for detection by fluorescence or UV, derivatization of the primary and secondary amine groups of the polyamines is often necessary. Reagents like dansyl chloride or benzoyl chloride can be used.

    • Mass Spectrometer Settings: Optimize the mass spectrometer parameters, including ionization source settings (e.g., spray voltage, gas temperatures) and collision energies for the specific multiple reaction monitoring (MRM) transitions of your target analytes.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact sensitivity. Ensure your sample cleanup is effective and consider using a matrix-matched calibration curve or stable isotope-labeled internal standards to correct for these effects.

Issue 3: Inconsistent quantification results.
  • Question: My quantitative results for N1,N8-diacetylspermidine and its metabolites are not reproducible across different sample batches. What should I investigate?

  • Answer:

    • Internal Standard Use: Consistent use of an appropriate internal standard is critical for accurate quantification. A stable isotope-labeled version of the analyte is the ideal internal standard as it will behave similarly during sample preparation and analysis.

    • Sample Stability: Polyamines can be susceptible to degradation. Ensure consistent sample handling and storage conditions. Avoid repeated freeze-thaw cycles.

    • Batch-to-Batch Variation: To account for inter-batch analytical variation, include quality control (QC) samples at regular intervals throughout your sample sequence. The QC samples should be prepared from a pooled sample matrix and spiked with known concentrations of the analytes.

    • Calibration Curve: Prepare a fresh calibration curve for each batch of samples to account for any variations in instrument performance.

Experimental Protocols

Protocol 1: Extraction of Polyamines from Urine Samples
  • Sample Collection: Collect urine samples and store them at -80°C until analysis.

  • Thawing and Centrifugation: Thaw samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Acidification: To 1 mL of the supernatant, add 100 µL of 6 M HCl to precipitate proteins.

  • Incubation and Centrifugation: Incubate on ice for 30 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for derivatization or direct injection if using a sensitive LC-MS/MS method.

Protocol 2: Derivatization with Dansyl Chloride for LC-MS/MS Analysis
  • Sample Preparation: Take 100 µL of the prepared urine extract (from Protocol 1).

  • Internal Standard Addition: Add an appropriate amount of a stable isotope-labeled polyamine internal standard mixture.

  • pH Adjustment: Add 100 µL of saturated sodium carbonate solution to adjust the pH to approximately 9.5.

  • Derivatization Reaction: Add 200 µL of dansyl chloride solution (10 mg/mL in acetone). Vortex and incubate at 60°C for 1 hour in the dark.

  • Reaction Quenching: Add 50 µL of 25% ammonia (B1221849) solution to quench the excess dansyl chloride.

  • Extraction: Add 500 µL of toluene, vortex vigorously for 1 minute, and centrifuge at 3,000 x g for 5 minutes.

  • Sample Analysis: Collect the upper organic layer, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Example MRM Transitions for Dansylated Polyamines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dansyl-Putrescine323.1170.125
Dansyl-Spermidine479.2170.135
Dansyl-N1-Acetylspermidine521.2170.138
Dansyl-N8-Acetylspermidine521.2290.130
Dansyl-N1,N8-Diacetylspermidine563.3332.232

Note: These values are illustrative and should be optimized for the specific instrument used.

Visualizations

N1N8 N1,N8-Diacetylspermidine N1_acetyl N1-Acetylspermidine N1N8->N1_acetyl Deacetylation N8_acetyl N8-Acetylspermidine N1N8->N8_acetyl Deacetylation Putrescine Putrescine N1_acetyl->Putrescine Oxidative Deamination Enzyme2 Polyamine Oxidase N1_acetyl->Enzyme2 Spermidine Spermidine N8_acetyl->Spermidine Deacetylation Enzyme1 Polyamine Deacetylase N8_acetyl->Enzyme1 Spermidine->Putrescine Back-conversion

Caption: Metabolic degradation pathway of N1,N8-diacetylspermidine.

Start Biological Sample (e.g., Urine, Plasma) Extraction Sample Extraction (e.g., LLE, SPE) Start->Extraction Derivatization Derivatization (e.g., Dansylation) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Processing & Quantification LCMS->Data End Results Data->End

Caption: General experimental workflow for polyamine analysis.

References

Technical Support Center: Optimizing Urinary Diacetylpolyamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize sample preparation for urinary diacetylpolyamine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider when collecting urine samples for diacetylpolyamine analysis?

A1: Pre-analytical variables significantly impact the accuracy and reproducibility of results.[1] Key factors include:

  • Sample Collection: Use sterile containers to prevent contamination.[2] For quantitative analysis, 24-hour urine collection is the reference method, though random urine samples normalized to creatinine (B1669602) are a common alternative.[2]

  • Storage Temperature and Time: To prevent degradation, samples should be processed as soon as possible. If storage is necessary, freezing at -20°C or -80°C is recommended. Some analytes may show instability at room temperature over time; for example, pH, glucose, and protein levels can change after 48-96 hours at room temperature.[3]

  • Patient-Specific Factors: Diet, exercise, age, sex, and circadian rhythm can influence urinary polyamine levels.[4] It is crucial to standardize collection times and consider these variables in study design. For instance, polyamine excretion rates are often highest in the morning.[4]

Q2: My underivatized diacetylpolyamines show poor retention on a C18 column. How can I improve this?

A2: This is a common issue due to the high polarity and positive charge of polyamines.[5] Several strategies can address this:

  • Ion-Pairing Reagents: The use of ion-pairing reagents like heptafluorobutyric acid (HFBA) in the mobile phase can improve the retention of polar analytes on reversed-phase columns.[5][6][7][8] However, be aware that non-volatile ion-pairing reagents can cause ion source contamination and signal suppression in mass spectrometry.[7][9] Volatile perfluorinated carboxylic acids are generally preferred for LC-MS applications.[7]

  • Pre-column Derivatization: Derivatizing the polyamines with agents like dansyl chloride or benzoyl chloride increases their hydrophobicity, leading to better retention on C18 columns.[10][11][12]

  • Alternative Chromatography: Consider using hydrophilic interaction liquid chromatography (HILIC) columns, which are specifically designed for the retention of polar compounds.

Q3: I am observing significant ion suppression in my LC-MS/MS analysis. What are the likely causes and solutions?

A3: Ion suppression is a frequent challenge in LC-MS/MS analysis of complex biological samples like urine.

  • Matrix Effects: The urine matrix contains numerous compounds that can co-elute with the analytes and interfere with their ionization.[13][14]

    • Solution: Optimize your sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a highly effective technique for this.[15][16] A multi-step SPE approach may provide even cleaner samples.[17]

  • Ion-Pairing Reagents: As mentioned in Q2, some ion-pairing reagents can suppress the analyte signal.[7][9]

    • Solution: If using an ion-pairing reagent, select a volatile one like HFBA and optimize its concentration.[5][7] Adding additives like propionic acid to the mobile phase may help improve the signal.[5]

  • Derivatization Reagents: Excess derivatization reagent or byproducts can also cause ion suppression.

    • Solution: Include a clean-up step after derivatization to remove excess reagent. Liquid-liquid extraction or a final SPE step can be effective.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Incomplete derivatization. 2. Degradation of derivatives.[12] 3. Inefficient extraction from the urine matrix. 4. Ion suppression in the MS source.[7][9]1. Optimize derivatization conditions (pH, temperature, reaction time, reagent concentration).[10] 2. Analyze samples immediately after derivatization or store them under appropriate conditions (e.g., 4°C for benzoylated derivatives).[18] 3. Evaluate and optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen SPE sorbent is appropriate for the analytes.[10] 4. Improve sample clean-up to reduce matrix effects.[13][14] If using an ion-pairing reagent, switch to a more MS-friendly option or optimize its concentration.[7]
Poor Peak Shape (Tailing or Fronting) 1. Low retention of underivatized polyamines on reversed-phase columns.[7] 2. Column overload. 3. Secondary interactions with the stationary phase.1. Use an ion-pairing reagent (e.g., HFBA) for underivatized analysis.[5][7] Alternatively, use a derivatization method to increase hydrophobicity.[10][11] 2. Dilute the sample or inject a smaller volume. 3. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analytes.
Inconsistent Retention Times 1. Inadequate column equilibration between runs.[15] 2. Fluctuations in mobile phase composition.[15] 3. Temperature variations.1. Ensure sufficient equilibration time (5-10 column volumes) with the initial mobile phase conditions before each injection.[15] 2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a stable temperature.
High Background Noise 1. Contaminants from the urine matrix.[13][14] 2. Contaminated solvents or reagents. 3. Carryover from previous injections.1. Implement a more rigorous sample clean-up procedure, such as a two-step SPE.[17] 2. Use high-purity (e.g., LC-MS grade) solvents and fresh reagents. 3. Optimize the needle wash procedure in the autosampler and include a blank injection after high-concentration samples.
Low Recovery During Solid-Phase Extraction (SPE) 1. Inappropriate SPE sorbent. 2. Incorrect pH during sample loading. 3. Inefficient elution of analytes.1. Test different SPE sorbents (e.g., C18, mixed-mode cation exchange) to find the one with the best retention for your analytes.[10][19] 2. Adjust the sample pH to ensure the analytes are in a state that promotes binding to the sorbent. For polyamines, a basic pH is often used.[10][19] 3. Test different elution solvents and volumes to ensure complete recovery of the analytes from the sorbent.

Experimental Protocols

Detailed Methodology: Solid-Phase Extraction (SPE) and Derivatization with Dansyl Chloride

This protocol is adapted from a method for the determination of urinary polyamines using HPLC.[10][19]

1. SPE Cartridge Conditioning:

  • Pass 1.0 mL of methanol (B129727) through a C18 SPE cartridge.

  • Equilibrate the cartridge by passing 1.0 mL of a hydrogen carbonate buffer (pH 12) through it.

2. Sample Preparation and Loading:

  • Take a 1 mL aliquot of the urine sample.

  • Adjust the sample pH to 12 using NaOH and carbonate buffer.

  • If using an internal standard, spike the sample at this stage (e.g., 1,7-diaminoheptane).[10][19]

  • Transfer the pH-adjusted sample to the conditioned C18 cartridge.

3. On-Cartridge Derivatization:

  • Prepare the dansyl chloride reagent: 2 mM in an acetone-hydrogencarbonate buffer solution (20 mM, pH 9.5) (2:3 v/v).[10][19]

  • Flush 0.5 mL of the dansyl chloride reagent through the cartridge.

  • Allow the reaction to proceed for 30 minutes at room temperature.[10][19]

4. Washing and Drying:

  • Dry the cartridge under a vacuum with a gentle stream of air (flow rate of 5 mL/min) to remove any remaining reagent and solvent.

5. Elution:

  • Desorb the derivatized polyamines from the cartridge by passing 1 mL of acetonitrile (B52724) through it.

6. Analysis:

  • The resulting eluate can be directly injected into the HPLC system for analysis.

Quantitative Data Summary

Table 1: Performance of a Dansyl Chloride Derivatization with SPE-HPLC Method [10]

ParameterValue
Linearity Range0.5 to 5 µg/mL
Detection Limit10 ng/mL
Detection Limit (with concentration)2 ng/mL

Table 2: Performance of a Pentafluoropropionyl Anhydride Derivatization with SPE-GC-MS Method [20]

Analyte GroupLinearity Range (µmol/L)Intra-day RSD (%)Inter-day RSD (%)Recovery (%)
Putrescine, Cadaverine, N-acetylputrescine, N-acetylcadaverine0.05 - 500≥ 0.9932.9 - 13.44.5 - 15.185.6 - 108.4
Spermidine, Spermine, Acetylspermidine, N⁸-acetylspermidine, N-acetylspermine0.5 - 500≥ 0.9902.9 - 13.44.5 - 15.185.6 - 108.4

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_preparation Sample Preparation cluster_analysis Analytical Phase SampleCollection Urine Sample Collection Storage Sample Storage (e.g., -80°C) SampleCollection->Storage Immediate Processing or Freezing Thawing Thaw & Centrifuge Storage->Thawing Hydrolysis Hydrolysis (Optional) (Acid or Enzymatic) Thawing->Hydrolysis SPE Solid-Phase Extraction (SPE) Thawing->SPE For free polyamines Hydrolysis->SPE To remove conjugates Derivatization Derivatization (e.g., Dansylation) SPE->Derivatization Cleaned Urine Extract Evaporation Dry & Reconstitute Derivatization->Evaporation Derivatized Polyamines LCMS LC-MS/MS Analysis Evaporation->LCMS Final Sample DataProcessing Data Processing LCMS->DataProcessing

Caption: Workflow for urinary diacetylpolyamine sample preparation and analysis.

troubleshooting_logic Start Low/Inconsistent Signal? CheckDerivatization Verify Derivatization Efficiency Start->CheckDerivatization Yes Resolved Problem Resolved Start->Resolved No CheckSPE Optimize SPE Protocol CheckDerivatization->CheckSPE Derivatization OK? No CheckDerivatization->Resolved Derivatization OK? Yes CheckLCMS Investigate LC-MS Parameters CheckSPE->CheckLCMS SPE OK? No CheckSPE->Resolved SPE OK? Yes CheckLCMS->Resolved LC-MS OK? Yes Unresolved Consult Instrument Specialist CheckLCMS->Unresolved LC-MS OK? No

Caption: A logical approach to troubleshooting low or inconsistent signals.

References

Long-term storage and stability of N1,N8-Diacetylspermidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of N1,N8-Diacetylspermidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid N1,N8-Diacetylspermidine?

A1: For long-term stability, solid N1,N8-Diacetylspermidine hydrochloride should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1] To prevent degradation from moisture, ensure the container is tightly sealed.

Q2: How should I prepare and store stock solutions of N1,N8-Diacetylspermidine?

A2: Stock solutions can be prepared in solvents such as DMSO or PBS (pH 7.2).[1] For optimal stability, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. If using water as the solvent, the solution should be filtered through a 0.22 µm filter before use.[2]

Q3: Is N1,N8-Diacetylspermidine sensitive to light?

Q4: What are the potential degradation pathways for N1,N8-Diacetylspermidine?

A4: The primary degradation pathway for N1,N8-Diacetylspermidine is likely hydrolysis of the acetyl groups, particularly under acidic or basic conditions, which would yield mono-acetylated spermidine (B129725) and eventually spermidine. In biological systems, enzymatic deacetylation can also occur.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of N1,N8-Diacetylspermidine due to improper storage.Verify that the compound and its solutions have been stored according to the recommended conditions (-20°C for solid, -80°C for stock solutions). Prepare fresh solutions from solid stock if degradation is suspected.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Studies on other metabolites have shown that multiple freeze-thaw cycles can affect stability.
Contamination of stock solution.Use sterile filtration for aqueous solutions. Ensure proper aseptic techniques when handling solutions to prevent microbial growth, which could lead to enzymatic degradation.
Loss of compound activity Hydrolysis of the acetyl groups.Check the pH of your experimental buffer. Avoid highly acidic or basic conditions if the acetylated form is critical for your experiment. Consider preparing fresh solutions if the stock solution has been stored for an extended period, especially at room temperature.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Presence of degradation products.This could indicate hydrolysis. The primary degradation products would be N1-acetylspermidine and N8-acetylspermidine. Use a stability-indicating analytical method to resolve the parent compound from potential degradants.
Impurities in the original material.Always check the certificate of analysis for the purity of the compound.

Stability Data

The following tables summarize the recommended storage conditions for N1,N8-Diacetylspermidine and its solutions.

Table 1: Recommended Storage of Solid N1,N8-Diacetylspermidine (Hydrochloride)

Storage Temperature Recommended Duration Stability Notes
-20°C≥ 4 years[1]Tightly sealed container to protect from moisture.

Table 2: Recommended Storage of N1,N8-Diacetylspermidine Stock Solutions

Storage Temperature Recommended Duration Stability Notes
-80°CUp to 6 months[2]Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[2]Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of N1,N8-Diacetylspermidine Stock Solution
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO) or Phosphate-buffered saline (PBS), pH 7.2

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid N1,N8-Diacetylspermidine to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the solid compound in a sterile environment.

    • Add the appropriate volume of solvent (e.g., DMSO or PBS) to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method (General Approach)

This protocol outlines a general approach for developing a stability-indicating HPLC method for N1,N8-Diacetylspermidine. Method optimization will be required.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) may be necessary to separate the parent compound from its more polar degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a suitable wavelength (e.g., 200-220 nm, as N1,N8-diacetylspermidine lacks a strong chromophore).

    • Column Temperature: 25-30°C

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate a solution of N1,N8-Diacetylspermidine in 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

    • Base Hydrolysis: Incubate a solution of N1,N8-Diacetylspermidine in 0.1 M NaOH at room temperature for several hours.

    • Oxidative Degradation: Treat a solution of N1,N8-Diacetylspermidine with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolytic Degradation: Expose a solution of N1,N8-Diacetylspermidine to UV light.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C).

  • Analysis:

    • Inject samples from the forced degradation studies into the HPLC system.

    • Analyze the chromatograms to ensure that the degradation product peaks are well-resolved from the parent N1,N8-Diacetylspermidine peak.

    • The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to confirm that no co-eluting peaks are present.

Visualizations

Signaling Pathways and Logical Relationships

cluster_storage Storage & Handling cluster_degradation Potential Degradation Pathways cluster_troubleshooting Troubleshooting Logic Solid Solid N1,N8-Diacetylspermidine (-20°C, sealed) StockSolution Stock Solution (-80°C or -20°C, aliquoted, light-protected) Solid->StockSolution Dissolve in appropriate solvent WorkingSolution Working Solution (Prepare fresh) StockSolution->WorkingSolution Dilute to final concentration N1N8 N1,N8-Diacetylspermidine MonoAcetyl N1- or N8-Acetylspermidine N1N8->MonoAcetyl Hydrolysis (Acid/Base) Enzymatic Deacetylation Spermidine Spermidine MonoAcetyl->Spermidine Hydrolysis (Acid/Base) Enzymatic Deacetylation InconsistentResults Inconsistent Results CheckStorage Verify Storage Conditions InconsistentResults->CheckStorage CheckFreezeThaw Minimize Freeze-Thaw Cycles InconsistentResults->CheckFreezeThaw PrepareFresh Prepare Fresh Solutions CheckStorage->PrepareFresh CheckFreezeThaw->PrepareFresh

Caption: Logical workflow for storage, degradation, and troubleshooting.

Experimental Workflow for Stability Assessment

start Start: N1,N8-Diacetylspermidine Sample stress Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis (Peak Purity, Resolution, Quantification) hplc->data report Report Stability Profile data->report

Caption: Workflow for conducting a forced degradation study.

References

Validation & Comparative

A Researcher's Guide to Antibody Cross-Reactivity in Diacetylpolyamine ELISAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diacetylpolyamines, such as N1,N12-diacetylspermine (DiAcSpm) and N1,N8-diacetylspermidine (DiAcSpd), is critical for advancing cancer diagnostics and therapeutic monitoring. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, yet the specificity of the antibodies employed is paramount to obtaining reliable data. This guide provides a comparative overview of antibody cross-reactivity in commercially available and research-documented diacetylpolyamine ELISAs, supported by experimental data and detailed protocols to aid in assay selection and validation.

The structural similarity among polyamines and their acetylated derivatives presents a significant challenge in the development of specific immunoassays. Cross-reactivity with related molecules can lead to inaccurate measurements, potentially confounding research findings and clinical correlations. This guide aims to shed light on the performance of various antibodies used in diacetylpolyamine ELISAs to facilitate more informed decisions in the laboratory.

Comparative Analysis of Antibody Cross-Reactivity

The following tables summarize the reported cross-reactivity of various antibodies used in ELISAs for N1,N12-diacetylspermine and N1,N8-diacetylspermidine. The data has been compiled from available research publications and product datasheets. It is important to note that direct, head-to-head comparative studies are limited, and the data presented here is based on the manufacturers' or researchers' own validation experiments.

Table 1: Cross-Reactivity of Antibodies in N1,N12-Diacetylspermine (DiAcSpm) ELISAs

Antibody/Assay KitAnalyteCross-Reactivity (%)Reference
Monoclonal Antibody (Research) N1,N12-diacetylspermine100[1][2]
N1-acetylspermidine0.26[1][2]
N8-acetylspermidine<0.1[1][2]
N1-acetylspermine<0.1[1][2]
Spermidine<0.1[1][2]
Spermine<0.1[1][2]
Putrescine<0.1[1][2]
Liaoning Maidi Biotechnology DiAcSpm Antibody (as used in Liu et al., 2021) N1,N12-diacetylspermine100[3][4]
SpermineLow (exact % not specified)[3][4]
PutrescineLow (exact % not specified)[3][4]
DiacetylspermidineLow (exact % not specified)[3][4]

Table 2: Cross-Reactivity of Antibodies in N1,N8-Diacetylspermidine (DiAcSpd) ELISAs

Antibody/Assay KitAnalyteCross-Reactivity (%)Reference
Monoclonal Antibody (Research) N1,N8-diacetylspermidine100[1][2]
N8-acetylspermidine0.6[1][2]
N1-acetylspermidine<0.1[1][2]
N1,N12-diacetylspermine<0.1[1][2]
Spermidine<0.1[1][2]
Spermine<0.1[1][2]
Putrescine<0.1[1][2]
Immusmol N8-Acetyl-Spermidine ELISA Kit (IS-I-2500R) N8-acetylspermidine100[5]
N1-acetylspermidineNo significant cross-reactivity[5]
SpermidineNo significant cross-reactivity[5]
SpermineNo significant cross-reactivity[5]
OrnithineNo significant cross-reactivity[5]
PutrescineNo significant cross-reactivity[5]

Signaling Pathways and Experimental Workflows

To provide a broader context for the significance of diacetylpolyamine measurement, the following diagrams illustrate the polyamine metabolic pathway and a typical experimental workflow for assessing antibody cross-reactivity.

Polyamine_Metabolism cluster_synthesis Polyamine Synthesis cluster_catabolism Polyamine Catabolism cluster_cancer Cancer Signaling Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase N1_Acetylspermidine N1-acetylspermidine Spermidine->N1_Acetylspermidine SSAT SSAT SSAT (Spermidine/spermine N1-acetyltransferase) Spermidine->SSAT N1_Acetylspermine N1-acetylspermine Spermine->N1_Acetylspermine SSAT Spermine->SSAT DiAcSpd N1,N8-diacetylspermidine N1_Acetylspermidine->DiAcSpd Acetyltransferase DiAcSpm N1,N12-diacetylspermine N1_Acetylspermine->DiAcSpm Acetyltransferase Cell_Growth Cell Growth & Metastasis DiAcSpd->Cell_Growth biomarker DiAcSpm->Cell_Growth biomarker AKT_pathway AKT/β-catenin Pathway AKT_pathway->Cell_Growth promotes SSAT->AKT_pathway regulates

Polyamine metabolism and its link to cancer signaling.

ELISA_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis A Prepare serial dilutions of target analyte (standard) C Incubate antibody with either standard or cross-reactant A->C B Prepare serial dilutions of potential cross-reactants B->C D Add mixture to ELISA plate coated with target analyte conjugate C->D E Wash to remove unbound antibody D->E F Add enzyme-linked secondary antibody E->F G Wash F->G H Add substrate and measure signal G->H I Generate dose-response curves H->I J Determine IC50 for standard and each cross-reactant I->J K Calculate % Cross-Reactivity J->K

Workflow for assessing ELISA cross-reactivity.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the key steps for determining the cross-reactivity of an antibody against various related compounds in a competitive ELISA format.

1. Materials:

  • Microtiter plates pre-coated with a conjugate of the target diacetylpolyamine.

  • Specific primary antibody for the target diacetylpolyamine.

  • Standard (highly purified target diacetylpolyamine).

  • Potential cross-reacting compounds (e.g., other diacetylpolyamines, mono-acetylated polyamines, parent polyamines).

  • Enzyme-conjugated secondary antibody.

  • Substrate solution.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Stop solution.

2. Procedure:

  • Preparation of Standards and Cross-Reactants: Prepare a series of dilutions for the standard diacetylpolyamine and each potential cross-reacting compound in an appropriate assay buffer.

  • Competitive Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of either the standard or the cross-reactant.

  • Plate Incubation: Add the antibody-analyte mixtures to the wells of the diacetylpolyamine-coated microtiter plate. Incubate for a specified time to allow the unbound antibody to bind to the coated antigen.

  • Washing: Wash the plate thoroughly with wash buffer to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate.

  • Final Wash: Repeat the washing step to remove any unbound secondary antibody.

  • Signal Development: Add the substrate solution and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard and each cross-reactant to generate dose-response curves.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100 [6]

Alternative Detection Methods

While ELISA is a widely used technique, other methods are available for the quantification of diacetylpolyamines, each with its own advantages and disadvantages.

Table 3: Comparison of Diacetylpolyamine Detection Methods

MethodPrincipleAdvantagesDisadvantages
ELISA Immuno-enzymatic detectionHigh throughput, relatively low cost, good sensitivity.Susceptible to antibody cross-reactivity, matrix effects.
High-Performance Liquid Chromatography (HPLC) Chromatographic separationHigh specificity and accuracy, can quantify multiple polyamines simultaneously.Lower throughput, requires specialized equipment and expertise.
Mass Spectrometry (MS) Mass-to-charge ratio analysisVery high sensitivity and specificity, can identify unknown compounds.High cost of instrumentation, complex data analysis.[3]

Conclusion

The selection of a diacetylpolyamine ELISA kit should be guided by a thorough evaluation of its antibody's specificity. The data presented in this guide highlights that while some research-grade antibodies demonstrate high specificity with minimal cross-reactivity to closely related polyamines, comprehensive and comparative data for many commercial kits is not always readily available. Researchers are encouraged to perform their own validation experiments, following the outlined protocol, to ensure the reliability of their results. For applications demanding the highest level of specificity and the simultaneous measurement of multiple polyamine species, alternative methods such as HPLC or mass spectrometry should be considered. The continued development and rigorous validation of highly specific antibodies will be crucial for advancing the clinical utility of diacetylpolyamines as cancer biomarkers.

References

A Comparative Guide to N1,N8-Diacetylspermidine Analytical Standards: Purity and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available N1,N8-diacetylspermidine analytical standards, focusing on purity, validation, and the experimental protocols necessary for their assessment. N1,N8-diacetylspermidine is a key polyamine metabolite and a potential biomarker for various diseases, making the accuracy and reliability of its quantification paramount in research and clinical settings.

Comparative Analysis of N1,N8-Diacetylspermidine Analytical Standards

The selection of a high-purity, well-characterized analytical standard is critical for generating accurate and reproducible data. Below is a comparison of typical specifications for commercially available N1,N8-diacetylspermidine analytical standards. It is important to note that the level of detail provided in Certificates of Analysis can vary significantly between suppliers.

Parameter Supplier A (Example) Supplier B (Example) Alternative (Isotopically Labeled)
Product Name N1,N8-DiacetylspermidineN1,N8-Diacetylspermidine HydrochlorideN1,N8-Diacetylspermidine-d6
Purity (HPLC) ≥98%[1]≥99.0%[2]≥95% (Chemical Purity by HPLC)
Identity Confirmation NMR: Consistent with structure[1]¹H-NMR: Consistent with structure[2]Mass Spectrometry, ¹H-NMR
Isotopic Purity Not ApplicableNot Applicable≥95%
Form SolidSolid[2]Solid
Solubility Information not readily availableDMSO (80 mg/mL), Water (50 mg/mL)[2]DMSO (Slightly), Ethanol (Slightly)
Certificate of Analysis Basic purity and identity confirmationPurity, identity, and solubility dataPurity, identity, isotopic purity

Note: The data presented above is a summary of representative information from supplier documentation. Researchers should always consult the specific Certificate of Analysis provided with the purchased standard for detailed purity and characterization data.

Experimental Protocols for Standard Validation

A thorough validation of an analytical standard is essential to ensure its suitability for its intended use. The following protocols outline key experiments for assessing the purity and identity of an N1,N8-diacetylspermidine analytical standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the N1,N8-diacetylspermidine standard by separating it from any potential impurities.

a. Materials and Reagents:

  • N1,N8-diacetylspermidine analytical standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Volumetric flasks, pipettes, and vials

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient tailored to ensure separation of the main peak from all impurities. A typical starting point could be 5% B, increasing to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

c. Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of the N1,N8-diacetylspermidine standard in the mobile phase A to prepare a stock solution (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL).

  • Injection: Inject the prepared solution onto the HPLC system.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is used to confirm the chemical structure of the N1,N8-diacetylspermidine standard.

a. Materials and Reagents:

  • N1,N8-diacetylspermidine analytical standard

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

  • NMR tubes

b. Procedure:

  • Sample Preparation: Dissolve a small amount (typically 1-5 mg) of the N1,N8-diacetylspermidine standard in the appropriate deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Compare the obtained spectrum with the expected chemical shifts, splitting patterns, and integrations for the structure of N1,N8-diacetylspermidine. The spectrum should be consistent with the known structure.

Identity Confirmation by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the N1,N8-diacetylspermidine standard.

a. Materials and Reagents:

  • N1,N8-diacetylspermidine analytical standard

  • HPLC-grade methanol (B129727) or other suitable solvent

  • Vials

b. Procedure:

  • Sample Preparation: Prepare a dilute solution of the N1,N8-diacetylspermidine standard in a suitable solvent (e.g., 10 µg/mL in methanol).

  • Data Acquisition: Infuse the sample solution into a mass spectrometer (e.g., using an electrospray ionization - ESI source) and acquire the mass spectrum in positive ion mode.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated molecular weight of N1,N8-diacetylspermidine (C₁₁H₂₃N₃O₂, MW = 229.18).

Visualizing Key Processes

Workflow for Analytical Standard Validation

The following diagram illustrates a typical workflow for the validation of an N1,N8-diacetylspermidine analytical standard.

cluster_0 Receipt and Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity Assessment cluster_3 Final Evaluation and Release start Receive N1,N8-Diacetylspermidine Analytical Standard doc_review Review Certificate of Analysis start->doc_review visual_insp Visual Inspection doc_review->visual_insp nmr ¹H-NMR Spectroscopy visual_insp->nmr ms Mass Spectrometry visual_insp->ms hplc HPLC-UV visual_insp->hplc data_eval Evaluate Data Against Specifications nmr->data_eval ms->data_eval hplc->data_eval release Release for Use in Assays data_eval->release

Validation workflow for an analytical standard.

Signaling Pathway: Polyamine Catabolism

N1,N8-diacetylspermidine is a product of polyamine catabolism. The enzyme spermidine/spermine N1-acetyltransferase (SSAT) plays a crucial role in this pathway by acetylating spermidine.[3][4][5] This acetylation is a key regulatory step in maintaining polyamine homeostasis.

spermidine Spermidine ssat Spermidine/spermine N1-acetyltransferase (SSAT) spermidine->ssat acetyl_coa Acetyl-CoA acetyl_coa->ssat n1_acetylspermidine N1-Acetylspermidine ssat->n1_acetylspermidine n8_acetylspermidine N8-Acetylspermidine ssat->n8_acetylspermidine coa CoA ssat->coa n1n8_diacetylspermidine N1,N8-Diacetylspermidine n1_acetylspermidine->n1n8_diacetylspermidine Acetylation n8_acetylspermidine->n1n8_diacetylspermidine Acetylation

Polyamine catabolism pathway showing the formation of N1,N8-diacetylspermidine.

References

Comparative Efficacy of Spermidine and N8-Acetylspermidine in DNA Cleavage at Apurinic Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA cleavage efficacy of the naturally occurring polyamine, spermidine (B129725), and its acetylated derivative, N8-acetylspermidine. The focus of this comparison is their ability to induce strand scission at apurinic/apyrimidinic (AP) sites within a DNA duplex, a critical aspect of DNA damage and repair pathways. The information presented herein is supported by published experimental data.

Data Summary

The relative efficacy of spermidine and N8-acetylspermidine in promoting DNA cleavage at AP sites has been evaluated. The available data indicates a clear difference in their activity, with spermidine being the more potent agent.

CompoundRelative DNA Cleavage Efficacy at Apurinic Sites
Spermidine+++
N8-Acetylspermidine++
N1-Acetylspermidine+

Table 1: Comparative efficacy of spermidine and its acetylated derivatives in inducing DNA cleavage at apurinic sites. The effectiveness is ranked qualitatively based on the findings of Haukanes et al., 1990[1].

The study by Haukanes and colleagues demonstrated that at a concentration of 1 mM, the order of effectiveness for inducing cleavage at AP sites was spermidine > N8-acetylspermidine > N1-acetylspermidine[1]. This suggests that the primary amino groups of spermidine are crucial for its cleavage activity, and acetylation of these groups diminishes this capacity. The N-8 amino group appears to be more critical for this function than the N-1 amino group[1].

Mechanism of Action

The cleavage of DNA at apurinic sites by polyamines like spermidine is understood to be a chemical process involving the polyamine's amino groups. These positively charged groups are thought to interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA, positioning them to catalyze the hydrolysis of the phosphodiester bond at the unstable AP site. This leads to the scission of the DNA strand. The acetylation of the amino groups in N8-acetylspermidine reduces the positive charge and introduces steric hindrance, thereby decreasing its efficiency in promoting this hydrolytic cleavage.

Mechanism_of_Action cluster_0 DNA with Apurinic Site cluster_1 Polyamine Interaction cluster_2 Outcome DNA_backbone DNA Backbone AP_site Apurinic Site Spermidine Spermidine (Positively Charged Amino Groups) AP_site->Spermidine Electrostatic Interaction N8_Acetylspermidine N8-Acetylspermidine (Reduced Positive Charge) AP_site->N8_Acetylspermidine Weaker Interaction Cleavage DNA Strand Cleavage (Hydrolysis of Phosphodiester Bond) Spermidine->Cleavage More Efficient N8_Acetylspermidine->Cleavage Less Efficient

Figure 1: Proposed mechanism of polyamine-induced DNA cleavage at apurinic sites.

Experimental Protocols

The comparative efficacy of spermidine and N8-acetylspermidine in DNA cleavage is typically assessed using a denaturing polyacrylamide gel electrophoresis (PAGE) assay with a DNA substrate containing a known apurinic site.

Objective: To resolve and quantify the cleavage products of a radiolabeled DNA fragment containing an apurinic site following incubation with spermidine or N8-acetylspermidine.

Materials:

  • DNA Substrate: A short, single-stranded DNA oligonucleotide (e.g., 30-mer) with a uracil (B121893) base at a defined position, 5'-end labeled with 32P.

  • Uracil-DNA Glycosylase (UDG): To generate the apurinic site.

  • Spermidine and N8-Acetylspermidine: Stock solutions of high purity.

  • Reaction Buffer: e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA.

  • Formamide (B127407) Loading Dye: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

  • Denaturing Polyacrylamide Gel: e.g., 20% acrylamide:bis-acrylamide (19:1), 7 M urea (B33335) in TBE buffer (89 mM Tris-borate, 2 mM EDTA).

  • Electrophoresis Apparatus and Power Supply.

  • Phosphor Imaging System: For visualization and quantification of radiolabeled DNA.

Procedure:

  • Preparation of AP-DNA:

    • Anneal the 32P-labeled, uracil-containing oligonucleotide with a complementary unlabeled oligonucleotide.

    • Treat the duplex DNA with Uracil-DNA Glycosylase (UDG) to remove the uracil base, creating an apurinic site.

    • Purify the resulting AP-DNA, for instance, by ethanol (B145695) precipitation, and resuspend in the reaction buffer.

  • Cleavage Reaction:

    • Set up reaction tubes containing the AP-DNA substrate at a final concentration of, for example, 10 nM.

    • Add spermidine or N8-acetylspermidine to different tubes to a final concentration of 1 mM. Include a no-polyamine control.

    • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Sample Preparation for Electrophoresis:

    • Stop the reactions by adding an equal volume of formamide loading dye.

    • Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

  • Denaturing PAGE:

    • Pre-run the denaturing polyacrylamide gel until it reaches a stable temperature (approximately 50-55°C).

    • Load the denatured samples into the wells of the gel.

    • Perform electrophoresis at a constant power until the bromophenol blue dye front reaches the bottom of the gel.

  • Visualization and Quantification:

    • After electrophoresis, carefully transfer the gel onto a sheet of filter paper.

    • Dry the gel under vacuum.

    • Expose the dried gel to a phosphor screen.

    • Scan the screen using a phosphor imager to visualize the radiolabeled DNA bands.

    • Quantify the intensity of the bands corresponding to the intact DNA substrate and the cleavage products. The percentage of cleavage can be calculated as: (Intensity of Cleavage Product Bands) / (Intensity of Intact Substrate Band + Intensity of Cleavage Product Bands) * 100.

Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Cleavage Assay cluster_2 Analysis Start 5'-32P Labeled Uracil-Containing DNA UDG Uracil-DNA Glycosylase Treatment Start->UDG AP_DNA Purified Apurinic DNA UDG->AP_DNA Incubation Incubation with: - Spermidine - N8-Acetylspermidine - No Polyamine Control AP_DNA->Incubation Denaturation Denaturation in Formamide Dye Incubation->Denaturation PAGE Denaturing Urea-PAGE Denaturation->PAGE Imaging Phosphor Imaging PAGE->Imaging Quantification Quantification of Cleavage Imaging->Quantification

Figure 2: Experimental workflow for analyzing DNA cleavage by spermidine and N8-acetylspermidine.

Conclusion

The available evidence clearly indicates that spermidine is more effective than N8-acetylspermidine at inducing DNA cleavage at apurinic sites. This difference in efficacy is attributed to the presence of a free primary amino group at the N8 position of spermidine, which is crucial for the catalytic hydrolysis of the phosphodiester bond. These findings are significant for researchers in the fields of DNA repair, toxicology, and drug development, as they highlight the structural determinants of polyamine-DNA interactions and their functional consequences. The provided experimental protocol offers a robust framework for further investigation into the DNA-cleaving properties of these and other related polyamines.

References

A Head-to-Head Comparison of HPLC and ELISA for N1,N8-Diacetylspermidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of N1,N8-diacetylspermidine, a crucial polyamine metabolite, is of significant interest in various research fields, particularly in cancer biology where it serves as a potential biomarker.[1][2][3] Researchers and drug development professionals are often faced with the choice between two primary analytical methods: High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective, data-driven comparison of these two techniques to aid in selecting the most appropriate method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for HPLC and ELISA in the context of N1,N8-diacetylspermidine or related polyamine analysis.

Performance MetricHPLCELISA (for N8-Acetylspermidine)
Sensitivity (LOD/LOQ) LOD: 0.4 pmol/mL, LOQ: 0.8 pmol/mL (for OPA derivatives of polyamines)Sensitivity: 0.5 nM
Linear Range 1–50 µM (for polyamines)2.4 – 93.75 nM
Specificity High; capable of separating isomers like N1- and N8-acetylspermidine.[4][5]High; no significant cross-reactivity with N1-Acetyl-Spermidine, Spermidine (B129725), Spermine (B22157), Ornithine & Putrescine.[6]
Precision (CV%) Intra-assay: 0.9-1.7%, Inter-assay: 5.7-12.4% (for related polyamines)[7]Intra-assay: <8%, Inter-assay: <10% (for a related polyamine acetyltransferase)[8]
Sample Volume 10-50 µL (biological fluids)[9]Minimal sample volume: 20 µL[6]
Assay Time ~30 minutes per sample (including column regeneration)[9]Sample preparation 3h, ELISA overnight[6]
Throughput Lower; sequential sample analysisHigher; suitable for 96-well plate format

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique that separates, identifies, and quantifies components in a mixture. For polyamines like N1,N8-diacetylspermidine, which often lack a chromophore, a derivatization step is typically required before detection.

Sample Preparation and Derivatization:

  • Deproteinization: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, often using an acid like perchloric acid.

  • Derivatization: The amine groups of the polyamines are reacted with a labeling agent to make them detectable. Common derivatizing reagents include:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[9]

    • Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent dansyl-polyamines.[5]

    • Benzoyl Chloride: Forms benzoylated derivatives that can be detected by UV absorbance.[10]

Chromatographic Separation:

  • Column: A reversed-phase C18 column is frequently used for the separation of derivatized polyamines.[5][11]

  • Mobile Phase: A gradient elution is typically employed, often consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.[11] The gradient is optimized to achieve separation of the different polyamines and their acetylated isomers.[5][11]

  • Detection:

    • Fluorescence Detection: Used for OPA and dansyl chloride derivatives, offering high sensitivity.[4][9]

    • UV Detection: Used for benzoylated derivatives, typically monitored at around 229-254 nm.[10][11]

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (Plasma, Urine, Tissue) Deproteinization Deproteinization (e.g., Acid Precipitation) Sample->Deproteinization Derivatization Derivatization (e.g., OPA, Dansyl Chloride) Deproteinization->Derivatization Injection Injection into HPLC System Derivatization->Injection Derivatized Sample Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (Fluorescence or UV) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for HPLC-based quantification of N1,N8-diacetylspermidine.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For N1,N8-diacetylspermidine, a competitive ELISA format is typically used.

Assay Principle: The competitive ELISA for N8-acetylspermidine involves the following steps:

  • Coating: A microtiter plate is pre-coated with N8-acetylspermidine antigen.

  • Competition: The sample (containing the target N8-acetylspermidine) and a fixed amount of a specific anti-N8-acetylspermidine antibody are added to the wells. The N8-acetylspermidine in the sample competes with the antigen coated on the plate for binding to the antibody.

  • Washing: Unbound antibody and sample components are washed away.

  • Detection: A secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of N8-acetylspermidine in the sample.[12]

Workflow for ELISA Analysis

cluster_prep Sample Preparation cluster_assay ELISA Protocol (Competitive) Sample Biological Sample (Plasma, Supernatant) Precipitation Precipitation & Derivatization (as per kit protocol) Sample->Precipitation Addition Add Sample & Antibody to Coated Plate Precipitation->Addition Processed Sample Incubation Incubation (Competition Step) Addition->Incubation Washing1 Wash Step Incubation->Washing1 DetectionAb Add Enzyme-conjugated Secondary Antibody Washing1->DetectionAb Incubation2 Incubation DetectionAb->Incubation2 Washing2 Wash Step Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Read Read Absorbance (Colorimetric) Substrate->Read

Caption: Experimental workflow for ELISA-based quantification of N8-acetylspermidine.

Method Comparison: HPLC vs. ELISA

The choice between HPLC and ELISA depends on the specific requirements of the study, including the need for isomeric separation, sample throughput, and available expertise and equipment.

Center N1,N8-Diacetylspermidine Quantification HPLC HPLC Center->HPLC ELISA ELISA Center->ELISA HPLC_Spec High Specificity (Isomer Separation) HPLC->HPLC_Spec HPLC_Gold Considered 'Gold Standard' for Polyamines HPLC->HPLC_Gold HPLC_Thru Lower Throughput HPLC->HPLC_Thru HPLC_Dev Requires Derivatization HPLC->HPLC_Dev ELISA_Thru High Throughput (96-well format) ELISA->ELISA_Thru ELISA_Easy Relatively Simple Protocol ELISA->ELISA_Easy ELISA_Spec High Sensitivity ELISA->ELISA_Spec ELISA_Cross Potential for Cross-Reactivity (though reported low for N8 kits) ELISA->ELISA_Cross

Caption: Logical comparison of key attributes of HPLC and ELISA for polyamine analysis.

Conclusion

Both HPLC and ELISA are viable methods for the quantification of N1,N8-diacetylspermidine.

  • HPLC is the method of choice when absolute specificity and the ability to distinguish between isomers (N1- and N8-acetylspermidine) are critical.[4][5] It is often considered the gold standard for its accuracy and reliability.[11] However, it is more labor-intensive, requires specialized equipment, and has a lower sample throughput.

  • ELISA offers a high-throughput, sensitive, and relatively simpler alternative, making it well-suited for screening large numbers of samples.[6] Commercially available kits for N8-acetylspermidine show good specificity and sensitivity.[6][13] While ELISA may not distinguish between isomers, its ease of use and speed are significant advantages for many applications.

Ultimately, the decision should be based on a careful consideration of the specific research question, the number of samples to be analyzed, and the resources available. For confirmatory studies or when isomeric separation is necessary, HPLC is superior. For large-scale screening or when a rapid turnaround is needed, ELISA is an excellent and efficient option.

References

N1,N8-Diacetylspermidine vs. Spermidine: A Comparative Guide for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents has led to a growing interest in endogenous polyamines, particularly spermidine (B129725). Its ability to induce autophagy and mitigate various cellular stressors has positioned it as a promising candidate for combating neurodegenerative diseases. A closely related, acetylated form, N1,N8-diacetylspermidine, has also emerged, primarily as a biomarker in certain neurological conditions. This guide provides a comprehensive comparison of N1,N8-diacetylspermidine and spermidine in the context of neuroprotection, focusing on available experimental data, underlying mechanisms, and relevant research methodologies.

It is crucial to note at the outset that while extensive research has been conducted on the neuroprotective effects of spermidine, there is a significant lack of direct experimental data on the neuroprotective properties of N1,N8-diacetylspermidine. Most of the current literature identifies N1,N8-diacetylspermidine as a biomarker for conditions like Parkinson's disease rather than as a therapeutic agent. This guide, therefore, presents a detailed overview of spermidine's neuroprotective profile and contrasts it with the current, limited understanding of N1,N8-diacetylspermidine, highlighting a critical knowledge gap and potential areas for future research.

Quantitative Comparison of Neuroprotective Effects

Due to the lack of direct comparative studies, this section focuses on the well-documented neuroprotective effects of spermidine across various experimental models. Data for N1,N8-diacetylspermidine is currently unavailable in the context of neuroprotective efficacy.

Experimental ModelTreatmentKey Neuroprotective OutcomesReference
In Vitro
Staurosporine-induced neuronal injury in PC12 cells and cortical neurons1 mM SpermidineAttenuated cell injury, inhibited caspase-3 activation, and restored autophagic flux.[1][2]
Paraquat-induced neuronal toxicity in GT1-7 cells1 and 10 µM SpermidineImproved cellular viability and induced autophagic flux.[3]
Hemin-stimulated BV2 microglia (in vitro model of intracerebral hemorrhage)8 µM/L SpermidineSuppressed the expression of pro-inflammatory markers (CD32, iNOS) and the release of inflammatory cytokines (IL-1β, IL-6, TNF-α).[4]
In Vivo
Ischemia/reperfusion-induced neuronal injury in ratsIntraperitoneal injection of spermidineAmeliorated neuronal injury in the hippocampus and cortex.[1][2]
Intracerebral hemorrhage (ICH) in mice15 mg/kg Spermidine (intraperitoneally)Reduced hematoma volume, brain injury area, and cell death; improved neurological deficits; suppressed microglial activation and neuroinflammation.[4]
Closed head injury (CHI) model in miceSpermidine treatmentImproved neurobehavioral function recovery.[5]
MPTP mouse model of Parkinson's DiseaseSpermidine pretreatmentReduced M1 microglial polarization, decreased inflammatory factors, and lessened the death of dopaminergic neurons.[6][7]

Signaling Pathways in Neuroprotection

Spermidine: A Multifaceted Neuroprotective Agent

Spermidine exerts its neuroprotective effects through several interconnected signaling pathways, with the induction of autophagy being a central mechanism.

Spermidine_Signaling_Pathways cluster_spermidine Spermidine cluster_cellular_effects Cellular Effects cluster_neuroprotection Neuroprotection Spermidine Spermidine EP300 EP300 (Acetyltransferase) Spermidine->EP300 inhibits Autophagy Autophagy Induction Spermidine->Autophagy Caspase3 Caspase-3 Spermidine->Caspase3 inhibits Beclin1 Beclin-1 Spermidine->Beclin1 preserves NFkB NF-κB Signaling Spermidine->NFkB inhibits STAT1 STAT-1 Signaling Spermidine->STAT1 inhibits ReducedInflammation Reduced Neuroinflammation Spermidine->ReducedInflammation EP300->Autophagy inhibits NeuronalSurvival Increased Neuronal Survival Autophagy->NeuronalSurvival Neuroinflammation Neuroinflammation Caspase3->Beclin1 cleavage Beclin1->Autophagy promotes Microglia M1 Microglia Polarization NFkB->Microglia STAT1->Microglia Microglia->Neuroinflammation ReducedInflammation->NeuronalSurvival

Spermidine's neuroprotective signaling pathways.

N1,N8-Diacetylspermidine: An Enigmatic Player

The signaling pathways of N1,N8-diacetylspermidine in the context of neuroprotection are currently unknown. As a metabolic product of spermidine, it is plausible that its effects, if any, could be related to the polyamine metabolic pathway or potentially through novel mechanisms yet to be discovered.

N1N8_Diacetylspermidine_Signaling_Pathway cluster_N1N8 N1,N8-Diacetylspermidine cluster_unknown Neuroprotective Mechanisms N1N8 N1,N8-Diacetylspermidine Unknown Signaling Pathways (Currently Unknown) N1N8->Unknown

N1,N8-Diacetylspermidine's unknown signaling pathways.

Experimental Workflows

In Vitro Neuroprotection Assay Workflow

A general workflow for assessing the neuroprotective effects of a compound in a cell culture model of neuronal injury.

In_Vitro_Workflow cluster_workflow In Vitro Neuroprotection Workflow cluster_assessment Assessment Methods start Start cell_culture Neuronal Cell Culture (e.g., PC12, Primary Neurons) start->cell_culture treatment Pre-treatment with Test Compound cell_culture->treatment injury Induce Neuronal Injury (e.g., Staurosporine (B1682477), Paraquat) treatment->injury assessment Assess Neuroprotection injury->assessment end End assessment->end viability Cell Viability Assays (MTT, LDH) assessment->viability apoptosis Apoptosis Assays (TUNEL, Caspase Activity) assessment->apoptosis autophagy Autophagy Markers (Western Blot for LC3, Beclin-1) assessment->autophagy mmp Mitochondrial Membrane Potential (Rhodamine 123) assessment->mmp

General workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

Spermidine Neuroprotection in a Staurosporine-Induced Neuronal Injury Model[1][2]

1. Cell Culture and Treatment:

  • Differentiated rat pheochromocytoma (PC12) cells or primary cortical neurons are cultured in appropriate media.

  • Cells are pre-treated with 1 mM spermidine for a specified duration before inducing injury.

2. Induction of Neuronal Injury:

  • Neuronal injury is induced by treating the cells with 1 µM staurosporine (STS).

3. Assessment of Neuroprotection:

  • Cell Viability: Assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.

  • Apoptosis: Caspase-3 activity is measured using a colorimetric or fluorometric assay. TUNEL staining can be used to visualize apoptotic cells.

  • Mitochondrial Membrane Potential: Evaluated using Rhodamine 123 staining. A decrease in fluorescence intensity indicates mitochondrial dysfunction.

  • Autophagy Flux: The levels of autophagy-related proteins like LC3-II and Beclin-1 are determined by Western blotting. An increase in the LC3-II/LC3-I ratio and stable Beclin-1 levels are indicative of enhanced autophagy.

In Vivo Neuroprotection in an Intracerebral Hemorrhage (ICH) Model[4]

1. Animal Model:

  • Intracerebral hemorrhage is induced in C57BL/6 mice by injecting collagenase VII into the striatum.

2. Treatment:

  • Spermidine (15 mg/kg) is administered intraperitoneally at 6, 30, and 54 hours post-ICH.

3. Assessment of Neuroprotection:

  • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory function.

  • Histological Analysis: Brain sections are stained to measure hematoma volume, lesion size, and to identify neuronal cell death (e.g., TUNEL staining).

  • Immunohistochemistry/Immunofluorescence: Staining for markers of microglial activation (e.g., Iba1) and inflammatory cytokines (e.g., IL-1β, TNF-α) is performed to assess neuroinflammation.

  • Western Blotting: Protein levels of inflammatory and apoptotic markers are quantified in brain tissue lysates.

  • Blood-Brain Barrier (BBB) Permeability: Assessed by Evans blue extravasation.

  • Brain Water Content: Measured to determine the extent of cerebral edema.

Conclusion and Future Directions

The existing body of research strongly supports the neuroprotective effects of spermidine, primarily mediated through the induction of autophagy and the suppression of neuroinflammation. Detailed experimental protocols are available for researchers to investigate these effects further in various models of neurodegenerative diseases.

In stark contrast, the neuroprotective potential of N1,N8-diacetylspermidine remains largely unexplored. Its role as a biomarker in Parkinson's disease suggests a potential involvement in the pathophysiology of neurodegeneration, but whether it is a causative agent, a byproduct, or a protective metabolite is yet to be determined.

This significant knowledge gap presents a compelling opportunity for future research. Direct comparative studies are urgently needed to elucidate the neuroprotective efficacy of N1,N8-diacetylspermidine relative to spermidine. Such studies should employ the well-established in vitro and in vivo models used for spermidine research to allow for a direct and meaningful comparison. Furthermore, investigating the impact of N1,N8-diacetylspermidine on key cellular processes like autophagy, mitochondrial function, and neuroinflammation will be crucial in uncovering its potential as a therapeutic target for neurodegenerative diseases. Understanding the interplay between spermidine and its acetylated metabolites will undoubtedly provide a more complete picture of polyamine biology in the context of brain health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of N1,N8-Diacetylspermidine Hydrochloride: A Detailed Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of N1,N8-Diacetylspermidine hydrochloride, ensuring operational integrity and adherence to safety protocols.

Hazard Assessment and Conflicting Information

Safety Data Sheets (SDS) from different suppliers present conflicting hazard classifications for this compound. It is imperative to acknowledge these discrepancies and adopt a cautious approach by adhering to the more stringent safety and disposal guidelines.

One supplier indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), suggesting that small quantities may be disposed of with household waste. However, another major supplier classifies the compound as toxic if swallowed, potentially carcinogenic, and harmful to aquatic life with long-lasting effects.

Given this conflicting information, a conservative approach is essential. It is strongly recommended to handle and dispose of this compound as a hazardous chemical.

Quantitative Safety Data

The following table summarizes the key safety classifications from available Safety Data Sheets.

Hazard StatementSupplier A ClassificationSupplier B Classification
Acute Toxicity (Oral) Not ClassifiedCategory 3 (Toxic if swallowed)
Carcinogenicity Not ClassifiedCategory 1B (May cause cancer)
Hazardous to the Aquatic Environment (Chronic) Slightly hazardous for waterCategory 3 (Harmful to aquatic life with long lasting effects)
GHS Pictograms NoneSkull and Crossbones, Health Hazard
Signal Word NoneDanger

Detailed Disposal Protocol

Adherence to a strict, step-by-step disposal protocol is critical to ensure the safety of laboratory personnel and the environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or other protective garment.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: A face shield may be necessary depending on the scale of the disposal.

Step 2: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Ensure the container is compatible with the chemical and is tightly sealed.[1]

  • Do not mix with other waste streams unless compatibility has been confirmed.

Step 3: Storage Pending Disposal

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Professional Disposal

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal contractor.

  • Provide the contractor with a copy of the Safety Data Sheet, highlighting the hazardous classifications.

  • Do not dispose of this compound down the drain or in regular trash. Even in small quantities, the potential for aquatic toxicity and other hazards necessitates professional disposal.

Step 5: Decontamination

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

  • Wash hands and any exposed skin thoroughly after handling.

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean up.

    • For solid material, carefully pick up mechanically to avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

    • Ventilate the area.

  • Exposure:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth.

    • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

    • In Case of Eye Contact: Rinse opened eye for several minutes under running water.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Post-Disposal ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) container Prepare Labeled Hazardous Waste Container collect Collect Waste Chemical & Contaminated Materials ppe->collect seal Securely Seal Container store Store in Designated Secure & Ventilated Area seal->store contact Contact Approved Waste Disposal Contractor store->contact provide_sds Provide SDS to Contractor contact->provide_sds transfer Transfer Waste to Contractor provide_sds->transfer decontaminate Decontaminate Work Area & Equipment transfer->decontaminate wash Wash Hands Thoroughly decontaminate->wash

Figure 1. Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling N1,N8-Diacetylspermidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling N1,N8-Diacetylspermidine hydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to minimize exposure and ensure safety. While some safety data sheets (SDS) may indicate that the substance is not classified as hazardous, it is best practice to handle all chemicals with a degree of caution. A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[1]

Recommended PPE for Handling this compound

Situation Required PPE Rationale
Handling Solid (Powder) Form - Standard Lab Coat- Safety Glasses with Side Shields or Goggles- Disposable Nitrile Gloves- Dust Mask or RespiratorTo prevent inhalation of fine particles and to protect skin and eyes from contact.
Preparing and Handling Solutions - Standard Lab Coat- Safety Goggles or a Face Shield- Disposable Nitrile GlovesTo protect against splashes that could cause eye or skin irritation. Goggles provide better protection against splashes than safety glasses.[1][2]
General Laboratory Operations - Standard Lab Coat- Safety Glasses- Disposable Nitrile Gloves- Closed-toe ShoesStandard laboratory practice to protect against incidental contact and spills.[3][4]

Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing

  • Work Area: Conduct all handling of the solid form of this compound within a well-ventilated area, such as a fume hood, to minimize inhalation risk.

  • PPE: Don the appropriate PPE as outlined in the table above for handling the solid form.

  • Weighing: Use a spatula to carefully transfer the desired amount of the compound to a weighing vessel. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area to remove any residual powder.

2.2. Dissolving the Compound

  • Solvent Selection: this compound is soluble in solvents such as DMSO and PBS (pH 7.2).[5]

  • PPE: Wear the recommended PPE for handling solutions.

  • Procedure: Slowly add the weighed compound to the solvent while stirring to ensure it dissolves completely. If necessary, sonication can be used to aid dissolution.

2.3. Storage

  • Solid Form: Store in a tightly sealed container in a cool, dry place.

  • Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Unused Material: If possible, use all of the material. If disposal is necessary, it should be treated as chemical waste. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and weighing paper, should be disposed of in a designated chemical waste container.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the procedure outlined below.

Spill_Response_Workflow cluster_assessment Initial Response & Assessment cluster_cleanup Containment & Cleanup cluster_disposal Final Steps spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate immediate area if necessary alert->evacuate assess Assess the spill (size, location, substance) evacuate->assess ppe Don appropriate PPE assess->ppe Is it safe to clean up? contain Contain the spill with absorbent material ppe->contain neutralize Neutralize if applicable (consult SDS) contain->neutralize cleanup Clean up spill with appropriate tools neutralize->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a sealed container decontaminate->dispose report Report the incident to the supervisor dispose->report

Caption: Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N8-Diacetylspermidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1,N8-Diacetylspermidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.